Product packaging for Diphosphane(Cat. No.:CAS No. 12208-07-0)

Diphosphane

Cat. No.: B1201432
CAS No.: 12208-07-0
M. Wt: 65.979 g/mol
InChI Key: VURFVHCLMJOLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diphosphane is the simplest of the diphosphanes, consisting of two covelently linked phosphorus atoms each carrying two hydrogens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4P2 B1201432 Diphosphane CAS No. 12208-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12208-07-0

Molecular Formula

H4P2

Molecular Weight

65.979 g/mol

IUPAC Name

phosphanylphosphane

InChI

InChI=1S/H4P2/c1-2/h1-2H2

InChI Key

VURFVHCLMJOLKN-UHFFFAOYSA-N

SMILES

PP

Canonical SMILES

PP

Other CAS No.

13445-50-6

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Unsymmetrical Diphosphanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsymmetrical diphosphanes, compounds featuring a P-P bond with different substituents on each phosphorus atom (R¹R²P-PR³R⁴), are a class of molecules with significant potential in catalysis, materials science, and as ligands in coordination chemistry. Their tailored electronic and steric properties, arising from the dissimilar substituents, make them highly valuable synthetic targets. This technical guide provides an in-depth overview of the primary synthetic routes to unsymmetrical diphosphanes and the key techniques employed for their characterization. Detailed experimental protocols, compiled quantitative data, and visual representations of synthetic workflows are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The reactivity and coordination chemistry of diphosphanes are intrinsically linked to the nature of the substituents on the phosphorus atoms. While symmetrical diphosphanes have been extensively studied, their unsymmetrical counterparts offer a higher degree of tunability. By carefully selecting the R groups, it is possible to modulate properties such as nucleophilicity, steric bulk, and the electronic environment of the P-P bond. This control is crucial for applications ranging from the design of novel ligands for transition metal catalysis to the synthesis of unique organophosphorus compounds.[1][2] This guide will focus on the most prevalent and effective methods for the synthesis of these challenging molecules and the analytical techniques essential for their structural elucidation.

Synthetic Methodologies

The synthesis of unsymmetrical diphosphanes can be challenging due to the propensity for symmetrization, leading to mixtures of the desired product and its symmetrical counterparts.[3] However, several reliable methods have been developed to overcome this issue, primarily centered around the formation of the P-P bond through salt metathesis or the use of protecting groups like borane.

Salt Metathesis Reaction

The most common and direct approach for the synthesis of unsymmetrical diphosphanes is the salt metathesis reaction between a halophosphane and a metal phosphide.[3] This method allows for the coupling of two different phosphine moieties.

  • Preparation of the Lithium Phosphide: A solution of a secondary phosphine (R¹R²PH) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C or 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, an equimolar amount of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise. The reaction mixture is stirred for a specified time (e.g., 30 minutes to 1 hour) to ensure the complete formation of the lithium phosphide (R¹R²PLi).

  • Coupling Reaction: A solution of a chlorophosphane (R³R⁴PCl) in the same anhydrous solvent is then added dropwise to the freshly prepared lithium phosphide solution at low temperature.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure the completion of the coupling reaction.

  • Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, dichloromethane).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as crystallization from an appropriate solvent (e.g., petroleum ether, toluene) or column chromatography on silica gel under an inert atmosphere.

Salt_Metathesis Salt Metathesis Workflow cluster_step1 Step 1: Phosphide Formation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Isolation Phosphine Secondary Phosphine (R¹R²PH) Phosphide Lithium Phosphide (R¹R²PLi) Phosphine->Phosphide + Base in Anhydrous Solvent Base Strong Base (e.g., n-BuLi) Unsymmetrical_Diphosphane Unsymmetrical this compound (R¹R²P-PR³R⁴) Phosphide->Unsymmetrical_this compound + Chlorophosphane Chlorophosphane Chlorophosphane (R³R⁴PCl) Workup Aqueous Work-up Unsymmetrical_this compound->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification

Caption: Workflow for the synthesis of unsymmetrical diphosphanes via salt metathesis.

Borane Adduct Method

To circumvent the issue of symmetrization, a method utilizing borane (BH₃) as a protecting group for one of the phosphine fragments has been developed. The increased steric bulk of the phosphine-borane adduct favors the formation of the unsymmetrical product.[3]

  • Formation of the Secondary Phosphine-Borane Adduct: A secondary phosphine (R¹R²PH) is treated with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂), in an anhydrous solvent under an inert atmosphere. The reaction is typically carried out at room temperature.

  • Lithiation of the Adduct: The resulting secondary phosphine-borane adduct (R¹R²PH·BH₃) is then deprotonated using a strong base (e.g., n-BuLi) at low temperature (-78 °C) to form the lithium phosphide-borane adduct (R¹R²PLi·BH₃).

  • Coupling Reaction: The lithium phosphide-borane adduct is reacted with a chlorophosphane (R³R⁴PCl) to yield the unsymmetrical this compound-monoborane adduct (R¹R²P(BH₃)-PR³R⁴).

  • Deprotection: The borane protecting group is removed by reacting the this compound-monoborane adduct with an amine, such as diethylamine (Et₂NH) or DABCO (1,4-diazabicyclo[2.2.2]octane), at elevated temperatures.

  • Isolation and Purification: The final unsymmetrical this compound is isolated and purified using standard techniques as described in the salt metathesis protocol.

Borane_Adduct_Method Borane Adduct Method Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection & Isolation Phosphine Secondary Phosphine (R¹R²PH) Borane_Adduct Phosphine-Borane Adduct (R¹R²PH·BH₃) Phosphine->Borane_Adduct + BH₃ Source Lithiation Lithiation (+ n-BuLi) Borane_Adduct->Lithiation Coupling Coupling with R³R⁴PCl Lithiation->Coupling Protected_this compound Protected this compound (R¹R²P(BH₃)-PR³R⁴) Coupling->Protected_this compound Deprotection Deprotection (+ Amine) Protected_this compound->Deprotection Final_Product Unsymmetrical this compound (R¹R²P-PR³R⁴) Deprotection->Final_Product Purification Purification Final_Product->Purification

Caption: Workflow for the synthesis of unsymmetrical diphosphanes using the borane adduct method.

Characterization Techniques

The unambiguous identification and characterization of unsymmetrical diphosphanes rely on a combination of spectroscopic and analytical methods.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of diphosphanes. The chemical shifts (δ) and coupling constants (J) provide invaluable information about the electronic environment of the phosphorus atoms and the connectivity within the molecule.

  • Chemical Shifts (δ): The chemical shifts of the two non-equivalent phosphorus nuclei in an unsymmetrical this compound will appear at different frequencies. The specific chemical shift values are highly dependent on the nature of the substituents (alkyl, aryl, amino groups) attached to the phosphorus atoms.

  • ¹Jpp Coupling Constants: A key diagnostic feature in the ³¹P NMR spectrum of a this compound is the presence of a large one-bond phosphorus-phosphorus coupling constant (¹Jpp). This coupling results in a doublet for each phosphorus signal (in a ¹H-decoupled spectrum), confirming the presence of the P-P bond. The magnitude of ¹Jpp can vary significantly depending on the substituents and the geometry around the phosphorus atoms.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of unsymmetrical diphosphanes in the solid state.[5] This technique allows for the precise determination of:

  • P-P Bond Lengths: The length of the phosphorus-phosphorus single bond is a critical parameter that can be influenced by the steric and electronic effects of the substituents.[5][6]

  • Bond Angles and Torsional Angles: X-ray crystallography reveals the geometry around each phosphorus atom and the overall conformation of the molecule.

Other Techniques
  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the organic substituents attached to the phosphorus atoms. Coupling to the phosphorus nuclei can provide additional structural information.

  • Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the synthesized this compound and to support its structural assignment.

  • Elemental Analysis: Provides the empirical formula of the compound, confirming its purity.

Quantitative Data

The following tables summarize representative data for a selection of unsymmetrical diphosphanes synthesized via the salt metathesis method.

Table 1: Synthesis and Yield of Selected Unsymmetrical Diphosphanes

CompoundR¹R²PR³R⁴PMethodYield (%)Reference
1 tBu₂PPh₂PSalt Metathesis85
2 tBuPhP(iPr₂N)₂PSalt Metathesis98
3 Ph₂P(iPr₂N)PhPSalt Metathesis78

Table 2: ³¹P NMR Spectroscopic Data for Selected Unsymmetrical Diphosphanes

Compoundδ(P¹) (ppm)δ(P²) (ppm)¹Jpp (Hz)SolventReference
1 (tBu₂P-PPh₂)33.0-25.9254.3C₆D₆
2 (tBuPhP-P(NiPr₂)₂)-9.572.2155.3C₆D₆
3 (Ph₂P-P(NiPr₂)Ph)-36.045.5144.8C₆D₆

Table 3: Selected X-ray Crystallographic Data for an Unsymmetrical this compound

CompoundP-P Bond Length (Å)P-C Bond Lengths (Å)C-P-C Angles (°)P-P-C Angles (°)Reference
iPr₂P-P(binol)2.2358(8)P-C: 1.875(3), 1.869(2)106.74(12)105.34(8), 99.57(8)[5]

Conclusion

The synthesis of unsymmetrical diphosphanes is a crucial area of research that provides access to a wide range of versatile ligands and synthons. The salt metathesis and borane adduct methods are robust and reliable synthetic routes, each with its own advantages. The thorough characterization of these compounds, primarily through ³¹P NMR spectroscopy and X-ray crystallography, is essential for confirming their structure and understanding their chemical properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working in the field of organophosphorus chemistry and its applications.

References

An In-depth Technical Guide to the Diphosphane P-P Bond Dissociation Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bond dissociation energy (BDE) of the phosphorus-phosphorus (P-P) single bond in diphosphane (P₂H₄). Understanding this fundamental thermodynamic property is crucial for applications in materials science, semiconductor development, and the design of organophosphorus compounds in drug discovery. This document details the quantitative values derived from experimental data, outlines the methodologies used for their determination, and presents logical and experimental workflows through standardized diagrams.

Introduction to Bond Dissociation Energy (BDE)

The bond dissociation energy is a critical measure of the strength of a chemical bond. It is defined as the standard enthalpy change (ΔH°) when a bond is cleaved homolytically in the gas phase, resulting in two radical fragments.[1] For this compound, the P-P bond dissociation energy corresponds to the energy required for the following reaction:

H₂P-PH₂(g) → 2 •PH₂(g)

A higher BDE value indicates a stronger bond, requiring more energy to break. This value is fundamental for predicting the thermal stability of molecules and understanding reaction mechanisms involving bond cleavage.

Quantitative Data for this compound P-P Bond Energy

Direct experimental measurement of the P-P bond dissociation energy in unsubstituted this compound is challenging. However, a reliable value can be derived from the experimentally determined enthalpies of atomization for this compound (P₂H₄) and phosphine (PH₃).[2][3][4][5] Additionally, theoretical calculations provide valuable insights, particularly for substituted this compound molecules, which show a wide range of BDEs depending on the nature of the substituents.[6]

MoleculeMethodP-P Bond Dissociation Enthalpy (kJ/mol)P-P Bond Dissociation Enthalpy (kcal/mol)Reference(s)
This compound (P₂H₄) Calculated from ΔHatomization 213 - 216 50.9 - 51.6 [2][4][5]
Substituted DiphosphinesTheoretical (B3LYP/3-21G)-11.4 to 179.0-2.7 to 42.8[6]
Substituted DiphosphinesTheoretical (MP2/6-31+G)52.8 to 207.912.6 to 49.7[6]

Note: To convert from kJ/mol to kcal/mol, divide by 4.184.[7]

Methodologies for Determining Bond Dissociation Energy

Several experimental and theoretical methods are employed to determine bond dissociation energies.

This method provides one of the most reliable estimates for the P-P bond energy in this compound. The enthalpy of atomization (ΔHatom) is the energy required to break all bonds in one mole of a gaseous compound to form its constituent atoms in the gas phase.[2][3]

Experimental Protocol:

  • Determine ΔHatom of PH₃: The enthalpy of atomization of phosphine (PH₃) is experimentally measured. This value corresponds to the energy required to break three P-H bonds.

    • PH₃(g) → P(g) + 3H(g); ΔHatom(PH₃) = 954 kJ/mol.[2][4][5]

  • Calculate Average P-H Bond Energy: From the ΔHatom of PH₃, the average bond energy of a single P-H bond is calculated.

    • BDE(P-H) = ΔHatom(PH₃) / 3 = 954 kJ/mol / 3 = 318 kJ/mol.[4][5]

  • Determine ΔHatom of P₂H₄: The enthalpy of atomization of this compound (P₂H₄) is experimentally measured. This value corresponds to the energy required to break four P-H bonds and one P-P bond.

    • P₂H₄(g) → 2P(g) + 4H(g); ΔHatom(P₂H₄) ≈ 1485 - 1488 kJ/mol.[3][5]

  • Isolate the P-P Bond Energy: The P-P bond energy is calculated by subtracting the total energy of the four P-H bonds from the total enthalpy of atomization of P₂H₄.

    • BDE(P-P) = ΔHatom(P₂H₄) - 4 * BDE(P-H).[2][5]

    • BDE(P-P) = 1485 kJ/mol - 4 * (318 kJ/mol) = 213 kJ/mol.[4][5]

The logical workflow for this calculation is visualized in the diagram below.

G cluster_0 Step 1: P-H Bond Energy from PH₃ cluster_1 Step 2: P-P Bond Energy from P₂H₄ H_atom_PH3 ΔH_atom(PH₃) = 954 kJ/mol (Experimental Value) PH_BDE BDE(P-H) = ΔH_atom(PH₃) / 3 = 318 kJ/mol H_atom_PH3->PH_BDE Calculate Average P-H Energy Total_PH_BDE Total BDE of 4 P-H bonds = 4 * 318 kJ/mol = 1272 kJ/mol PH_BDE->Total_PH_BDE Use P-H BDE H_atom_P2H4 ΔH_atom(P₂H₄) = 1485 kJ/mol (Experimental Value) PP_BDE BDE(P-P) = ΔH_atom(P₂H₄) - Total BDE(P-H) = 1485 - 1272 = 213 kJ/mol H_atom_P2H4->PP_BDE Total_PH_BDE->PP_BDE Subtract

Calculation of P-P BDE from Enthalpy of Atomization.

Mass spectrometry techniques are powerful tools for studying molecular thermochemistry by analyzing gas-phase ions.[8][9] Methods like Photoionization Mass Spectrometry (PIMS) and Collision-Induced Dissociation (CID) are particularly relevant.

Experimental Protocol (Generalized):

  • Ionization: The parent molecule (e.g., P₂H₄) is introduced into the mass spectrometer and ionized, typically using electron impact or photoionization. This forms a molecular ion (P₂H₄⁺).[10]

  • Ion Selection: The parent ion of interest is mass-selected, isolating it from other ions.

  • Activation and Dissociation: Energy is deposited into the selected ions to induce fragmentation.

    • Photoionization/Photodissociation: Ions are irradiated with photons of tunable energy. The minimum energy required to cause the appearance of a specific fragment ion (e.g., PH₂⁺ from P₂H₄) is known as the appearance energy (AE).[11][12]

    • Collision-Induced Dissociation (CID): Ions are accelerated into a collision cell containing an inert gas (e.g., Ar). Collisions convert kinetic energy into internal energy, causing the ion to fragment. The energy threshold for dissociation can be determined.[8][9]

  • Fragment Detection: The resulting fragment ions are mass-analyzed and detected.

  • BDE Calculation: The bond dissociation energy is derived from the measured appearance energy of the fragment and the ionization energies of the relevant species.

The generalized workflow for these mass spectrometry techniques is illustrated below.

G cluster_workflow Mass Spectrometry Workflow for BDE Determination Sample Sample Introduction (e.g., P₂H₄ gas) Ionization Ionization (Electron Impact / Photoionization) Sample->Ionization Selection Parent Ion Selection (m/z selection of P₂H₄⁺) Ionization->Selection Activation Ion Activation (Photon Absorption or Collision with Inert Gas) Selection->Activation Detection Fragment Ion Detection (Mass Analysis) Activation->Detection Calculation BDE Calculation (from Appearance/Threshold Energy) Detection->Calculation

Generalized experimental workflow for BDE determination.

Theoretical calculations are essential for predicting and understanding bond energies, especially for complex or unstable molecules.[13] Quantum mechanical methods like Density Functional Theory (DFT) and high-level ab initio procedures (e.g., Coupled Cluster theory) are used to calculate the energies of the parent molecule and its radical fragments.[6]

Computational Protocol (Generalized):

  • Geometry Optimization: The three-dimensional structures of the parent molecule (P₂H₄) and the resulting radical fragments (•PH₂) are optimized to find their lowest energy conformations.

  • Energy Calculation: High-level single-point energy calculations are performed on the optimized geometries.

  • Zero-Point Energy Correction: Vibrational frequency calculations are performed to obtain the zero-point vibrational energies (ZPVEs), which are used to correct the electronic energies.

  • BDE Calculation: The bond dissociation energy is calculated as the difference between the total energy of the products (two •PH₂ radicals) and the energy of the reactant (P₂H₄), including ZPVE corrections.

    • BDE = [2 * E(•PH₂)] - E(P₂H₄)

Computational studies on substituted diphosphines have shown that bulky or electron-withdrawing/donating substituents can dramatically alter the P-P bond dissociation enthalpy, with calculated values ranging from negative (indicating instability) to over 200 kJ/mol.[6]

Conclusion

The P-P bond dissociation energy in this compound (P₂H₄) is a key parameter governing its chemistry. Based on calculations from experimental enthalpy of atomization data, the BDE is reliably estimated to be in the range of 213-216 kJ/mol (50.9-51.6 kcal/mol) . This value is supported and contextualized by advanced computational studies and can be probed using sophisticated experimental techniques like mass spectrometry. For professionals in research and drug development, this data provides a solid foundation for predicting the stability, reactivity, and potential synthetic pathways involving organophosphorus compounds.

References

The Electronic Structure of Carbodiphosphanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbodiphosphoranes (CDPs), with the general formula C(PR₃)₂, represent a unique class of organophosphorus compounds characterized by a central carbon atom in a formal oxidation state of zero.[1] This technical guide provides an in-depth exploration of the electronic structure, bonding, synthesis, and reactivity of carbodiphosphoranes. A comprehensive summary of quantitative structural and spectroscopic data is presented, alongside detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the fundamental properties and potential applications of this remarkable class of molecules. While direct applications in drug development are not yet established, their unique electronic properties as strong σ- and π-donors suggest potential utility as ligands for bioactive metal complexes.[1][2]

Core Electronic Structure and Bonding

The electronic structure of carbodiphosphoranes is distinct from classical carbenes. The central carbon atom is best described as a C(0) species stabilized by dative bonds from two phosphine ligands (L→C←L).[3][4] This results in the central carbon atom possessing two high-energy lone pairs of electrons, one with σ-symmetry and the other with π-symmetry, which are the highest occupied molecular orbital (HOMO) and HOMO-1, respectively.[1] This electronic configuration makes carbodiphosphoranes exceptionally strong Lewis bases and potent σ- and π-donating ligands.[1]

Initially, the structure was debated, with proposals including a resonance hybrid of a double-bonded species (R₃P=C=PR₃) and a bis-ylide with a formal negative charge on the carbon.[1] However, computational studies and experimental evidence, such as the synthesis of geminal dimetallated complexes, have confirmed the C(0) "carbone" model as the major resonance contributor.[1]

The geometry of carbodiphosphoranes is typically bent, with P-C-P bond angles commonly ranging from 120° to 145°.[1] However, linear structures with a P-C-P angle of 180° have also been observed, indicating a low energy barrier to bending.[1] This flexibility is attributed to the small energy difference between the bent structure (with σ- and π-symmetric lone pairs) and the linear structure (where both lone pairs have π-symmetry).[1]

Caption: Bonding models of carbodiphosphanes.

Quantitative Data Summary

The structural and electronic properties of carbodiphosphoranes are highly dependent on the substituents on the phosphorus atoms. The following tables summarize key quantitative data for a selection of carbodiphosphoranes.

Table 1: Structural Data for Selected Carbodiphosphoranes

CompoundP-C-P Angle (°)P-C Bond Length (Å)Reference(s)
C(PPh₃)₂ (bent)131-[5]
C(PPh₃)₂ (linear)180-[1]
C(PMe₃)₂-1.652[5]
Chiral CDP (from R-BINAP)115.2(7)1.749(13), 1.766(13)[6]
[(PPh₃)₂C(PPh₂C₆H₄)BePh]--[7]
[(PPh₂Me)₂CBePh₂]125.06(8)-[7]

Table 2: Spectroscopic Data for Selected Carbodiphosphoranes

Compound³¹P NMR (δ, ppm)¹³C NMR (δ, ppm, C-central)¹J(P,C) (Hz)Tolman Electronic Parameter (TEP) (cm⁻¹)Reference(s)
C(PPh₃)₂-31.511.4-[8]
Diamino-substituted CDP12.514.51722036.5-
Chiral CDP (from R-BINAP)-23.8 (t)53.4-[6]
C(P(t-Bu)₃)₂---2056.1 (for P(t-Bu)₃)[9]

Experimental Protocols

Synthesis of Hexaphenylcarbodiphosphorane (C(PPh₃)₂)

This protocol is adapted from the improved synthesis methodologies.[8]

Materials:

  • Bis(triphenylphosphonium)methane dibromide ([CH₂(PPh₃)₂]Br₂)

  • Sodium amide (NaNH₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend bis(triphenylphosphonium)methane dibromide in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • In a separate Schlenk flask, prepare a slurry of sodium amide in anhydrous THF.

  • Slowly add the sodium amide slurry to the suspension of the phosphonium salt at -78 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • The reaction mixture will turn into a yellow solution with a white precipitate of sodium bromide.

  • Filter the mixture under inert atmosphere to remove the sodium bromide.

  • Remove the THF from the filtrate under vacuum to yield a yellow solid.

  • Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the resulting yellow solid under high vacuum to obtain pure hexaphenylcarbodiphosphorane.

start Start: [CH₂(PPh₃)₂]Br₂ in THF step1 Cool to -78 °C start->step1 step2 Add NaNH₂ slurry in THF step1->step2 step3 Warm to RT, stir 12h step2->step3 step4 Filter to remove NaBr step3->step4 step5 Remove THF in vacuo step4->step5 step6 Wash with diethyl ether step5->step6 end End: Pure C(PPh₃)₂ step6->end

Caption: Synthesis workflow for C(PPh₃)₂.

Characterization by NMR Spectroscopy

Instrumentation:

  • NMR spectrometer equipped for ³¹P and ¹³C detection.

Sample Preparation:

  • Due to the air and moisture sensitivity of carbodiphosphoranes, all sample preparation should be conducted in a glovebox or under an inert atmosphere.

  • Dissolve approximately 10-20 mg of the carbodiphosphorane in a deuterated solvent (e.g., C₆D₆, THF-d₈) that has been thoroughly dried and degassed.

  • Transfer the solution to an NMR tube and seal it with a cap, further sealing with parafilm for analysis outside the glovebox.

³¹P NMR Acquisition:

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The chemical shifts for carbodiphosphoranes are typically observed in the range of δ 10-40 ppm.[6][10]

  • Use 85% H₃PO₄ as an external standard.[11]

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • The signal for the central carbone carbon is a key diagnostic peak, often appearing as a triplet due to coupling with the two phosphorus nuclei.[8]

  • The chemical shift of the central carbon is typically in the range of δ 10-35 ppm.[6][8]

Characterization by Single-Crystal X-ray Diffraction

This is a general protocol for air-sensitive organometallic compounds.[12][13]

Crystal Growth:

  • Grow single crystals suitable for X-ray diffraction by slow diffusion of a non-polar "anti-solvent" (e.g., hexane) into a concentrated solution of the carbodiphosphorane in a more polar solvent (e.g., toluene or THF) under an inert atmosphere.[12]

Data Collection:

  • Select a suitable crystal and mount it on a goniometer head under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[12]

  • Use a diffractometer with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[12]

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Reactivity and Potential Applications

The high electron density on the central carbon atom makes carbodiphosphoranes highly nucleophilic. They readily react with a variety of electrophiles.

Coordination Chemistry: Carbodiphosphoranes are excellent ligands for a wide range of main group and transition metals.[1] They can coordinate as two-electron σ-donors or as four-electron σ- and π-donors.[1] This strong donor capacity has been quantified using the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of the corresponding [LNi(CO)₃] complex.[14][15] Carbodiphosphoranes exhibit some of the lowest TEP values, indicating very strong electron donation, surpassing many N-heterocyclic carbenes.[1][16]

CDP C(PR₃)₂ Adduct [C(PR₃)₂-E]⁺ CDP->Adduct Reaction with Electrophiles SigmaComplex σ-Donor Complex LₙM ← C(PR₃)₂ CDP->SigmaComplex Coordination (2e⁻ donor) SigmaPiComplex σ,π-Donor Complex LₙM ← C(PR₃)₂ (π-interaction) CDP->SigmaPiComplex Coordination (4e⁻ donor) Eplus Electrophile (E⁺) Metal Metal Center (M)

Caption: General reactivity of carbodiphosphoranes.

Catalysis: The strong electron-donating properties of carbodiphosphoranes make them promising ligands in catalysis. By increasing the electron density at the metal center, they can stabilize catalytically active intermediates and enhance reaction rates.[1] They have shown catalytic activity in reactions such as hydroamination and have been used as organocatalysts for hydroboration and hydrosilylation reactions.[1][17]

Relevance to Drug Development: Currently, there are no direct applications of carbodiphosphoranes as therapeutic agents reported in the literature. The field of organophosphorus compounds in medicine is extensive, with phosphonates and phosphinates being notable examples used as antiviral and anticancer agents.[18]

The potential for carbodiphosphoranes in drug development lies in their utility as ligands for bioactive metal complexes.[2] Metal-based drugs, such as cisplatin, are crucial in chemotherapy. The therapeutic efficacy and toxicity of such drugs can be finely tuned by modifying the ligand sphere around the metal center. The exceptional donor properties of carbodiphosphoranes could be harnessed to:

  • Stabilize unusual oxidation states of metal centers in potential therapeutic complexes.

  • Modulate the redox properties of the metal complex to influence its mechanism of action.

  • Influence the kinetics of ligand exchange at the metal center, which is often crucial for the biological activity of metal-based drugs.

Future research could explore the synthesis and biological evaluation of metal complexes bearing carbodiphosphorane ligands, particularly with metals known for their therapeutic applications, such as platinum, ruthenium, and gold.

Conclusion

Carbodiphosphoranes are a fascinating class of molecules with a unique electronic structure that bestows them with powerful electron-donating capabilities. Their synthesis and characterization are well-established, and their reactivity as nucleophiles and ligands is an active area of research. While their direct application in drug development has yet to be realized, their exceptional electronic properties make them highly attractive candidates for incorporation as ligands in novel metallodrugs, opening a new avenue for the design of future therapeutic agents. Further research into the bioactivity of carbodiphosphorane-metal complexes is warranted to explore this potential.

References

Unraveling the Stereochemistry of Diphosphane: An In-depth Technical Guide to the Gauche Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphane (P₂H₄), the simplest phosphorus hydride containing a P-P single bond, serves as a fundamental model for understanding the stereoelectronic properties of more complex organophosphorus compounds, which are pivotal in various fields, including catalysis and drug design. The rotational isomerism around the phosphorus-phosphorus bond gives rise to distinct conformational isomers, with the gauche conformation being of particular interest due to its thermodynamic preference. This technical guide provides a comprehensive analysis of the gauche conformation of the this compound molecule, integrating experimental and computational data to elucidate its structural parameters, energetic landscape, and the methodologies employed for its characterization.

Conformational Landscape of this compound

The internal rotation about the P-P bond in this compound leads to a potential energy surface with distinct minima and transition states. Computational studies, including ab initio and Density Functional Theory (DFT) calculations, have consistently shown that the gauche conformation represents the global energy minimum.[1] In this conformation, the hydrogen atoms on the adjacent phosphorus atoms are staggered, minimizing steric hindrance and lone pair-lone pair repulsion.

The trans (or anti-periplanar) conformation, where the lone pairs on the phosphorus atoms are positioned at a 180° dihedral angle, is not a stable isomer but rather represents a rotational transition state.[1] Ab initio calculations indicate a modest energy barrier of approximately 1.9 kcal/mol (655 cm⁻¹) for the interconversion between the two enantiomeric gauche forms through the trans transition state.[1]

Structural Parameters of Gauche-Diphosphane

The precise geometric structure of the gauche conformer of this compound has been determined through a combination of experimental techniques, primarily gas-phase electron diffraction (GED) and microwave spectroscopy, and corroborated by theoretical calculations. These methods provide detailed information on bond lengths, bond angles, and the defining dihedral angle of the gauche structure.

Quantitative Structural Data

The structural parameters for the gauche conformation of this compound obtained from various experimental and computational methods are summarized in the table below for ease of comparison.

ParameterGas-Phase Electron Diffraction (GED)[1]Microwave Spectroscopy[1]Ab Initio/DFT Calculations[1][2]
Bond Lengths (Å)
P-P2.218 ± 0.0042.2192.21
P-H1.451 ± 0.0051.4191.42
Bond Angles (°)
P-P-H95.2 ± 0.6~97100
H-P-H91.3 ± 1.493.392
Dihedral Angle (°)
H-P-P-H~8167–8146.82

Experimental Protocols for Characterization

The determination of the structural and energetic properties of this compound's conformers relies on sophisticated experimental techniques coupled with computational modeling. Below are detailed overviews of the key experimental methodologies.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber, effusing through a nozzle to form a molecular beam.[3]

  • Electron Beam Interaction: A high-energy beam of electrons (typically in the keV range) is directed perpendicular to the molecular beam.[3]

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules. The resulting diffraction pattern, which consists of concentric rings, is recorded on a detector, such as a photographic plate or a CCD camera.[3]

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is dependent on the internuclear distances within the molecule. By fitting the experimental scattering data to a theoretical model, precise bond lengths, bond angles, and torsional angles can be derived.[3] For molecules with multiple conformers like this compound, the analysis can also provide information on the relative populations of each conformer at the experimental temperature.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides information about the electronic structure of molecules, which can be used to distinguish between different conformers.

Methodology:

  • Ionization: A sample of gaseous this compound is irradiated with a monochromatic source of high-energy photons, typically from a UV lamp (for UPS) or an X-ray source (for XPS).[4] This causes the ejection of electrons from the molecule.

  • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.[4]

  • Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy (which is calculated from the photon energy and the measured kinetic energy of the electrons).[4]

  • Conformational Analysis: Different conformers of a molecule will have slightly different molecular orbital energies. These differences can lead to distinct features or shifts in the photoelectron spectrum, allowing for the identification and characterization of the conformers present in the gas phase.

Computational Methodologies

Theoretical calculations are indispensable for understanding the conformational preferences and properties of this compound.

Ab Initio and Density Functional Theory (DFT) Calculations:

  • Geometry Optimization: The molecular geometry of the different conformers of this compound is optimized to find the lowest energy structures. Common levels of theory used for this purpose include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals such as B3LYP.[5]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to energy minima (for stable conformers) or transition states and to obtain zero-point vibrational energies.

  • Potential Energy Surface (PES) Scan: To map the rotational energy profile, a relaxed PES scan is performed by systematically varying the H-P-P-H dihedral angle and calculating the energy at each step. This allows for the determination of rotational barriers.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Rotational Isomerism of this compound Gauche_1 Gauche (Enantiomer 1) Transition_State Trans (Transition State) Gauche_1->Transition_State Rotation Transition_State->Gauche_1 Rotation Gauche_2 Gauche (Enantiomer 2) Transition_State->Gauche_2 Rotation Gauche_2->Transition_State Rotation

Conformational interconversion pathway of this compound.

G cluster_0 Experimental Workflow for Structural Determination Sample Gaseous this compound Sample GED Gas Electron Diffraction Sample->GED PES Photoelectron Spectroscopy Sample->PES GED_Data Scattering Pattern GED->GED_Data PES_Data Photoelectron Spectrum PES->PES_Data Analysis Data Analysis & Computational Modeling GED_Data->Analysis PES_Data->Analysis Structure Gauche Conformation (Bond Lengths, Angles, Dihedral Angle) Analysis->Structure

Workflow for the experimental characterization of this compound.

Conclusion

The gauche conformation of this compound is the thermodynamically most stable isomer, a fact established through a powerful synergy of experimental techniques and high-level computational chemistry. Its well-defined structural parameters provide a crucial benchmark for theoretical models and a foundational understanding for the conformational analysis of more complex phosphine-containing molecules. For researchers in drug development and materials science, a thorough grasp of these fundamental stereochemical principles is essential for the rational design of molecules with desired three-dimensional structures and properties.

References

Synthesis of Tetraphenyldiphosphine from Chlorodiphenylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tetraphenyldiphosphine from chlorodiphenylphosphine. The primary method detailed is the Wurtz-type reductive coupling, a reliable and frequently cited route to this versatile organophosphorus compound. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow.

Introduction

Tetraphenyldiphosphine ([Ph₂P]₂) is a valuable reagent in organic and organometallic synthesis, often serving as a precursor to diphenylphosphido derivatives and as a ligand in catalysis. Its synthesis from chlorodiphenylphosphine (Ph₂PCl) is a foundational reaction for many research applications. The most common and direct method involves a Wurtz-type coupling, utilizing an alkali metal, typically sodium, to reductively couple two molecules of chlorodiphenylphosphine.[1] This process is efficient but requires careful handling due to the air-sensitive nature of the product and the use of reactive sodium metal.

Reaction and Mechanism

The synthesis proceeds via a reductive coupling of chlorodiphenylphosphine using sodium metal. The overall balanced equation for this reaction is:

2 Ph₂PCl + 2 Na → Ph₂P-PPh₂ + 2 NaCl

The reaction is conducted in an anhydrous, aprotic solvent, such as dioxane or tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation of the product. The mechanism is analogous to the classic Wurtz reaction, involving a metal-halogen exchange followed by a nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of tetraphenyldiphosphine from chlorodiphenylphosphine.

ParameterValueReference
Reactants
Chlorodiphenylphosphine (Ph₂PCl) Molar Mass220.64 g/mol
Sodium (Na) Molar Mass22.99 g/mol
Product
Tetraphenyldiphosphine (Ph₂P-PPh₂) Molar Mass370.37 g/mol [2]
AppearanceWhite, crystalline solid
Melting Point120-121 °C
Reaction Conditions
SolventAnhydrous Dioxane or THF
Reaction TemperatureReflux
Reaction Time2-3 hours
Yield
Typical Reported Yield70-85%
Spectroscopic Data
³¹P NMR (CDCl₃)δ -15.2 ppm
¹H NMR (CDCl₃)δ 7.2-7.5 (m, 20H)

Experimental Protocol

This protocol details the synthesis of tetraphenyldiphosphine from chlorodiphenylphosphine using a sodium-mediated Wurtz-type coupling.

4.1. Materials and Equipment

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Sodium metal (stored under mineral oil)

  • Anhydrous 1,4-dioxane or tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous ethanol

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen/argon inlet

  • Heating mantle

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Cannula for liquid transfer

  • Buchner funnel and filter flask

4.2. Safety Precautions

  • Chlorodiphenylphosphine is corrosive and reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium metal is highly reactive and flammable, especially with water and alcohols. Handle under an inert atmosphere.

  • Tetraphenyldiphosphine is air-sensitive and pyrophoric.[2] All manipulations should be carried out under an inert atmosphere.

  • Anhydrous solvents are flammable. Ensure all heating is done using a heating mantle and that there are no open flames.

4.3. Procedure

  • Preparation of Sodium Dispersion: In a three-neck flask under a nitrogen or argon atmosphere, add 100 mL of anhydrous dioxane. Add 2.3 g (0.1 mol) of sodium metal, cut into small pieces. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion. Once a fine dispersion is formed, allow the mixture to cool to room temperature.

  • Reaction: Slowly add a solution of 22.1 g (0.1 mol) of chlorodiphenylphosphine in 50 mL of anhydrous dioxane to the sodium dispersion with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours with stirring. The reaction mixture will become thick with the precipitated sodium chloride.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Under an inert atmosphere, filter the mixture through a sintered glass funnel to remove the sodium chloride and any unreacted sodium.

    • Wash the solid residue with two 25 mL portions of anhydrous diethyl ether to ensure complete transfer of the product.

    • Combine the filtrate and washings.

  • Purification:

    • Remove the solvent from the combined filtrate under reduced pressure to yield a white solid crude product.

    • Recrystallize the crude tetraphenyldiphosphine from a minimal amount of hot anhydrous ethanol or a mixture of toluene and hexane.

    • Collect the purified white crystalline product by filtration under an inert atmosphere, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

4.4. Characterization

The identity and purity of the synthesized tetraphenyldiphosphine can be confirmed by melting point determination and spectroscopic analysis (³¹P NMR, ¹H NMR, and IR spectroscopy).

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the Wurtz-type coupling reaction for the synthesis of tetraphenyldiphosphine.

Reaction_Pathway cluster_reactants Reactants cluster_product Products Ph2PCl 2 Ph₂PCl (Chlorodiphenylphosphine) Ph2PPPh2 Ph₂P-PPh₂ (Tetraphenyldiphosphine) Ph2PCl->Ph2PPPh2 + 2 Na NaCl 2 NaCl (Sodium Chloride) Ph2PCl->NaCl Na 2 Na (Sodium Metal) Na->Ph2PPPh2 Na->NaCl

Figure 1. Reaction pathway for the synthesis of tetraphenyldiphosphine.

5.2. Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare Sodium Dispersion in Anhydrous Dioxane C Slowly Add Ph₂PCl Solution to Sodium Dispersion A->C B Prepare Ph₂PCl Solution in Anhydrous Dioxane B->C D Reflux for 2-3 hours C->D E Cool to Room Temperature D->E F Filter to Remove NaCl and excess Na E->F G Wash Solid with Anhydrous Diethyl Ether F->G H Combine Filtrate and Washings G->H I Remove Solvent under Reduced Pressure H->I J Recrystallize from Anhydrous Ethanol I->J K Collect and Dry Product under Vacuum J->K

Figure 2. Experimental workflow for the synthesis of tetraphenyldiphosphine.

References

A Technical Guide to the Synthesis of Diphosphane via Hydrolysis of Calcium Monophosphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphane (P₂H₄), the simplest binary hydride of phosphorus after phosphine, is a reactive molecule of significant interest in synthetic chemistry. This technical guide provides an in-depth overview of the synthesis of this compound through the hydrolysis of calcium monophosphide (CaP). The document details the underlying chemical principles, optimized experimental protocols derived from foundational research, and a summary of the quantitative data available. Visual aids in the form of diagrams are provided to illustrate the reaction pathway and experimental workflow. This guide is intended to be a comprehensive resource for researchers and professionals requiring a practical understanding of this specific synthetic route to this compound.

Introduction

The chemistry of phosphorus hydrides is rich and varied, with this compound (P₂H₄) representing a key compound in this class. Structurally analogous to hydrazine, this compound is a colorless liquid that is notably unstable at room temperature and spontaneously flammable in air. Its reactivity makes it a valuable precursor in the synthesis of more complex organophosphorus compounds.

One of the primary methods for the laboratory-scale synthesis of this compound is the controlled hydrolysis of a metal phosphide. Specifically, calcium monophosphide (CaP), which is structurally represented as Ca₂P₂, has been identified as a suitable starting material. This contrasts with the more common calcium phosphide (Ca₃P₂), the hydrolysis of which primarily yields phosphine (PH₃). The careful selection of the phosphide precursor is therefore critical to achieving the desired product.

This guide will focus exclusively on the synthesis of this compound from calcium monophosphide, providing the necessary technical details for its successful preparation.

Reaction Chemistry and Mechanism

The fundamental reaction involves the protonation of the diphosphide anions (P₂⁴⁻) present in the ionic structure of calcium monophosphide by water. The overall balanced chemical equation for this hydrolysis reaction is:

Ca₂P₂ (s) + 4 H₂O (l) → 2 Ca(OH)₂ (aq) + P₂H₄ (g)

The reaction proceeds by the sequential addition of protons to the phosphorus atoms of the diphosphide unit, leading to the formation of this compound. Calcium hydroxide is formed as a byproduct.

Reaction Pathway Diagram

Hydrolysis_Pathway Ca2P2 Calcium Monophosphide (Ca₂P₂) P2H4 This compound (P₂H₄) Ca2P2->P2H4 Hydrolysis CaOH2 Calcium Hydroxide (Ca(OH)₂) Ca2P2->CaOH2 H2O Water (H₂O) H2O->P2H4 H2O->CaOH2

Caption: Reaction pathway for the hydrolysis of calcium monophosphide.

Experimental Protocol

The following optimized procedure is based on established methods for the synthesis of this compound from calcium monophosphide. Due to the hazardous nature of this compound (pyrophoric and toxic), this synthesis should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety precautions in place.

Materials and Equipment
  • Calcium monophosphide (CaP)

  • Degassed, deionized water

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction flask equipped with a dropping funnel, gas inlet, and outlet

  • Low-temperature cooling bath (e.g., cryostat or dry ice/acetone slush) capable of maintaining -30 °C

  • Cold traps cooled with liquid nitrogen

  • Vacuum pump

  • Schlenk line or similar inert atmosphere apparatus

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_collection Product Collection cluster_purification Purification (Optional) Setup Assemble and dry reaction apparatus Inert Purge with inert gas Setup->Inert Add_CaP Add CaP to flask Setup->Add_CaP Cool Cool flask to -30 °C Add_CaP->Cool Add_H2O Slowly add degassed H₂O Cool->Add_H2O Warm Allow reaction to warm slowly Add_H2O->Warm Collect Collect P₂H₄ in cold traps Warm->Collect Fractional_Distillation Fractional distillation to remove PH₃ Collect->Fractional_Distillation

Caption: General workflow for the synthesis and collection of this compound.

Procedure
  • Apparatus Preparation: The reaction apparatus, including the reaction flask and dropping funnel, must be thoroughly dried in an oven and assembled hot under a stream of inert gas.

  • Reaction Setup: 400 g of finely powdered calcium monophosphide (CaP) is placed in the reaction flask. The flask is then connected to a series of cold traps cooled with liquid nitrogen and a vacuum line. The entire system is evacuated and backfilled with inert gas several times to ensure an oxygen-free atmosphere.

  • Cooling: The reaction flask is immersed in a cooling bath and maintained at a constant temperature of -30 °C.

  • Hydrolysis: Degassed, deionized water is added to the dropping funnel. The water is then added dropwise to the stirred suspension of calcium monophosphide in the reaction flask over a period of several hours. The rate of addition should be carefully controlled to manage the evolution of this compound gas.

  • Product Collection: The evolved gases, primarily this compound with some phosphine impurity, are passed through the liquid nitrogen-cooled traps. This compound, having a higher boiling point than phosphine, will condense in the traps.

  • Isolation and Storage: Once the reaction is complete, the cold traps containing the condensed this compound are isolated from the reaction flask. The this compound can be stored at low temperatures but should be used promptly due to its instability.

Quantitative Data

The following table summarizes the quantitative data for the optimized procedure described above.

ParameterValueReference
Starting Material Calcium Monophosphide (CaP)[1]
Mass of CaP 400 g[1]
Reaction Temperature -30 °C[1]
Product This compound (P₂H₄)[1]
Approximate Yield 20 g[1]
Major Impurity Phosphine (PH₃)[1]

Product Characterization and Purification

The primary impurity in the synthesized this compound is phosphine (PH₃). Due to the difference in their boiling points (P₂H₄: 63.5 °C; PH₃: -87.7 °C), fractional distillation can be employed for purification if a higher purity of this compound is required.

The product can be characterized using spectroscopic methods. The ¹H NMR spectrum of this compound is complex, exhibiting a 32-line pattern due to an A₂XX'A'₂ spin system.[1]

Safety Considerations

  • This compound (P₂H₄): Highly toxic and pyrophoric (ignites spontaneously in air). All manipulations must be carried out under an inert atmosphere.

  • Phosphine (PH₃): Extremely toxic gas.

  • Calcium Monophosphide (CaP): Reacts with moisture to produce flammable and toxic gases. Must be handled in a dry, inert atmosphere.

Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. The reaction should be conducted in a well-maintained fume hood, and a means to quench any potential fire should be readily available (e.g., a sand bucket).

Conclusion

The hydrolysis of calcium monophosphide provides a direct and effective, albeit hazardous, route to this compound. The success of this synthesis hinges on the careful control of reaction conditions, particularly temperature, and the rigorous exclusion of air. This technical guide provides the essential information for researchers to understand and, with the appropriate safety measures, implement this procedure for the generation of this compound for further chemical synthesis and research.

References

A Technical Guide to the Reactivity of Diphosphanes with Heterocumulenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reactions between diphosphanes and heterocumulenes, such as isocyanates and isothiocyanates, provide a versatile, metal-free methodology for synthesizing a diverse range of organophosphorus compounds.[1][2] This technical guide details the outcomes of these diphosphanation reactions, highlighting how the steric and electronic properties of the diphosphane substituents dictate the reaction pathways and final product structures.[1][3] Comprehensive quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to serve as a resource for researchers in organic synthesis and drug development. The transformations described offer novel access to phosphanyl, phosphoryl, and thiophosphoryl derivatives of amides, imines, and iminoamides from readily available building blocks.[1][4]

Introduction

The development of efficient and clean methods for creating organophosphorus compounds remains a significant challenge in modern organic synthesis.[3] Among various synthetic strategies, the metal-free activation of small molecules using low-valent phosphorus compounds has garnered considerable interest.[3] Diphosphanes, molecules containing a P–P single bond, represent a unique class of reagents in this field. When reacting with electrophiles, the P–P bond can either be retained, with the this compound acting as a nucleophile, or cleaved, leading to the diphosphination of the target molecule.[4]

Heterocumulenes, such as isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S), are ideal substrates for these reactions due to their polarized cumulative double bonds. The study of this compound reactivity with these molecules has revealed predictable and controllable pathways to valuable phosphorus-containing analogues of key organic functional groups.[1][2] This guide focuses on the reactions of unsymmetrical diphosphanes with phenyl isocyanate (PhNCO) and phenyl isothiocyanate (PhNCS), which yield distinct product classes depending on the nature of the heterocumulene and the this compound.[1][4]

General Reaction Pathways

The reaction between a this compound and a heterocumulene is initiated by the nucleophilic attack of one of the phosphorus atoms on the electrophilic carbon of the heterocumulene. The subsequent steps and final products are highly dependent on the specific reactants. The outcomes are broadly categorized by the type of heterocumulene used.

G This compound This compound (R2P-PR'2) Isocyanate Isocyanate (PhNCO) Isothiocyanate Isothiocyanate (PhNCS) ProductI Product Type I (Single Insertion) Isocyanate->ProductI Bulky Diphosphanes ProductII Product Type II (Double Insertion) Isocyanate->ProductII Less Crowded Diphosphanes ProductIII Product Type III (P-P Bond Insertion) Isothiocyanate->ProductIII General Pathway

Figure 1: Overview of this compound reactivity with heterocumulenes.

Reactivity with Phenyl Isocyanate (PhNCO)

The reaction of unsymmetrical diphosphanes with phenyl isocyanate can result in two primary types of products, dictated by the steric bulk of the substituents on the phosphorus atoms.[1]

  • Type I: Phosphanyl Derivatives of Amides: With diphosphanes bearing very bulky substituents, such as (iPr₂N)₂P–PtBu₂, a single molecule of PhNCO inserts to form a phosphanyl derivative of an amide.[4]

  • Type II: Phosphanyl and Phosphoryl Derivatives of Iminoamides: When less sterically crowded diphosphanes are used, a double insertion of PhNCO molecules occurs, yielding more complex iminoamide structures.[5]

Notably, diphosphanes with electron-withdrawing phenyl groups were found to be unreactive toward PhNCO.[4] During these reactions, the diphosphanes can also act as Lewis base catalysts, promoting the trimerization of excess phenyl isocyanate into [PhNCO]₃, which precipitates from the reaction mixture.[1][5]

G Start Unsymmetrical this compound + PhNCO A This compound with Bulky Substituents (e.g., (iPr₂N)₂P-PtBu₂) Start->A Steric Hindrance B This compound with Less Crowded Substituents (e.g., (Et₂N)₂P-) Start->B Reduced Steric Hindrance ProductI Type I Product: Phosphanyl Derivative of Amide (Single Insertion) A->ProductI Yields ProductII Type II Product: Derivative of Iminoamide (Double Insertion) B->ProductII Yields

Figure 2: Reaction pathways for diphosphanes with phenyl isocyanate.

Quantitative Data: Reactions with Phenyl Isocyanate

The table below summarizes key quantitative data for the formation of Type I and Type II products.

This compound ReactantProduct TypeYield (%)³¹P NMR δ (ppm)
(iPr₂N)₂P–PtBu₂I65100.2, 53.6
(Et₂N)(iPr₂N)P–PtBu₂II70114.6, 50.1
(Et₂N)₂P–PtBu₂II73118.9, 49.3

Data extracted from a comprehensive study on unsymmetrical diphosphanes.[1]

Reactivity with Phenyl Isothiocyanate (PhNCS)

Unsymmetrical diphosphanes generally exhibit higher reactivity towards phenyl isothiocyanate than towards phenyl isocyanate.[1][3] The reaction typically proceeds via the insertion of the PhNCS moiety directly into the P–P bond.[3][4]

  • Type III: Diphosphanyl Derivatives of Imino Thioethers: The primary product is a compound with a P–C(=NPh)–S–P skeleton.[1][4] This reaction pathway occurs across a broader range of diphosphanes compared to the reactions with PhNCO.[3]

  • Type IV: Rearrangement Products: In some cases, particularly with diphosphanes bearing PiPr₂ or PCy₂ groups, the initially formed Type III product can undergo rearrangement to a more stable Type IV isomer.[4]

Unlike the reactions with PhNCO, products involving the formation of P-N bonds are not observed.[1][3] Some diphosphanes can react with an excess of PhNCS, leading to the formal insertion of two isothiocyanate molecules.[1][4]

G Start Unsymmetrical this compound + PhNCS Intermediate Type III Product: P-C(=NPh)-S-P Skeleton (P-P Bond Insertion) Start->Intermediate General Reaction ProductIV Type IV Product (Rearranged Isomer) Intermediate->ProductIV Rearrangement Condition For Diphosphanes with PiPr₂ or PCy₂ groups ProductIV->Condition

Figure 3: Reaction pathway for diphosphanes with phenyl isothiocyanate.

Quantitative Data: Reactions with Phenyl Isothiocyanate

The table below summarizes key quantitative data for the formation of Type III products.

This compound ReactantProduct TypeYield (%)³¹P NMR δ (ppm)
(iPr₂N)₂P–PtBu₂III85100.8, 30.1
(Et₂N)₂P–PtBu₂III88104.5, 29.7
(Et₂N)₂P–PiPr₂III75104.8, 11.2
(Et₂N)₂P–PCy₂III81104.9, 1.2

Data extracted from a comprehensive study on unsymmetrical diphosphanes.[1]

Experimental Protocols

The synthesis of phosphanyl, phosphoryl, and thiophosphoryl derivatives from diphosphanes and heterocumulenes can be achieved under mild, catalyst-free conditions.[1][4]

General Experimental Workflow

G Start Prepare this compound Solution in Toluene under Inert Atmosphere Step1 Add Excess Heterocumulene (PhNCO or PhNCS) Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Monitor Reaction by ³¹P NMR Step2->Step3 Step4 Isolate Product Step3->Step4 Step5 Characterize by NMR, IR, and X-ray Diffraction Step4->Step5

Figure 4: General experimental workflow for diphosphanation reactions.

Detailed Methodology: Synthesis of Type III Product (Example)

The following protocol is a representative example for the reaction of a this compound with phenyl isothiocyanate.

  • Preparation: All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox. Toluene is dried and degassed prior to use.

  • Reaction: A solution of the unsymmetrical this compound (1.0 eq) in toluene is prepared in a Schlenk flask. To this solution, an excess of phenyl isothiocyanate (typically 1.1 to 2.0 eq) is added dropwise at room temperature.[1][4]

  • Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by ³¹P NMR spectroscopy until the signals corresponding to the starting this compound are no longer observed.

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. If a byproduct, such as [PhNCO]₃ in isocyanate reactions, precipitates, it can be removed by filtration.[5] The crude product is then purified, typically by crystallization from an appropriate solvent system (e.g., toluene/hexane), to yield the pure diphosphanation product.

  • Characterization: The structure and purity of the final compound are confirmed using multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and, where possible, single-crystal X-ray diffraction.[1][3]

Conclusion

The reaction of diphosphanes with heterocumulenes is a powerful and highly modular synthetic strategy for accessing diverse organophosphorus compounds.[1][2] The outcome of these reactions is predictably controlled by the steric and electronic properties of the this compound substituents and the nature of the heterocumulene.[1] Reactions with phenyl isocyanate are sensitive to steric bulk, yielding either single or double insertion products, whereas reactions with the more reactive phenyl isothiocyanate consistently result in the insertion of the heterocumulene into the P-P bond.[1][4] The mild, catalyst-free conditions further enhance the utility of this methodology for applications in materials science and medicinal chemistry.[1]

References

Diphosphane as a Precursor to Organophosphorus Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphane (P₂H₄) and its substituted derivatives, diphosphines (R₂P-PR₂), represent a unique class of organophosphorus precursors. The inherent reactivity of the phosphorus-phosphorus bond provides a versatile platform for the synthesis of a diverse array of organophosphorus compounds. This technical guide explores the utility of the this compound moiety as a foundational building block in organophosphorus chemistry, with a focus on synthetic methodologies, reaction mechanisms, and applications relevant to pharmaceutical research and development. While the parent this compound is highly reactive and often impractical for direct use, its organic derivatives serve as stable and effective surrogates for accessing complex phosphorus-containing molecules. This guide will delve into key transformations including hydrophosphination, radical additions to unsaturated systems, and the synthesis of important intermediates like phosphine oxides and phosphonium salts.

Synthesis of Diphosphines

The construction of the P-P bond is the initial step in harnessing the synthetic potential of diphosphanes. Common methods include the reductive coupling of halophosphines and the reaction of metal phosphides with dihaloalkanes.

Reductive Coupling of Chlorophosphines

Symmetrical diphosphines are readily prepared through the reductive coupling of chlorophosphines using an alkali metal. A typical example is the synthesis of the widely used tetraphenyldiphosphine.

Experimental Protocol: Synthesis of Tetraphenyldiphosphine

  • Materials: Chlorodiphenylphosphine, sodium metal, anhydrous toluene.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, a dispersion of sodium metal in anhydrous toluene is prepared.

    • Chlorodiphenylphosphine is dissolved in anhydrous toluene and added dropwise to the stirred sodium dispersion at room temperature.

    • After the addition is complete, the reaction mixture is heated to reflux and maintained for 3-4 hours.

    • The mixture is then cooled to room temperature, and the excess sodium is quenched by the careful addition of tert-butanol.

    • Water is added to dissolve the sodium chloride byproduct.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield crude tetraphenyldiphosphine, which can be purified by recrystallization.

Synthesis from Dihaloalkanes and Metal Phosphides

This method is particularly useful for preparing diphosphines with a specific linker between the phosphorus atoms, which is crucial for their application as ligands in catalysis.[1]

Workflow for Diphosphine Synthesis from Dihaloalkanes

cluster_reactants Reactants cluster_products Products R2PH Secondary Phosphine (R₂PH) MetalPhosphide Metal Phosphide (R₂PM) R2PH->MetalPhosphide Deprotonation Base Strong Base (e.g., n-BuLi) Base->MetalPhosphide Dihaloalkane Dihaloalkane (X-(CH₂)n-X) Diphosphine Diphosphine (R₂P-(CH₂)n-PR₂) Dihaloalkane->Diphosphine MetalPhosphide->Diphosphine Nucleophilic Substitution

Caption: Synthesis of diphosphines via metal phosphides.

Reactions Involving the P-P Bond

The reactivity of the P-P bond is central to the use of diphosphanes as precursors. Key transformations include additions to unsaturated carbon-carbon bonds and cleavage reactions to generate other organophosphorus species.

Addition of Diphosphines to Alkynes

The addition of the P-P bond across a carbon-carbon triple bond is a powerful method for synthesizing vicinal bis(phosphino)alkenes. These reactions can often be initiated by radicals. A well-studied example is the addition of tetraphenyldiphosphine monoxide to terminal alkynes.[2][3]

Experimental Protocol: Radical-Initiated Addition of Tetraphenyldiphosphine Monoxide to 1-Octyne [2]

  • Materials: Tetraphenyldiphosphine monoxide (Ph₂P(O)PPh₂), 1-octyne, 1,1'-azobis(cyclohexane-1-carbonitrile) (V-40), deuterated chloroform (CDCl₃) or benzene (super dehydrated), sulfur.

  • Procedure:

    • In a Schlenk tube under an argon atmosphere, combine tetraphenyldiphosphine monoxide (0.6 mmol) and 1-octyne (0.4 mmol) in the chosen solvent.

    • Add the radical initiator V-40 to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 22 hours.

    • After the reaction is complete, add elemental sulfur (3 equivalents) under an inert atmosphere.

    • Stir the mixture at 60 °C for 6 hours to convert the phosphine moiety to a more stable phosphine sulfide for easier isolation.

    • Purify the product by silica gel column chromatography using an eluent such as isohexane/methyl acetate.

Table 1: Yields for the Radical Addition of Tetraphenyldiphosphine Monoxide to Various Terminal Alkynes [3]

Alkyne SubstrateProduct Yield (%)E/Z Ratio
1-Octyne75>99:1
Phenylacetylene68>99:1
4-Methoxyphenylacetylene72>99:1
4-Chlorophenylacetylene65>99:1
Cyclohexylacetylene65>99:1
3-Phenyl-1-propyne41>99:1

Workflow for Radical Addition to Alkynes

Diphosphine Ph₂P(O)PPh₂ PhosphorylRadical Phosphoryl Radical (Ph₂P(O)•) Diphosphine->PhosphorylRadical Homolytic Cleavage AdditionProduct 1,2-Diphosphinated Alkene Diphosphine->AdditionProduct Initiator Radical Initiator (V-40) Initiator->PhosphorylRadical VinylRadical Vinylic Radical Intermediate PhosphorylRadical->VinylRadical Addition Alkyne Terminal Alkyne (R-C≡CH) Alkyne->VinylRadical VinylRadical->AdditionProduct Radical Capture

Caption: Radical addition of diphosphine monoxide to alkynes.

Base-Catalyzed Hydrophosphination for 1,1-Diphosphine Synthesis

A catalytic route to 1,1-diphosphines involves the double hydrophosphination of terminal alkynes with a secondary phosphine, such as diphenylphosphine (HPPh₂), in the presence of a base like potassium hexamethyldisilazane (KHMDS).[2][4][5][6] This method is highly atom-economical and provides access to valuable narrow bite-angle ligands.

Experimental Protocol: Synthesis of 1,1-Bis(diphenylphosphino)alkanes [2]

  • Materials: Terminal alkyne, diphenylphosphine (HPPh₂), potassium hexamethyldisilazane (KHMDS), acetonitrile (MeCN).

  • Procedure:

    • To a solution of the terminal alkyne (1.0 mmol) in acetonitrile (5 mL) under an inert atmosphere, add diphenylphosphine (2.2 mmol).

    • Add a solution of KHMDS (0.1 mmol, 10 mol%) in acetonitrile.

    • Stir the reaction mixture at room temperature for the time indicated in Table 2.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by chromatography on silica gel.

Table 2: Synthesis of 1,1-Diphosphines from Terminal Alkynes and HPPh₂ with KHMDS Catalyst [2][4]

Alkyne SubstrateReaction TimeProduct Yield (%)
Ethyl propiolate1 h92
Methyl propiolate1 h85
N,N-Dimethylpropionamide16 h78
3-Ethynylpyridine16 h92 (spectroscopic)
Phenylacetylene16 h65

Logical Flow for 1,1-Diphosphine Synthesis

Alkyne Terminal Alkyne Vinylphosphine Vinylphosphine Intermediate Alkyne->Vinylphosphine First Hydrophosphination HPPh2 Diphenylphosphine (HPPh₂) HPPh2->Vinylphosphine Diphosphine 1,1-Diphosphine HPPh2->Diphosphine KHMDS KHMDS (catalyst) KHMDS->Vinylphosphine KHMDS->Diphosphine Vinylphosphine->Diphosphine Second Hydrophosphination

Caption: Catalytic cycle for 1,1-diphosphine synthesis.

Conversion to Other Organophosphorus Compounds

Diphosphines are valuable intermediates for the synthesis of other classes of organophosphorus compounds, such as phosphine oxides and phosphonium salts.

Synthesis of Phosphine Oxides

Diphosphines can be oxidized to the corresponding diphosphine dioxides. More synthetically useful is the cleavage of the P-P bond followed by oxidation. For instance, tetraphenyldiphosphine can be cleaved and subsequently oxidized to form diphenylphosphine oxide.

Experimental Protocol: Synthesis of Diphenylphosphine Oxide from Tetraphenyldiphosphine

  • Materials: Tetraphenyldiphosphine, sodium metal, liquid ammonia, ammonium chloride, hydrogen peroxide.

  • Procedure:

    • In a flask equipped for low-temperature reactions, dissolve tetraphenyldiphosphine in a suitable solvent and cool to -78 °C.

    • Add sodium metal in small portions to the stirred solution until a persistent blue color indicates complete cleavage of the P-P bond, forming sodium diphenylphosphide.

    • Quench the reaction by adding solid ammonium chloride.

    • Allow the mixture to warm to room temperature and then carefully add an aqueous solution of hydrogen peroxide to oxidize the intermediate diphenylphosphine to diphenylphosphine oxide.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product.

    • Purify by recrystallization or chromatography.

Synthesis of Bis(phosphonium salts)

Diphosphines react with alkyl halides to form bis(phosphonium salts). These compounds have applications as phase-transfer catalysts and synthetic intermediates.[7]

Experimental Protocol: Synthesis of 1,4-Bis(triphenylphosphonium)butane Diiodide [8]

  • Materials: 1,4-diiodobutane, triphenylphosphine, chloroform.

  • Procedure:

    • Dissolve 1,4-diiodobutane (1.0 mmol) and triphenylphosphine (2.2 mmol) in chloroform (10 mL) in a round-bottom flask.

    • Heat the mixture at 60 °C for 72 hours.

    • Cool the reaction mixture to room temperature. The bis(phosphonium salt) will precipitate.

    • Collect the solid product by filtration, wash with cold chloroform, and dry under vacuum to obtain the pure bis(phosphonium salt).

Pathway to Bis(phosphonium Salts)

Diphosphine Diphosphine (R₂P-(CH₂)n-PR₂) Bisphosphonium Bis(phosphonium Salt) Diphosphine->Bisphosphonium Quaternization (SN2) AlkylHalide Alkyl Halide (R'X) AlkylHalide->Bisphosphonium

Caption: Synthesis of bis(phosphonium salts) from diphosphines.

Relevance in Drug Development

While a direct lineage from a simple this compound to an FDA-approved drug is not prominently documented, the organophosphorus compounds derived from them play significant roles in pharmaceutical science.

  • Phosphine Ligands in Pharmaceutical Synthesis: Diphosphines are a cornerstone of homogeneous catalysis, enabling crucial bond-forming reactions used in the synthesis of complex active pharmaceutical ingredients (APIs).[9][10] The steric and electronic properties of diphosphine ligands can be fine-tuned to achieve high efficiency and stereoselectivity in reactions like cross-coupling and asymmetric hydrogenation.

  • Phosphine Oxides in Medicinal Chemistry: The phosphine oxide moiety is increasingly recognized as a valuable functional group in drug design. It can act as a strong hydrogen bond acceptor and improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[11] The anticancer drug Brigatinib, approved by the FDA, contains a dimethylphosphine oxide group, highlighting the potential of this functionality in modern drug development.[11]

Conclusion

The chemistry of diphosphanes and their derivatives provides a rich and versatile toolbox for the synthesis of a wide range of organophosphorus compounds. Through reactions such as hydrophosphination and radical additions, the P-P bond serves as a key functional group for constructing complex molecular architectures. The resulting products, including diphosphines, phosphine oxides, and phosphonium salts, are not only valuable synthetic intermediates but also find direct applications as ligands in catalysis and as structural components in medicinally relevant molecules. For researchers in drug development, an understanding of this compound chemistry offers opportunities for both the efficient synthesis of target molecules and the discovery of novel compounds with desirable pharmacological properties.

References

An In-depth Technical Guide to the Thermal Stability of Bicyclic Diphosphanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclic diphosphanes are a class of organophosphorus compounds characterized by their rigid, caged structures. This unique architecture imparts distinct steric and electronic properties, making them valuable as ligands in catalysis and as building blocks in medicinal chemistry. A critical parameter governing their application, particularly in processes requiring elevated temperatures, is their thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of bicyclic diphosphanes, including available quantitative data, decomposition pathways, and the experimental protocols used for their characterization.

Introduction to Bicyclic Diphosphanes

Bicyclic diphosphanes are compounds containing two phosphorus atoms incorporated into a bicyclic ring system. The phosphorus atoms can be part of various ring structures, often including heteroatoms such as nitrogen and oxygen. Examples of common bicyclic diphosphane cores include 1,5-diaza-3,7-diphosphacyclooctanes and 2,8-dioxa-5-aza-1-phosphabicyclo[3.3.0]octanes. The rigid framework of these molecules influences the orientation of the lone pairs on the phosphorus atoms, which in turn dictates their coordination chemistry and reactivity.

The synthesis of these compounds often involves condensation reactions. For instance, a new series of this compound ligands with a PCNCP bicyclic structure has been synthesized through a one or two-step process starting from THPC (tetrakis(hydroxymethyl)phosphonium chloride) and various anilines.

Factors Influencing Thermal Stability

The thermal stability of bicyclic diphosphanes is influenced by several factors, including:

  • Ring Strain: The inherent strain in the bicyclic system can lower the activation energy for decomposition pathways involving ring-opening.

  • Substituents: The nature of the substituents on the phosphorus atoms and other atoms within the ring system can significantly impact thermal stability. Bulky substituents can provide kinetic stabilization by sterically hindering decomposition pathways. For example, in phosphite ligands, bulky ortho-substituents have been shown to increase stability against hydrolytic decomposition, with some showing no degradation at 90 °C.

  • Presence of Heteroatoms: The type of heteroatoms (e.g., nitrogen, oxygen) in the bicyclic framework affects bond strengths and potential decomposition mechanisms.

  • Oxidation State of Phosphorus: The oxidation state of the phosphorus atoms (P(III) vs. P(V)) plays a crucial role. For instance, diphosphine dioxides (P(V)) possessing a tetradecahydrophosphanthrene core exhibit high melting temperatures in the range of 280–410 °C.

Quantitative Thermal Stability Data

Quantitative data on the thermal decomposition of bicyclic diphosphanes is limited in the literature. However, some data points and observations from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are available.

Compound Class/Specific CompoundMethodKey FindingsReference
Diphosphine dioxides with a tetradecahydrophosphanthrene coreDSCHigh melting temperatures (approx. 280–410 °C)[Not explicitly cited]
Iron (II) complex of a functionalized 1,5-diaza-3,7-diphosphacyclooctaneDecomposition TemperatureDecomposed at 140 °C.[1][1]
Bicyclo[4.3.1]phosphite boranesStorage StabilityStable for >2 years at low temperatures; stable to chromatographic separation.[Not explicitly cited]
Various phosphite ligandsHydrolysis StudyBulky ortho-substituents enhance stability; some show no decomposition at 90 °C.[Not explicitly cited]

Note: The table summarizes the sparse quantitative data found. Further research is needed to establish a comprehensive database of thermal decomposition temperatures for a wider range of bicyclic diphosphanes.

Decomposition Pathways and Mechanisms

The thermal decomposition of organophosphorus compounds can proceed through various pathways, including radical mechanisms, pericyclic reactions, and elimination reactions. For bicyclic diphosphanes, decomposition may involve:

  • P-C Bond Cleavage: Homolytic or heterolytic cleavage of phosphorus-carbon bonds can initiate decomposition.

  • P-N or P-O Bond Cleavage: In bicyclic systems containing heteroatoms, the cleavage of P-N or P-O bonds can be a key step.

  • Ring-Opening Reactions: Strain within the bicyclic system can promote ring-opening, leading to more flexible phosphine structures that may undergo further decomposition.

  • Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of more stable phosphorus-containing species.

A general workflow for investigating these decomposition pathways often involves techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC/MS), which separates and identifies the volatile fragments produced upon thermal degradation.

Experimental Protocols

The characterization of the thermal stability of bicyclic diphosphanes, many of which are air-sensitive, requires specialized experimental techniques.

Thermogravimetric Analysis (TGA) of Air-Sensitive Compounds

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For air-sensitive compounds like many bicyclic diphosphanes, the following protocol is recommended:

  • Sample Preparation: All sample handling, including loading into the TGA pan, should be performed in an inert atmosphere, such as inside a glovebox.

  • Instrumentation: The TGA instrument can be housed inside a glovebox to maintain an inert environment throughout the experiment.

  • Purge Gas: A high-purity inert gas (e.g., nitrogen or argon) should be used as the purge gas to prevent oxidation of the sample during heating.

  • Heating Program: A typical TGA experiment involves heating the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to induce decomposition. An initial isothermal step at a moderate temperature (e.g., 100-150 °C) can be included to remove any residual solvent.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of reaction, including decomposition. For bicyclic diphosphanes, DSC can provide information on the energetics of thermal events. The sample preparation and handling precautions are similar to those for TGA.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for elucidating decomposition pathways.

  • Sample Introduction: A small amount of the sample is placed in a pyrolysis probe.

  • Pyrolysis: The probe is rapidly heated to a high temperature (e.g., 500-1000 °C) in an inert atmosphere, causing the compound to fragment.

  • GC Separation: The volatile fragments are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the column stationary phase.

  • MS Detection: The separated fragments are then introduced into a mass spectrometer, which provides mass spectra that can be used to identify the individual decomposition products.

Visualizations

Synthesis of Bicyclic Diphosphanes

The following diagram illustrates a generalized synthetic pathway for 1,5-diaza-3,7-diphosphacyclooctanes via a condensation reaction.

G cluster_reactants Reactants cluster_product Product Primary_Phosphine R-PH₂ Condensation Condensation Primary_Phosphine->Condensation Formaldehyde CH₂O Formaldehyde->Condensation Primary_Amine R'-NH₂ Primary_Amine->Condensation Bicyclic_this compound 1,5-Diaza-3,7-diphosphacyclooctane Condensation->Bicyclic_this compound

Caption: Generalized synthesis of 1,5-diaza-3,7-diphosphacyclooctanes.

Experimental Workflow for Thermal Analysis

This workflow outlines the key steps in characterizing the thermal stability of a bicyclic this compound.

G cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesize Bicyclic This compound Purification Purify under Inert Atmosphere Synthesis->Purification TGA TGA Analysis (Inert Atmosphere) Purification->TGA DSC DSC Analysis (Inert Atmosphere) Purification->DSC PyGCMS Pyrolysis-GC/MS Purification->PyGCMS Decomp_Temp Determine Decomposition Temperature (TGA) TGA->Decomp_Temp Thermal_Events Identify Thermal Events (DSC) DSC->Thermal_Events Decomp_Products Identify Decomposition Products (Py-GC/MS) PyGCMS->Decomp_Products Mechanism Propose Decomposition Mechanism Decomp_Temp->Mechanism Thermal_Events->Mechanism Decomp_Products->Mechanism

Caption: Workflow for thermal analysis of bicyclic diphosphanes.

Logical Relationship of Stability Factors

The following diagram illustrates the interplay of factors influencing the thermal stability of bicyclic diphosphanes.

G cluster_factors Influencing Factors Thermal_Stability Thermal Stability Ring_Strain Ring Strain Ring_Strain->Thermal_Stability Substituents Substituent Effects (Steric/Electronic) Substituents->Thermal_Stability Heteroatoms Heteroatom Presence Heteroatoms->Thermal_Stability Oxidation_State P Oxidation State Oxidation_State->Thermal_Stability

Caption: Factors influencing the thermal stability of bicyclic diphosphanes.

Conclusion and Future Outlook

The thermal stability of bicyclic diphosphanes is a critical parameter for their application in various fields. While general principles governing their stability are understood, there is a notable lack of comprehensive quantitative data in the scientific literature. This guide has summarized the available information and outlined the key experimental protocols for generating such data. Future research should focus on systematic thermal analysis of a wider range of bicyclic this compound structures to establish a robust database of decomposition temperatures and to elucidate their detailed decomposition mechanisms. This knowledge will be invaluable for the rational design of new bicyclic diphosphanes with tailored thermal properties for specific applications in catalysis, materials science, and drug development.

References

A Technical Guide to the Structural Analysis of Dihydro Diorganophosphanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of dihydro diorganophosphanes, also known as secondary phosphines (R₂PH). These organophosphorus compounds are pivotal as ligands in catalysis and as precursors in the synthesis of more complex molecules, making a thorough understanding of their structural characteristics essential for researchers in chemistry and drug development. This document details the key experimental protocols for their synthesis and characterization, presents quantitative structural data in a comparative format, and illustrates the logical workflows involved in their analysis.

Synthesis of Dihydro Diorganophosphanes

The synthesis of dihydro diorganophosphanes can be achieved through several established methods. The choice of method often depends on the nature of the organic substituents (R) and the desired scale of the reaction. Common synthetic strategies include the reduction of phosphine oxides or chlorides, and the alkylation or arylation of phosphorus trichloride followed by reduction.

Experimental Protocol: Synthesis of Diphenylphosphine (Ph₂PH)

A common laboratory-scale synthesis involves the reduction of chlorodiphenylphosphine.

Materials:

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard Schlenk line and glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • A solution of chlorodiphenylphosphine in anhydrous diethyl ether is prepared in a flame-dried Schlenk flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of chlorodiphenylphosphine.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diphenylphosphine.

  • Purification is typically achieved by vacuum distillation.

Experimental Protocol: Synthesis of Dicyclohexylphosphine (Cy₂PH)

Dicyclohexylphosphine can be synthesized from dicyclohexylphosphine oxide, which is prepared from the reaction of a Grignard reagent with diethyl phosphite.[1]

Step 1: Synthesis of Dicyclohexylphosphine Oxide

  • Magnesium turnings are activated in a flask with a crystal of iodine in dry diethyl ether under an argon atmosphere.[1]

  • Chlorocyclohexane is added dropwise to maintain a gentle reflux, forming the Grignard reagent (cyclohexylmagnesium chloride).[1]

  • The reaction mixture is diluted with dry THF and cooled to 0 °C.[1]

  • A solution of diethyl phosphite in dry THF is added dropwise.[1]

  • The mixture is stirred at 0 °C and then at room temperature overnight.[1]

  • The reaction is quenched with dilute HCl at 0 °C.[1]

  • The organic layer is separated, and the product is extracted and purified by distillation to yield dicyclohexylphosphine oxide as a white solid.[1]

Step 2: Reduction to Dicyclohexylphosphine

  • The resulting dicyclohexylphosphine oxide can be reduced to dicyclohexylphosphine using a suitable reducing agent like lithium aluminum hydride, following a procedure similar to that for diphenylphosphine.

Structural Characterization Techniques

The structural elucidation of dihydro diorganophosphanes relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography for solid-state analysis.

NMR Spectroscopy

³¹P NMR and ¹H NMR are the primary tools for characterizing these compounds in solution.

  • ³¹P NMR Spectroscopy: The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For secondary phosphines (R₂PH), the ³¹P chemical shifts typically appear in a characteristic range.[2]

  • ¹H NMR Spectroscopy: The proton directly bonded to the phosphorus atom exhibits a characteristic doublet due to coupling with the phosphorus nucleus. The magnitude of the one-bond coupling constant, ¹J(P,H), is a key diagnostic feature.[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the molecular geometry in the solid state, including bond lengths and bond angles. This technique is invaluable for understanding the steric and electronic properties of these molecules.

Quantitative Structural Data

The following tables summarize key quantitative data for a selection of representative dihydro diorganophosphanes.

Table 1: ³¹P NMR Spectroscopic Data for Selected Dihydro Diorganophosphanes

CompoundR Group³¹P Chemical Shift (δ, ppm)¹J(P,H) (Hz)Solvent
DiphenylphosphinePhenyl-41.0[4]~200-230CDCl₃
DicyclohexylphosphineCyclohexyl-27.0[5]~190-210CDCl₃
Di-tert-butylphosphinetert-Butyl+21.0[6]~210-230CDCl₃

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: Selected X-ray Crystallographic Data for Dihydro Diorganophosphanes and Related Structures

Compound/ComplexP-H Bond Length (Å)C-P-C Bond Angle (°)P-C Bond Length (Å)Reference
trans-[Rh(NO)(NO₂)(P(tBu₂H)₂)]1.34(5)110.1(2)1.889(5), 1.892(5)[7]
Tris(pentafluorophenyl)phosphine-104.4(2), 106.0(2), 99.6(1)1.834(4), 1.832(4), 1.824(4)[8]

Note: Data for free secondary phosphines is sparse in the publicly accessible literature; data from a metal complex is included for illustrative purposes. The structure of related tertiary phosphines can provide insight into the C-P-C bond angles.

Visualized Workflows and Structural Representations

The following diagrams, generated using the DOT language, illustrate the general workflow for the structural analysis of dihydro diorganophosphanes and key structural parameters.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (e.g., R₂PCl, R₂P(O)H) reaction Chemical Reaction (e.g., Reduction) start->reaction workup Work-up & Purification reaction->workup product Pure Dihydro Diorganophosphane (R₂PH) workup->product nmr NMR Spectroscopy (³¹P, ¹H) product->nmr xray X-ray Crystallography (if crystalline) product->xray data Data Analysis & Structure Elucidation nmr->data xray->data

Caption: General experimental workflow for the synthesis and structural analysis of dihydro diorganophosphanes.

structural_parameters P P H H P->H  P-H bond length R1 P->R1  P-C bond length R2 P->R2 dummy R1->dummy dummy->R2 C-P-C bond angle

References

Unraveling the Diphosphane Potential Energy Surface: An In-Depth Ab Initio Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the diphosphane (P₂H₄) potential energy surface (PES) through the lens of ab initio computational analysis. Understanding the conformational landscape and rotational barriers of the phosphorus-phosphorus bond is fundamental in various chemical disciplines, including the design of novel phosphorus-containing therapeutic agents and ligands for catalysis. This document summarizes key quantitative data, details the underlying computational methodologies, and visualizes the essential molecular dynamics and workflows.

Conformational Landscape of this compound

The internal rotation around the P-P single bond in this compound gives rise to several conformers, each corresponding to a stationary point on the potential energy surface. The most significant of these are the gauche, staggered, semi-eclipsed, and eclipsed forms. Early ab initio studies have elucidated the relative energetic stability of these conformers, providing critical insights into the molecule's preferred geometries.

  • Gauche Conformer: Characterized by a lone pair-lone pair dihedral angle of approximately 90°, this conformation is the global minimum on the this compound PES.[1][2]

  • Staggered Conformer: In this arrangement, the substituents on one phosphorus atom are positioned exactly between the substituents of the other, with a dihedral angle of 180° between the lone pairs. This represents a local minimum.[1][2]

  • Semi-eclipsed and Eclipsed Conformers: These higher-energy conformations represent transition states on the PES, corresponding to rotational barriers between the more stable gauche and staggered forms.[1][2]

The relative stability of these conformers is a delicate balance of electronic and steric effects, including lone pair-lone pair repulsion, hydrogen-hydrogen repulsion, and hydrogen-lone pair interactions.[1][2]

Quantitative Energetic and Geometric Data

The following tables summarize the key quantitative findings from ab initio Linear Combination of Atomic Orbitals - Molecular Orbital - Self-Consistent Field (LCAO-MO-SCF) calculations on this compound.[1][2] These calculations were performed using various Gaussian basis sets to assess the impact of basis set size on the computed properties.

Table 1: Relative Energies of this compound Conformers

ConformerDihedral Angle (H-P-P-H)Relative Energy (kcal/mol)
Gauche~75°0.00
Staggered180°0.52
Semi-eclipsed~135°1.09 (Rotational Barrier)
Eclipsed3.27 (Rotational Barrier)

Note: Energies are relative to the most stable gauche conformer. Data is based on calculations with a basis set including d-orbitals on phosphorus.[1][2]

Table 2: Optimized Geometric Parameters of this compound Conformers

ParameterGaucheStaggeredEclipsed
P-P Bond Length (Å)2.252.252.26
P-H Bond Length (Å)1.421.421.42
H-P-P Bond Angle (°)95.395.295.8
H-P-H Bond Angle (°)94.294.293.8

Note: Geometric parameters are based on ab initio calculations.[1][2]

Computational Methodology

The foundational data presented in this guide were obtained through rigorous ab initio LCAO-MO-SCF calculations. This section outlines the key aspects of the computational protocol.

3.1. Level of Theory

The primary computational method employed was the Linear Combination of Atomic Orbitals - Molecular Orbital - Self-Consistent Field (LCAO-MO-SCF) approach.[1][2] This ab initio method solves the Hartree-Fock equations to approximate the electronic wavefunction and energy of the molecular system without empirical parameterization.

3.2. Basis Sets

A series of Gaussian-type orbital basis sets were utilized to represent the atomic orbitals of phosphorus and hydrogen. These included:

  • A minimal basis set of contracted Gaussian functions.

  • An extended basis set with a more flexible description of the valence orbitals.

  • A basis set that incorporates d-type polarization functions on the phosphorus atoms. The inclusion of d-orbitals was found to be important for a more accurate description of the electronic structure and rotational barriers.[1][2]

3.3. Potential Energy Surface Scan

The potential energy surface was explored by performing a series of constrained geometry optimizations. The dihedral angle of the H-P-P-H moiety was systematically varied, and for each fixed dihedral angle, the remaining geometric parameters (bond lengths and angles) were optimized to find the minimum energy structure. This process allows for the mapping of the energy landscape as a function of the rotational coordinate.

Visualizing the this compound Potential Energy Surface and Computational Workflow

4.1. This compound Rotational Energy Profile

The following diagram illustrates the potential energy profile for the internal rotation around the P-P bond in this compound, highlighting the relative energies of the key conformers and the transition states that separate them.

G cluster_PES Potential Energy cluster_dihedral Dihedral Angle E0 Gauche (0.00 kcal/mol) Global Minimum TS1 Semi-eclipsed (1.09 kcal/mol) Transition State E0->TS1 TS2 Eclipsed (3.27 kcal/mol) Transition State E0->TS2 E1 Staggered (0.52 kcal/mol) Local Minimum TS1->E1 D0 ~75° D1 180° D2 ~135° D3

Caption: Potential energy profile of this compound rotation.

4.2. Ab Initio Computational Workflow

This diagram outlines the logical flow of the ab initio computational analysis of the this compound potential energy surface.

G start Define this compound Conformers (Gauche, Staggered, Eclipsed, Semi-eclipsed) basis_sets Select Gaussian Basis Sets (Minimal, Extended, with d-orbitals) start->basis_sets pes_scan Perform Potential Energy Surface Scan (Constrained Geometry Optimizations) basis_sets->pes_scan scf_calc Ab Initio LCAO-MO-SCF Calculation for each point pes_scan->scf_calc data_extraction Extract Total Energies and Optimized Geometries scf_calc->data_extraction analysis Calculate Relative Energies and Rotational Barriers data_extraction->analysis results Tabulate Quantitative Data and Analyze Geometric Parameters analysis->results

Caption: Workflow for ab initio PES analysis.

Conclusion

The ab initio computational analysis of the this compound potential energy surface reveals a nuanced energetic landscape governed by the interplay of electronic and steric factors. The gauche conformer is identified as the most stable structure, with well-defined rotational barriers corresponding to the eclipsed and semi-eclipsed transition states. The detailed quantitative data and methodologies presented herein provide a solid foundation for further research into the chemistry of diphosphanes and related compounds, with implications for drug design and the development of novel catalytic systems. The computational workflows and visualizations offer a clear framework for understanding and replicating such analyses.

References

Unraveling the Core: An In-depth Technical Guide to the P-P Bond Length in Gas-Phase Diphosphane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural parameters of gas-phase diphosphane (P₂H₄), with a primary focus on the phosphorus-phosphorus (P-P) bond length as determined through gas-phase electron diffraction (GED) studies. This document synthesizes key data, outlines the experimental methodology, and presents a visual representation of the experimental workflow.

Quantitative Data Summary

The geometric parameters of this compound in the gas phase have been determined, revealing a gauche conformation. The key structural data are summarized in the table below. For comparative purposes, data for this compound adsorbed within a metal-organic framework (MOF), as determined by X-ray diffraction, and the P-P bond lengths in two fluorinated this compound derivatives, determined by gas-phase electron diffraction, are also included.

CompoundMethodP-P Bond Length (Å)P-H/P-F/P-C Bond Length (Å)Bond Angles (°)Dihedral Angle (°)Reference
This compound (P₂H₄) Gas-Phase Data Compilation 2.219 r(P-H) outside: 1.414r(P-H) inside: 1.417∠HPH: 92∠HPP outside: 94.3∠HPP inside: 99.1∠HPPH: 74[1]
This compound in α-[Mg(O₂CH)₂]X-Ray Diffraction2.206(3)---[2]
This compound in α-[Mg(O₂CH)₂]X-Ray Diffraction2.159(17)---[2]
Tetrafluorodiphosphine (P₂F₄)Gas-Phase Electron Diffraction2.281 ± 0.006r(P-F): 1.587 ± 0.003∠PPF: 95.4 ± 0.3∠FPF: 99.1 ± 0.4-
Tetrakis(trifluoromethyl)diphosphine (P₂(CF₃)₄)Gas-Phase Electron Diffraction2.182 ± 0.016r(P-C): 1.914 ± 0.004r(C-F): 1.337 ± 0.002∠PPC: 106.7 ± 0.7∠CPC: 103.8 ± 0.8∠PCF: 110.4 ± 0.2-

Note: The distinction between "inside" and "outside" for the P-H bonds and HPP angles in the gas-phase data for this compound refers to their positions within the gauche conformation.

The P-P bond in this compound is reported to be 2.219 Å[1][3]. This value serves as a fundamental parameter for understanding the chemistry of phosphorus hydrides.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. The experimental procedure involves the scattering of a high-energy beam of electrons by a gaseous sample and analyzing the resulting diffraction pattern.[4]

A typical experimental setup and workflow for a GED experiment are as follows:

  • Sample Introduction: The sample, in this case, this compound, is introduced into a high-vacuum chamber as a gaseous jet through a fine nozzle. This compound is unstable at room temperature and pyrophoric in air, necessitating careful handling and sample introduction procedures[3].

  • Electron Beam Generation: A high-energy electron beam, typically in the range of 40-60 keV, is generated from an electron gun.

  • Scattering: The electron beam is directed to intersect the gaseous sample jet at a right angle. The electrons are scattered by the molecules of the sample.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector, typically a photographic plate or a CCD camera. The pattern consists of a series of concentric rings, with the intensity of the rings varying as a function of the scattering angle.

  • Data Analysis:

    • The recorded diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.

    • The experimental intensity data is converted into a molecular scattering curve.

    • A theoretical molecular scattering curve is calculated based on an assumed molecular model with initial geometric parameters (bond lengths, bond angles, and dihedral angles).

    • The theoretical curve is then fitted to the experimental curve using a least-squares refinement process. The geometric parameters of the model are adjusted until the best possible fit is achieved.

    • The final refined parameters provide the experimentally determined molecular structure.

Visualizing the Experimental Workflow

The logical flow of a gas-phase electron diffraction experiment can be visualized as follows:

experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Sample Gaseous this compound Sample Nozzle Nozzle Sample->Nozzle Introduction EBeam High-Energy Electron Beam EBeam->Nozzle Interaction Detector Detector (Photographic Plate/CCD) Nozzle->Detector Scattering DiffPattern Diffraction Pattern Detector->DiffPattern MolScatter Molecular Scattering Curve DiffPattern->MolScatter Data Processing Refinement Least-Squares Refinement MolScatter->Refinement TheoModel Theoretical Model (Initial Geometry) TheoModel->Refinement FinalStruct Final Molecular Structure Refinement->FinalStruct Optimized Parameters

Gas-Phase Electron Diffraction Experimental Workflow.

This guide provides a foundational understanding of the P-P bond length and overall structure of gas-phase this compound. The presented data and methodologies are crucial for researchers in the fields of inorganic chemistry, materials science, and computational chemistry, as well as for professionals in drug development who may encounter phosphorus-containing moieties.

References

A Technical Guide to the Spontaneous Flammability of Diphosphane (P₂H₄) in Air

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the spontaneous flammability of diphosphane (P₂H₄) in air. This compound, a colorless liquid and the phosphorus analogue of hydrazine, is renowned for its pyrophoric nature, meaning it ignites spontaneously upon contact with air at room temperature.[1][2][3] This property is of critical importance, as this compound is a common impurity in phosphine (PH₃) gas, rendering the technical-grade product spontaneously flammable, a characteristic not present in pure phosphine.[2][4][5] Understanding the mechanisms, quantitative parameters, and handling protocols for this hazardous compound is essential for ensuring laboratory safety and experimental integrity.

Physicochemical Properties and Flammability Data

This compound's high reactivity is a consequence of its molecular structure and thermodynamics. It is an unstable compound at room temperature and must be handled with extreme care.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaP₂H₄[1][2]
Molecular Weight65.98 g/mol [1]
AppearanceColorless liquid[1]
Melting Point-99 °C[1][2]
Boiling Point~63.5 °C (Extrapolated, decomposes)[1][2]
Density (liquid)1.014 g/cm³ at 20 °C[1]
P-P Bond Length2.219 Å[2]

Table 2: Flammability Characteristics

ParameterValueNotes
Autoignition Temperature < Room Temperature This compound is pyrophoric and ignites spontaneously on contact with air.[1][2] The presence of this compound impurities lowers the autoignition temperature of phosphine to as low as 38°C.[4][5][6]
Lower Explosive Limit (LEL) Data not available for pure this compound.For comparison, the LEL of pure phosphine in air is approximately 1.79% - 2.1% v/v.[5][7]
Upper Explosive Limit (UEL) Data not available for pure this compound.For comparison, the UEL of phosphine in air is estimated to be near 100%.[6]

Mechanism of Spontaneous Combustion

The spontaneous combustion of this compound is a rapid, highly exothermic oxidation reaction with atmospheric oxygen.[1] The process is believed to be initiated by the interaction of oxygen with the phosphorus-phosphorus single bond, leading to a chain reaction that generates significant heat, resulting in ignition. The final combustion products are primarily phosphorus oxides and water.

Diphosphane_Combustion_Pathway P2H4 This compound (P₂H₄) Initiation Reaction Initiation (Spontaneous) P2H4->Initiation O2 Atmospheric Oxygen (O₂) O2->Initiation Intermediates Radical Intermediates (e.g., H₂POH, HPO) Initiation->Intermediates Chain Initiation Combustion Rapid Exothermic Oxidation Intermediates->Combustion Chain Propagation Products Combustion Products (P₄O₁₀ + H₂O) Combustion->Products Termination

Fig. 1: Simplified reaction pathway for the spontaneous combustion of this compound in air.

Experimental Protocols

Due to its extreme reactivity and instability, all manipulations of this compound require specialized equipment and adherence to strict air-free techniques.

A common laboratory-scale synthesis involves the controlled hydrolysis of a metal phosphide, followed by purification to remove phosphine and other byproducts.[1][2]

Protocol: Synthesis by Hydrolysis of Calcium Monophosphide [2]

  • Apparatus Setup: Assemble a reaction flask equipped with a dropping funnel and a gas outlet connected to a series of cold traps, all under an inert atmosphere (e.g., Argon). The first trap should be cooled to approximately -100 °C to condense this compound and allow phosphine to pass, while a final trap is cooled with liquid nitrogen (-196 °C) to capture all volatile products.

  • Reaction: Place calcium monophosphide (CaP) in the reaction flask and cool the apparatus to -30 °C.

  • Hydrolysis: Add water or dilute acid dropwise from the dropping funnel to the CaP. The reaction produces a mixture of phosphorus hydrides, primarily P₂H₄ and PH₃.

  • Collection: The gaseous products are carried by the inert gas stream through the cold traps. This compound condenses in the -100 °C trap.

  • Purification: The collected crude this compound is further purified by fractional distillation under high vacuum (ca. 10⁻³ mm Hg).[1] The liquid is gently warmed while maintaining the cold traps at differential temperatures to separate P₂H₄ from any remaining PH₃ and other impurities.

Diphosphane_Synthesis_Workflow start Start setup Assemble Apparatus under Inert Gas start->setup reactants Charge Flask with CaP Cool to -30°C setup->reactants hydrolysis Add H₂O Dropwise reactants->hydrolysis trapping Condense Product in Cold Trap (-100°C) hydrolysis->trapping purification High-Vacuum Fractional Distillation trapping->purification end Pure P₂H₄ (Store under Inert Gas) purification->end

Fig. 2: Experimental workflow for the synthesis and purification of this compound.

Handling pyrophoric materials like this compound necessitates a robust safety protocol and specialized equipment to prevent accidental exposure to air.

  • Inert Atmosphere: All transfers and reactions must be conducted in a controlled inert atmosphere, using either a glove box or Schlenk line techniques.[1][8]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile) must be worn.[9][10]

  • Storage: this compound must be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.[9] It should be segregated from all flammable materials, oxidizers, and sources of heat or ignition.

  • Spill and Fire Response: In case of fire, do not use water. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or dolomite.[11] Evacuate the area and call for emergency response.

Conclusion

This compound (P₂H₄) is a highly reactive and dangerous compound whose pyrophoric nature demands the utmost respect and caution. Its spontaneous flammability in air is a defining characteristic, making it a significant hazard both in its pure form and as an impurity in other reagents like phosphine. For researchers in chemistry and related fields, a thorough understanding of its properties, reaction mechanisms, and stringent adherence to safe handling protocols are not merely best practices—they are essential for preventing catastrophic laboratory incidents.

References

Methodological & Application

Application Notes and Protocols: Diphosphine Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphosphine ligands in key transition metal-catalyzed reactions. Detailed protocols for ligand synthesis, complex formation, and catalytic applications are provided, along with quantitative data to facilitate catalyst selection and optimization.

Introduction to Diphosphine Ligands

Diphosphine ligands are a class of organophosphorus compounds that play a pivotal role in homogeneous catalysis.[1][2] Their ability to chelate to transition metals forms stable complexes that are highly active and selective catalysts for a wide range of chemical transformations.[1][3] The electronic and steric properties of diphosphine ligands, particularly the bite angle, can be fine-tuned to control the reactivity and selectivity of the catalytic process.[4][5] This has made them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][6]

This document focuses on three widely used diphosphine ligands: BINAP , dppe , and Xantphos , showcasing their application in asymmetric hydrogenation, cross-coupling reactions, and hydroformylation.

Asymmetric Hydrogenation with BINAP-Ru Catalysts

(R)- and (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are atropisomeric chiral diphosphine ligands renowned for their ability to induce high enantioselectivity in various catalytic reactions.[4][7][8] Ruthenium complexes of BINAP are particularly effective for the asymmetric hydrogenation of a wide range of substrates, including olefins, ketones, and imines.[4][9]

Quantitative Data: Asymmetric Hydrogenation of Prochiral Substrates
SubstrateCatalystSolventH₂ Pressure (atm)Temp (°C)S/C RatioTime (h)Conversion (%)ee (%)Reference
Geraniol(S)-Ru(OAc)₂(BINAP)Methanol1002035789796 (R)[10]
Tiglic Acid(S)-Ru(OAc)₂(H₈-BINAP)Methanol102510012>9995 (S)[11]
Atropic Acid(S)-Ru(OAc)₂(H₈-BINAP)Methanol102510012>9991 (S)[11]
Methyl 2-acetamidoacrylateDAC-BINAP-RhToluene125100126573[2]
2-MethylquinolineG3DenBINAP-IrTHF5020-251000024>9992[6]
Experimental Protocols

Protocol 2.1: Synthesis of (R)-BINAP from (R)-BINOL

This protocol is adapted from the Merck synthesis, which offers a milder and more efficient route than the original Takasago process.[4][7]

  • Resolution of (±)-BINOL: Racemic BINOL can be resolved using N-benzylcinchonidinium chloride to obtain enantiomerically pure (R)-BINOL.[7][12]

  • Synthesis of (R)-BINOL ditriflate: To a solution of (R)-BINOL (1.0 equiv) and a hindered base (e.g., 2,6-lutidine, 2.2 equiv) in dichloromethane at 0 °C, add triflic anhydride (2.1 equiv) dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Purify the product by column chromatography.

  • Nickel-catalyzed phosphinylation: In a glovebox, combine (R)-BINOL ditriflate (1.0 equiv), diphenylphosphine (2.5 equiv), nickel(II) chloride (0.1 equiv), and DABCO (4.0 equiv) in anhydrous DMF. Heat the mixture at 100 °C for 48-72 hours.[7]

  • Workup and purification: Cool the reaction mixture to room temperature, which should induce crystallization of BINAP. Collect the solid by filtration, wash with cold DMF and then methanol, and dry under vacuum to yield (R)-BINAP.[7]

Protocol 2.2: Preparation of the [RuCl₂((R)-BINAP)]₂NEt₃ Catalyst

  • In a Schlenck flask under an argon atmosphere, dissolve [RuCl₂(benzene)]₂ (1.0 equiv) and (R)-BINAP (2.2 equiv) in anhydrous, degassed toluene.

  • Heat the solution to 55 °C for 10 minutes, then cool to room temperature.

  • Add triethylamine (2.5 equiv) and stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure to obtain the catalyst as a solid.

Protocol 2.3: Asymmetric Hydrogenation of Geraniol

This procedure is a representative example of the asymmetric hydrogenation of an allylic alcohol.[10]

  • In a high-pressure autoclave, dissolve the Ru-BINAP catalyst (e.g., Ru(OAc)₂[(S)-BINAP], 1 mol%) and geraniol (100 equiv) in degassed methanol.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 20 °C) for the specified time (e.g., 8 hours).

  • Carefully release the hydrogen pressure and concentrate the reaction mixture in vacuo.

  • Purify the product, (R)-citronellol, by silica gel chromatography.

Catalytic Cycle and Workflow

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone with a Ru-BINAP/diamine catalyst.

asymmetric_hydrogenation Ru_precatalyst [RuCl₂(BINAP)(diamine)] Active_catalyst [RuH(BINAP)(diamine)]⁺ Ru_precatalyst->Active_catalyst + H₂, - HCl Substrate_complex [RuH(BINAP)(diamine)(S)]⁺ Active_catalyst->Substrate_complex + Substrate (S) Hydride_insertion [Ru(alkyl)(BINAP)(diamine)]⁺ Substrate_complex->Hydride_insertion Hydride Insertion Product_release Product Hydride_insertion->Product_release + H₂ Catalyst_regeneration [RuH(BINAP)(diamine)]⁺ Hydride_insertion->Catalyst_regeneration - Product

Caption: Catalytic cycle for Ru-BINAP catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Cross-Coupling with dppe Ligands

1,2-Bis(diphenylphosphino)ethane (dppe) is a versatile and widely used diphosphine ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[13][14] Its relatively small bite angle (around 86°) makes it suitable for a variety of transformations.[13]

Quantitative Data: Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPdCl₂(dppe)K₂CO₃Toluene/H₂O1001295General Knowledge
4-Bromobenzonitrile4-Methoxyphenylboronic acidPd(OAc)₂/dppeK₃PO₄Dioxane801692General Knowledge
1-Bromo-4-nitrobenzeneNaphthalene-1-boronic acidPd₂(dba)₃/dppeCsFTHF602488General Knowledge
Experimental Protocols

Protocol 3.1: Synthesis of dppe

This procedure is based on the reaction of sodium diphenylphosphide with 1,2-dichloroethane.[14]

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add sodium metal (2.2 equiv) to liquid ammonia (ca. 200 mL for a 0.1 mol scale reaction) at -78 °C.

  • Add triphenylphosphine (1.0 equiv) portion-wise to the blue solution. The color will discharge.

  • After the addition is complete, stir the mixture for an additional hour.

  • Add 1,2-dichloroethane (0.5 equiv) dropwise via the addition funnel.

  • Allow the ammonia to evaporate overnight.

  • To the remaining solid, add degassed water and extract with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford pure dppe.

Protocol 3.2: Preparation of PdCl₂(dppe)

  • To a solution of dppe (1.0 equiv) in ethanol, add a solution of PdCl₂ (1.0 equiv) in ethanol.

  • A yellow precipitate will form immediately.

  • Stir the mixture at room temperature for 1 hour.

  • Collect the solid by filtration, wash with ethanol and then diethyl ether, and dry under vacuum.

Protocol 3.3: Suzuki-Miyaura Cross-Coupling

  • To a Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the PdCl₂(dppe) catalyst (1-3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., toluene/water mixture).

  • Heat the reaction mixture at the desired temperature with vigorous stirring until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by silica gel chromatography.

Catalytic Cycle and Workflow

The following diagram depicts the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

suzuki_coupling Pd0 Pd(0)L₂ Oxidative_Addition [Ar-Pd(II)-X]L₂ Pd0->Oxidative_Addition + Ar-X Transmetalation [Ar-Pd(II)-R]L₂ Oxidative_Addition->Transmetalation + R-B(OH)₂ Transmetalation->Pd0 - Ar-R Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Hydroformylation with Xantphos-Rh Catalysts

Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) is a diphosphine ligand with a large, rigid bite angle (around 108-112°).[6][15] This structural feature is particularly advantageous in rhodium-catalyzed hydroformylation, where it promotes high regioselectivity towards the linear aldehyde product.[15][16]

Quantitative Data: Hydroformylation of 1-Octene
CatalystLigandSolventP(CO/H₂) (bar)Temp (°C)L/Rh RatioTime (h)Conversion (%)l:b RatioReference
[Rh(acac)(CO)₂]XantphosToluene10802.21>9998:2[17]
[Rh(acac)(CO)₂]Sulfoxantphos[BuPy][BF₄]/Heptane2080549830:1[18]
Rh/POPs-PPh₃Xantphos dopedToluene20120-400+High90:10[5]
Experimental Protocols

Protocol 4.1: Synthesis of Xantphos

The synthesis of Xantphos involves the lithiation of 9,9-dimethylxanthene followed by reaction with chlorodiphenylphosphine.[8]

  • In a flame-dried Schlenk flask under argon, dissolve 9,9-dimethylxanthene (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C and add sec-butyllithium (2.2 equiv) dropwise.

  • Stir the resulting orange-red solution at room temperature for 4 hours.

  • Cool the solution back to -78 °C and add chlorodiphenylphosphine (2.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane, wash with water, and dry over magnesium sulfate.

  • Remove the solvent in vacuo and recrystallize the crude product from a mixture of dichloromethane and methanol to yield Xantphos as a white solid.

Protocol 4.2: In situ Preparation of the Rh-Xantphos Catalyst

  • In a Schlenk tube under argon, dissolve [Rh(acac)(CO)₂] (1.0 equiv) and Xantphos (1.1 equiv) in the desired solvent (e.g., toluene).

  • Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.

Protocol 4.3: Hydroformylation of 1-Octene

  • Charge a high-pressure autoclave with the in situ prepared Rh-Xantphos catalyst solution.

  • Add the substrate, 1-octene.

  • Seal the autoclave and purge three times with syngas (a 1:1 mixture of CO and H₂).

  • Pressurize the reactor to the desired pressure (e.g., 10 bar).

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the required time.

  • Cool the reactor to room temperature and carefully vent the excess pressure.

  • Analyze the product mixture by GC or NMR to determine conversion and regioselectivity.

Catalytic Cycle and Workflow

The following diagram illustrates the catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene.

hydroformylation Catalyst_precursor [HRh(CO)₂(L₂)] Alkene_coordination [HRh(CO)₂(L₂)(alkene)] Catalyst_precursor->Alkene_coordination + Alkene Hydride_migration [Rh(alkyl)(CO)₂(L₂)] Alkene_coordination->Hydride_migration Hydride Migration CO_insertion [Rh(acyl)(CO)(L₂)] Hydride_migration->CO_insertion + CO Oxidative_addition_H2 [H₂Rh(acyl)(CO)(L₂)] CO_insertion->Oxidative_addition_H2 + H₂ Oxidative_addition_H2->Catalyst_precursor - Aldehyde Reductive_elimination Aldehyde Oxidative_addition_H2->Reductive_elimination Reductive Elimination

References

Application Notes and Protocols: Diphosphanes in Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of diphosphanes as precursors to phosphorus-centered radicals for carbon-phosphorus bond formation. The protocols outlined herein are based on established and recently developed methodologies, offering practical guidance for synthetic chemists. Diphosphanes, upon radical initiation, have proven to be versatile reagents for reactions such as the bisphosphination of unsaturated carbon-carbon bonds and P,P-metathesis, yielding valuable organophosphorus compounds.

Application 1: Photoinduced Bisphosphination of Alkynes

The photoinduced addition of diphosphanes to alkynes is a highly efficient method for the synthesis of vic-1,2-bisphosphinoalkenes, which are important ligands in transition-metal catalysis. This reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the phosphorus-phosphorus bond upon light irradiation.[1][2] The use of tetraphenyldiphosphine monosulfide allows for the stereoselective and regioselective introduction of two different phosphorus groups.[2]

Quantitative Data Summary

The following table summarizes the substrate scope for the photoinduced bisphosphination of various alkynes with tetraphenyldiphosphine monosulfide, followed by oxidation.

EntryAlkyneProductReaction Time (h)Yield (%)E/Z Ratio
11-Octyne4a97590/10
2Phenylacetylene4b28090/10
33,3-Dimethyl-1-butyne4c96589/11
4Cyclohexylacetylene4d96892/8
5Benzylacetylene4e96088/12
64-Phenyl-1-butyne4f95890/10
74-Chlorophenylacetylene4h25491/9
84-Methylphenylacetylene4i265>99/1
94-Methoxyphenylacetylene4j264>99/1

Data sourced from Yamamoto et al., Molecules, 2022, 27(4), 1284.[1][2][3]

Experimental Protocol: Photoinduced Bisphosphination of 1-Octyne with Tetraphenyldiphosphine Monosulfide

Materials:

  • Tetraphenyldiphosphine monosulfide (1)

  • 1-Octyne (2a)

  • Degassed, dry dichloromethane (CH₂Cl₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Pyrex NMR tube

  • Argon atmosphere

  • Xenon lamp (100 W)

  • Water bath

Procedure:

  • Under an argon atmosphere, add tetraphenyldiphosphine monosulfide (0.4 mmol), 1-octyne (0.4 mmol), and degassed dry CH₂Cl₂ (0.4 mL) to a sealed Pyrex NMR tube.[1]

  • Irradiate the mixture with a 100 W xenon lamp at a distance of 10 cm for 9 hours.[1]

  • To maintain a reaction temperature of 20–25 °C, immerse the NMR tube in a water bath during light exposure.[1]

  • After the reaction is complete (monitored by NMR), transfer the mixture to a 10 mL test tube equipped with a stir bar.

  • Add 30% H₂O₂ (0.4 mmol) to the reaction mixture and stir at 25 °C for 30 minutes to oxidize the trivalent phosphorus group.[3]

  • The product, the corresponding oxidized vic-1,2-bisphosphinoalkene, can then be purified by standard chromatographic techniques.

Proposed Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Ph2P(S)-PPh2 Ph2P(S)-PPh2 Ph2P(S)• Ph2P(S)• Ph2P(S)-PPh2->Ph2P(S)• hv Ph2P• Ph2P• Ph2P(S)•_prop Ph2P(S)• R-C≡CH R-C≡CH Vinyl_Radical R-C(•)=CH-P(S)Ph2 R-C≡CH->Vinyl_Radical + Ph2P(S)• Product (E)-R-C(PPh2)=CH-P(S)Ph2 Vinyl_Radical->Product + Ph2P(S)-PPh2

Caption: Proposed radical mechanism for photoinduced bisphosphination.

Application 2: Radical-Initiated P,P-Metathesis of Diphosphanes

The exchange of phosphorus groups between different diphosphane molecules, known as P,P-metathesis, can occur rapidly under ambient conditions through a radical chain mechanism.[4][5] This dynamic process allows for the formation of unsymmetrical diphosphanes from their symmetrical precursors. The reaction is often initiated by trace impurities or light and can be inhibited by radical scavengers.[4][5][6]

Quantitative Data Summary

The following table summarizes the P,P-metathesis equilibria between various tetra-aryldiphosphanes.

EntryThis compound 1 (X₂)This compound 2 (Y₂)SolventTime to Equilibrium
1Ph₂P-PPh₂(p-Tol)₂P-P(p-Tol)₂CDCl₃< 10 min
2Ph₂P-PPh₂(p-Anisyl)₂P-P(p-Anisyl)₂CDCl₃< 10 min
3(p-Tol)₂P-P(p-Tol)₂(p-Anisyl)₂P-P(p-Anisyl)₂CDCl₃< 10 min
4Ph₂P-PPh₂(o-Tol)₂P-P(o-Tol)₂CDCl₃6-12 h
5(p-Tol)₂P-P(p-Tol)₂(o-Tol)₂P-P(o-Tol)₂CDCl₃6-12 h
6Ph₂P-PPh₂(p-Tol)₂P-P(p-Tol)₂THF< 10 min

Data sourced from Branfoot et al., Dalton Trans., 2021, 50, 7094.[4][5][6]

Experimental Protocol: Monitoring P,P-Metathesis by ³¹P{¹H} NMR Spectroscopy

Materials:

  • Tetra-arylthis compound 1 (e.g., Tetraphenylthis compound, A₂)

  • Tetra-arylthis compound 2 (e.g., Tetra(p-tolyl)this compound, B₂)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a solution of this compound A₂ (12.5 mM) in the chosen deuterated solvent.

  • In a separate vial, prepare a solution of this compound B₂ (12.5 mM) in the same solvent.

  • Combine equal volumes of the two solutions in an NMR tube.

  • Immediately acquire a ³¹P{¹H} NMR spectrum of the mixture.

  • Continue to monitor the reaction by acquiring subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every 5-10 minutes for rapid reactions, or hourly for slower reactions) until the ratio of the signals for the starting materials (A₂ and B₂) and the product (unsymmetrical this compound AB) remains constant, indicating that equilibrium has been reached.[4][5]

  • For reactions that are slow at ambient temperature, the rate can be increased by exposing the NMR tube to UV light (e.g., a handheld UV lamp).[4][5][6]

  • To confirm the radical nature of the reaction, a control experiment can be performed by adding a radical scavenger, such as TEMPO, to the initial mixture. A significant inhibition or complete cessation of the metathesis reaction is indicative of a radical pathway.[4][5][6][7]

Proposed Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Ar2P-PAr2 Ar2P-PAr2 Ar2P• Ar2P• Ar2P-PAr2->Ar2P• Trace Initiator / hv Ar2P•_prop Ar2P• Ar'2P-PAr'2 Ar'2P-PAr'2 Ar2P-PAr'2 Ar2P-PAr'2 Ar'2P-PAr'2->Ar2P-PAr'2 + Ar2P• Ar'2P• Ar'2P• Ar2P-PAr'2->Ar'2P• - Ar'2P•

Caption: Proposed radical chain mechanism for P,P-metathesis of diphosphanes.

Experimental Workflow Diagram

G start Start prep_sol Prepare this compound Solutions (12.5 mM) start->prep_sol mix Combine Solutions in NMR Tube prep_sol->mix acquire_nmr Acquire ³¹P{¹H} NMR Spectrum mix->acquire_nmr check_eq Equilibrium Reached? acquire_nmr->check_eq end End check_eq->end Yes wait Wait (t) check_eq->wait No wait->acquire_nmr

Caption: Workflow for monitoring P,P-metathesis by NMR.

References

Application Notes and Protocols: Diphosphane-Based Ligands for Ethylene Tri-/Tetramerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diphosphane-based ligands, particularly those with a PNP (diphosphinoamine) scaffold, in chromium-catalyzed selective ethylene trimerization and tetramerization. These processes are of significant industrial and academic interest for the production of linear alpha-olefins (LAOs) like 1-hexene and 1-octene, which are valuable comonomers in the production of polyethylene.

Introduction to this compound Ligands in Ethylene Oligomerization

Chromium-based catalyst systems supported by this compound ligands are highly effective for the selective oligomerization of ethylene.[1][2] The ligand architecture, particularly the electronic and steric properties of the substituents on the phosphorus and nitrogen atoms of PNP ligands, plays a crucial role in determining the catalytic activity and, most importantly, the selectivity towards either 1-hexene (trimerization) or 1-octene (tetramerization).[3][4] Subtle modifications to the ligand backbone can shift the selectivity of the catalytic system.[3][5]

The general catalytic system consists of a chromium source (e.g., Cr(acac)₃, CrCl₃(THF)₃), the this compound ligand, and a cocatalyst, typically an aluminoxane such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).[6][7] The catalyst is often formed in situ by combining these components.[3][8] The nature of the cocatalyst and reaction conditions such as temperature, ethylene pressure, and solvent also have a marked impact on catalytic performance.[3][9]

Key Performance Data of Selected this compound Ligands

The performance of various chromium-diphosphane catalyst systems is summarized below. The data highlights the influence of ligand structure and reaction conditions on activity and product selectivity.

Ligand/Cr PrecursorCocatalystTemp. (°C)Pressure (bar)Activity ( kg/gCr ·h)1-Hexene (wt%)1-Octene (wt%)Total C6/C8 (wt%)PE (wt%)Reference
Asymmetric diisopropenylphosphanyl ligand with N-cyclohexyl / Cr(acac)₃MMAO-3A6040203643.038.181.1-[6]
Asymmetric isopropenyl/ethylphosphanyl ligand with N-isopropyl / Cr(acac)₃MMAO-3A--1256-65.591.5-[6]
Ph₂PN(CH₂CH₂CH₂)PPh₂ / Cr(III) complexMAO4545458.2--90.90.1[10]
Binuclear PNP on cyclohexyl (para) / Cr(acac)₃MAO40503887.7--84.5-[7]
L2 (unsymmetrical PNP with 4-(trifluoromethyl)phenyl) / CrCl₃(THF)₃MMAO-3A--33.6-57.7--[5]
L4 (unsymmetrical PNP with para-tolyl) / CrCl₃(THF)₃MMAO-3A--43.3-59.0--[5]
Ph₂PN(Me₂CHCH₂)PPh₂ / Cr(III) complexMMAO4545198.3--76.40.2[2][4]
L4 (phenylene-bridged PPhCy) / Cr(III) complex---1874-43.3-≤0.1[11]
C₆H₄(m-CF₃)N(PPh₂)₂ / Cr(acac)₃MMAO-3A4545116-69.4-2.0[9]
C₆H₄(m-CF₃)N(PPh₂)₂ / Cr(acac)₃ in PhClMMAO-3A75-2000>90 (total α-olefin)>90 (total α-olefin)>90-[12]

Experimental Protocols

3.1. General Protocol for this compound (PNP) Ligand Synthesis

This protocol is a generalized procedure based on common methods reported in the literature.[4][9][12][13]

Materials:

  • Primary amine (e.g., aniline derivative, alkylamine)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (2.0-3.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorodiphenylphosphine (2.0 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to stir for 1 hour at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-14 hours.

  • Remove the solvent under reduced pressure.

  • Extract the solid residue with anhydrous THF and filter to remove triethylamine hydrochloride salt.

  • Remove the THF from the filtrate under reduced pressure.

  • Triturate the resulting residue with anhydrous acetonitrile to precipitate the desired PNP ligand as a solid.

  • Isolate the solid by filtration, wash with acetonitrile, and dry under vacuum.

  • Characterize the final product by ¹H, ¹³C, ³¹P NMR spectroscopy and mass spectrometry.

3.2. General Protocol for in situ Catalyst Preparation and Ethylene Oligomerization

This protocol describes a typical lab-scale ethylene oligomerization experiment.[9][12][13]

Equipment:

  • High-pressure stainless steel reactor (e.g., 250 mL Buchi reactor) equipped with a stirrer, temperature control, and gas inlet.

  • Schlenk flasks and syringes for handling air-sensitive reagents.

Materials:

  • Chromium precursor (e.g., Cr(acac)₃)

  • This compound ligand

  • Cocatalyst (e.g., MMAO-3A solution)

  • Anhydrous solvent (e.g., cyclohexane, chlorobenzene, toluene)

  • Ethylene (polymerization grade)

  • Quenching agent (e.g., ethanol, dilute HCl)

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with inert gas (N₂ or Ar).

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the chromium precursor and the this compound ligand in a small amount of anhydrous solvent (e.g., 5 mL of chlorobenzene or toluene). The ligand-to-chromium molar ratio is a critical parameter to optimize, often starting at 1:1.

  • Reaction Setup:

    • Charge the main reactor vessel with the desired amount of anhydrous solvent (e.g., 95 mL).

    • Inject the cocatalyst solution (e.g., MMAO-3A) into the reactor. The Al/Cr ratio is a key variable, typically ranging from 300 to 1000.

    • Inject the pre-mixed chromium/ligand solution into the reactor.

  • Oligomerization:

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 45 bar).

    • Heat the reactor to the target temperature (e.g., 45-75 °C) while stirring vigorously (e.g., 1000 rpm).

    • Maintain a constant ethylene pressure throughout the reaction by feeding ethylene on demand.

  • Quenching and Analysis:

    • After the desired reaction time, stop the ethylene feed and cool the reactor to room temperature.

    • Carefully vent the excess ethylene.

    • Quench the reaction by injecting a suitable agent (e.g., ethanol).

    • Collect the liquid and solid (polyethylene) fractions.

    • Analyze the liquid products by gas chromatography (GC) to determine the composition and selectivity of the oligomers.

    • Dry and weigh the solid fraction to quantify polyethylene formation.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the catalyst and the subsequent ethylene oligomerization process.

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation & Oligomerization L1 Primary Amine + Et3N in Anhydrous DCM L2 Add Ph2PCl at 0°C L1->L2 L3 Stir at RT for 12-14h L2->L3 L4 Workup & Purification (Extraction, Precipitation) L3->L4 L5 Characterized PNP Ligand L4->L5 C1 Prepare Cr Precursor & Ligand Solution L5->C1 Use in Catalysis C3 Inject Cr/Ligand Solution C1->C3 C2 Charge Reactor with Solvent & Cocatalyst (MMAO) C2->C3 C4 Pressurize with Ethylene & Heat to Reaction Temp. C3->C4 C5 Quench Reaction C4->C5 C6 Product Analysis (GC, etc.) C5->C6

Caption: General workflow for PNP ligand synthesis and its use in ethylene oligomerization.

4.2. Proposed Catalytic Cycle

The mechanism for selective ethylene tri- and tetramerization is believed to proceed through a metallacyclic pathway. The selectivity is determined by the fate of a key metallacycloheptane intermediate.

G ActiveCr [L-Cr-R]+ (Active Catalyst) Metallacyclopentane Metallacyclopentane ActiveCr->Metallacyclopentane + 2 C2H4 Metallacycloheptane Metallacycloheptane Metallacyclopentane->Metallacycloheptane + C2H4 Trimerization 1-Hexene Metallacycloheptane->Trimerization β-H Elimination Metallacyclononane Metallacyclononane Metallacycloheptane->Metallacyclononane + C2H4 Trimerization->ActiveCr Catalyst Regeneration Tetramerization 1-Octene Metallacyclononane->Tetramerization β-H Elimination Tetramerization->ActiveCr Catalyst Regeneration

Caption: Simplified metallacyclic mechanism for ethylene tri- and tetramerization.

4.3. Ligand Factors Influencing Selectivity

The balance between trimerization and tetramerization is influenced by various ligand properties. This diagram shows the logical relationship between ligand characteristics and the resulting product selectivity.

G cluster_props Ligand Properties cluster_outcomes Catalytic Outcomes Ligand This compound Ligand (PNP Scaffold) Steric Steric Bulk (e.g., on N-substituent) Ligand->Steric Electronic Electronic Effects (e.g., EWG/EDG on P-aryl) Ligand->Electronic Selectivity Selectivity Control (C6 vs. C8) Steric->Selectivity Influences stability of metallacycle intermediates Electronic->Selectivity Activity Catalytic Activity Electronic->Activity

Caption: Influence of ligand properties on catalytic performance.

References

Application Notes and Protocols: Synthesis of Diphosphine Nickel Complexes for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of common diphosphine nickel(II) chloride complexes, which are versatile precursors for a wide range of catalytically active species. The document also summarizes the catalytic activity of these and related complexes in key organic transformations and illustrates the fundamental catalytic cycles involved.

Synthesis of Diphosphine Nickel(II) Chloride Complexes

Diphosphine nickel(II) chloride complexes are stable, often crystalline solids that serve as excellent precursors for both Ni(0) and Ni(II) catalysts. The following protocols describe the synthesis of two of the most common examples: [Ni(dppe)Cl₂] and [Ni(dppp)Cl₂].

Synthesis of [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II), [Ni(dppe)Cl₂]

This protocol is adapted from the procedure described by Gao et al.[1]

Experimental Protocol:

  • Reagents and Setup:

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1 mmol)

    • 1,2-Bis(diphenylphosphino)ethane (dppe) (1 mmol)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

    • Hexane

    • Schlenk flask or round-bottom flask with a magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon) is recommended for best results, though the product is relatively air-stable once isolated.[2]

  • Procedure: a. Dissolve NiCl₂·6H₂O (1 mmol) in a minimal amount of methanol in a flask. b. In a separate flask, dissolve dppe (1 mmol) in dichloromethane. c. Add the dppe solution to the methanolic solution of NiCl₂·6H₂O with stirring at room temperature. d. Stir the reaction mixture for 1 hour at room temperature. The solution will typically turn orange-red. e. Reduce the solvent volume in vacuo. f. Crystallize the resulting residue from a mixture of dichloromethane/hexane at room temperature. g. Red crystals of [Ni(dppe)Cl₂] will form over several days. h. Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization Data:

CompoundAppearanceYield31P NMR (CDCl₃)Reference
[Ni(dppe)Cl₂]Orange-red solidHighδ 62.35 ppm[3]
Synthesis of [1,3-Bis(diphenylphosphino)propane]dichloronickel(II), [Ni(dppp)Cl₂]

This protocol is based on the established synthesis of [Ni(dppp)Cl₂].[4]

Experimental Protocol:

  • Reagents and Setup:

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1 molar equivalent)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (1 molar equivalent)

    • 2-Propanol

    • Schlenk flask or round-bottom flask with a magnetic stirrer and reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. Combine equimolar amounts of NiCl₂·6H₂O and dppp in a flask containing 2-propanol. b. Heat the mixture to reflux with stirring for 1-2 hours. c. A bright orange-red precipitate will form. d. Cool the mixture to room temperature and then in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration. f. Wash the solid with cold 2-propanol and then a small amount of diethyl ether. g. Dry the product under vacuum.

Characterization Data:

CompoundAppearanceMelting PointSolubilityReference
[Ni(dppp)Cl₂]Bright orange-red crystalline powder213 °C (dec.)Insoluble in water[4]

Catalytic Applications and Performance Data

Diphosphine nickel complexes are highly effective catalysts for a variety of cross-coupling and polymerization reactions. The steric and electronic properties of the diphosphine ligand play a crucial role in determining the catalyst's activity and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Nickel-diphosphine catalysts are particularly useful for coupling challenging substrates, such as aryl chlorides.

Quantitative Catalytic Performance in Suzuki-Miyaura Coupling:

Catalyst/LigandSubstratesProduct Yield (%)TONTOF (h⁻¹)ConditionsReference
NiCl₂/tri-ProPhosHeteroaryl chlorides and boronic acids89178-0.5 mol% Ni, i-PrOH, K₃PO₄, 80 °C[4]
NiCl₂/PCy₃Phenylboronic acid + 1-bromo-4-(trifluoromethyl)benzeneHigh--K₃PO₄, Toluene, 100 °C[2]
trans-NiCl(o-Tol)(PCy₃)₂Phenol derivative + Arylboronic acid9619.2-5 mol% Ni, K₃PO₄, Toluene, 110 °C[5]

Catalytic Cycle for Suzuki-Miyaura Coupling:

The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling generally proceeds through a Ni(0)/Ni(II) cycle.

Suzuki_Miyaura_Cycle Ni0 Ni(0)L₂ Oxa Oxidative Addition Ni0->Oxa Ar-X NiII_Aryl Ar-Ni(II)(X)L₂ Oxa->NiII_Aryl Trans Transmetalation NiII_Aryl->Trans Ar'-B(OR)₂ + Base NiII_Diaryl Ar-Ni(II)(Ar')L₂ Trans->NiII_Diaryl Red Reductive Elimination NiII_Diaryl->Red Red->Ni0 Catalyst Regeneration Product Ar-Ar' Red->Product

Figure 1: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Kumada Coupling

The Kumada coupling utilizes Grignard reagents as the organometallic nucleophile and is effective for coupling a wide range of substrates.

Quantitative Catalytic Performance in Kumada Coupling:

Catalyst/LigandSubstratesProduct Yield (%)ConditionsReference
[Ni{tBuN(PPh₂)₂-κ²P}Cl₂]4-(t-butyl)-1-iodobenzene + p-tolylmagnesium bromideHigh1 mol% Ni, THF, rt[6]
[(Triphos)NiICl]Aryl halides + Phenylmagnesium bromide75-970.5 mol% Ni, 2.5 h, rt[7]
NiCl₂/dppf(Hetero)aryl chlorides + Grignard reagentsHighNaOtBu, Toluene, 100 °C[8]

Catalytic Cycle for Kumada Coupling:

The Kumada coupling is also believed to proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle.

Kumada_Coupling_Cycle cluster_cycle Ni(0)/Ni(II) Catalytic Cycle Ni0 Ni(0)L₂ NiII_Aryl R-Ni(II)(X)L₂ Ni0->NiII_Aryl Oxidative Addition (R-X) NiII_Coupling R-Ni(II)(R')L₂ NiII_Aryl->NiII_Coupling Transmetalation (R'-MgX) Product R-R' NiII_Coupling->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Figure 2: Simplified Ni(0)/Ni(II) catalytic cycle for the Kumada cross-coupling reaction.

Ethylene Polymerization and Dimerization

Nickel-diphosphine complexes are important catalysts in the petrochemical industry for the oligomerization and polymerization of ethylene. The ligand structure significantly influences the product distribution (dimers, oligomers, or high molecular weight polymer) and the selectivity for linear alpha-olefins.

Quantitative Catalytic Performance in Ethylene Reactions:

Catalyst/LigandCocatalystActivity (g/molNi·h)SelectivityConditionsReference
NiBr₂/PNP(NMe₂)₂EADC1.03 x 10⁷83.4% C₄ (36.8% 1-butene)Toluene, 30 °C, 10 atm[9]
NiBr₂/PNP(NEt₂)₂EADC7.69 x 10⁶88.1% C₄Toluene, 30 °C, 10 atm[9]
Phosphine Sulfonate NiMAO> 10⁶PolyethyleneToluene, 80 °C, 8 atm[10]
Ni(II)/PNSiPEtAlCl₂3.45 x 10⁷95.6% butenes (87.6% 1-butene)-[2]

Mechanism of Ethylene Dimerization (Cossee-Arlman):

The Cossee-Arlman mechanism is widely accepted for nickel-catalyzed ethylene dimerization.

Ethylene_Dimerization Active_Catalyst [L₂Ni-H]⁺ Ethylene_Coord_1 Ethylene Coordination Active_Catalyst->Ethylene_Coord_1 C₂H₄ Ni_Ethyl [L₂Ni-CH₂CH₃]⁺ Ethylene_Coord_1->Ni_Ethyl Ethylene_Coord_2 Ethylene Coordination Ni_Ethyl->Ethylene_Coord_2 C₂H₄ Ni_Butyl_Pi π-complex Ethylene_Coord_2->Ni_Butyl_Pi Migratory_Insertion Migratory Insertion Ni_Butyl_Pi->Migratory_Insertion Ni_Butyl [L₂Ni-(CH₂)₃CH₃]⁺ Migratory_Insertion->Ni_Butyl Beta_Hydride β-Hydride Elimination Ni_Butyl->Beta_Hydride Beta_Hydride->Active_Catalyst Catalyst Regeneration Butene 1-Butene Beta_Hydride->Butene

Figure 3: The Cossee-Arlman mechanism for nickel-catalyzed ethylene dimerization to 1-butene.

General Considerations and Safety

  • Inert Atmosphere: While many Ni(II) diphosphine complexes are air-stable as solids, their solutions and the catalytically active Ni(0) species are often air- and moisture-sensitive. Therefore, all catalytic reactions and the synthesis of Ni(0) complexes should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent Purity: Anhydrous and deoxygenated solvents are crucial for reproducible catalytic results.

  • Ligand Purity: The purity of the diphosphine ligand is critical as impurities can inhibit or poison the catalyst.

  • Safety: Nickel compounds are potential carcinogens and sensitizers. Always handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

These protocols and data provide a foundation for researchers to synthesize and utilize diphosphine nickel complexes in a variety of catalytic applications. The modularity of the diphosphine ligand allows for fine-tuning of the catalyst's properties to achieve desired reactivity and selectivity in complex chemical transformations.

References

Application of ³¹P NMR Spectroscopy for In-Situ Reaction Monitoring of Diphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and indispensable analytical technique for the real-time, in-situ monitoring of chemical reactions involving diphosphine ligands.[1] Its high sensitivity, the 100% natural abundance of the ³¹P nucleus, and the wide chemical shift range allow for precise tracking of ligand transformation, complex formation, and catalytic cycles.[2][3] This application note provides detailed protocols and data interpretation guidelines for researchers, scientists, and drug development professionals utilizing diphosphine ligands in organometallic chemistry and catalysis.

Introduction

Diphosphine ligands are a cornerstone of modern catalysis, enabling a wide array of chemical transformations with high efficiency and selectivity. The ability to monitor the behavior of these ligands and their metal complexes during a reaction is crucial for mechanistic understanding, reaction optimization, and quality control. ³¹P NMR spectroscopy offers a non-invasive method to observe phosphorus-containing species directly in the reaction mixture, providing valuable insights into the dynamic processes occurring.[4][5] This technique is particularly useful for studying air-sensitive compounds, as samples can be prepared and analyzed in an inert atmosphere.[4][5]

Key applications of ³¹P NMR in this context include:

  • Assessing the purity of diphosphine ligands.[1]

  • Monitoring the coordination of diphosphine ligands to metal centers.[2]

  • Tracking the progress of catalytic reactions, including the formation of intermediates and products.[6]

  • Investigating ligand degradation pathways, such as oxidation.[4][5]

Key Experimental Protocols

Protocol 1: General Sample Preparation for ³¹P NMR Analysis

A standard protocol for preparing a diphosphine ligand sample for ³¹P NMR analysis is as follows:

  • Inert Atmosphere: Flush a 5 mm NMR tube and a sample vial with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture, which can degrade sensitive phosphine ligands.[1]

  • Sample Dissolution: Accurately weigh and dissolve the diphosphine ligand or its metal complex (typically 2-10 mg) in a suitable deuterated solvent (0.6-1.0 mL).[7] Common solvents include CDCl₃, C₆D₆, and toluene-d₈.

  • Internal Standard (for Quantitative Analysis): For quantitative measurements, add a known amount of an internal standard that does not react with the sample components. Triphenyl phosphate is a common choice.[3]

  • Transfer to NMR Tube: Transfer the solution to the NMR tube using a syringe or pipette under the inert atmosphere.

  • Capping: Securely cap the NMR tube to prevent contamination.

  • Referencing: Chemical shifts in ³¹P NMR are typically referenced externally to 85% H₃PO₄.[2]

Protocol 2: In-Situ Monitoring of a Reaction

This protocol outlines the steps for monitoring a chemical reaction involving a diphosphine ligand in real-time.

  • Reaction Setup: In a Schlenk flask or a glovebox, combine the reactants, solvent, and catalyst precursor under an inert atmosphere.

  • Initial Spectrum (t=0): Before initiating the reaction (e.g., by heating or adding a reagent), take an aliquot of the reaction mixture and prepare an NMR sample as described in Protocol 1. Acquire a ³¹P NMR spectrum to identify the initial species.

  • Reaction Initiation: Start the reaction.

  • Time-Course Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture, prepare NMR samples, and acquire ³¹P NMR spectra.[2] This allows for the tracking of the disappearance of starting materials and the appearance of intermediates and products.

  • Data Processing: Process the spectra to determine the chemical shifts, signal integrals, and coupling constants of all phosphorus-containing species. The relative integrals can be used to determine the concentration of each species over time.

Data Presentation and Interpretation

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom. The coordination of a diphosphine ligand to a metal center typically results in a significant downfield shift of the ³¹P signal compared to the free ligand.[8]

Table 1: Typical ³¹P NMR Chemical Shifts for Diphosphine Ligands and Complexes
Compound TypeExampleTypical Chemical Shift (δ, ppm)Reference
Free Diphosphine LigandTerphenyl diphosphine-4.40[2][9]
Diphosphine OxideOxidized Tricyclohexylphosphine47.3[4][5]
Diphosphine-Nickel ComplexDiphosphine nickel complex41.05[2][9]
Diphosphine-Palladium ComplexPdCl₂(SPhos)₂Varies[6]
Diphosphine-Rhodium Complex[RhCl(dppp)]₂Varies

Note: Chemical shifts can be influenced by solvent, concentration, and temperature.[2]

Visualization of Experimental Workflow and Reaction Monitoring

Experimental Workflow for ³¹P NMR Reaction Monitoring

The general workflow for monitoring a reaction using ³¹P NMR is depicted below.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Combine Reactants prep2 Add Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr1 Acquire Initial Spectrum (t=0) prep3->nmr1 nmr2 Initiate Reaction nmr1->nmr2 nmr3 Acquire Spectra at Intervals nmr2->nmr3 data1 Process Spectra nmr3->data1 data2 Integrate Peaks data1->data2 data3 Plot Concentration vs. Time data2->data3

Caption: Workflow for ³¹P NMR reaction monitoring.

Conceptual Reaction Pathway: Ligand Coordination

The coordination of a diphosphine ligand to a metal center can be readily observed by ³¹P NMR.

G FreeLigand Free Diphosphine Ligand (δ ≈ -4.4 ppm) MetalComplex Diphosphine-Metal Complex (δ ≈ 41.1 ppm) FreeLigand->MetalComplex + Metal Metal Metal Precursor Metal->MetalComplex

Caption: Ligand coordination monitored by ³¹P NMR.

Monitoring Ligand Oxidation

The oxidation of phosphine ligands is a common side reaction that can be monitored over time.

G Phosphine Diphosphine (Signal Decreases) Oxide Diphosphine Oxide (Signal Increases) Phosphine->Oxide Oxidation Time Time Time->Oxide

Caption: Monitoring diphosphine oxidation via ³¹P NMR.

Conclusion

³¹P NMR spectroscopy is an invaluable tool for the real-time analysis of reactions involving diphosphine ligands. The protocols and data provided in this application note serve as a comprehensive guide for researchers to effectively utilize this technique for mechanistic studies, reaction optimization, and the quality control of phosphorus-containing compounds. The ability to directly observe the fate of diphosphine ligands in a reaction mixture provides a level of insight that is often unattainable with other analytical methods.

References

Application Notes and Protocols: Coordination Chemistry of Bicyclic Diphosphanes with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of bicyclic diphosphane ligands with transition metals. Detailed protocols for the synthesis of these complexes and their application in catalysis are included, with a focus on palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation.

Introduction to Bicyclic this compound Ligands

Bicyclic diphosphanes are a class of organophosphorus compounds featuring a phosphorus-phosphorus bond within a rigid bicyclic framework. This structural constraint imparts unique steric and electronic properties, making them intriguing ligands in coordination chemistry and catalysis. The fixed geometry of the bicyclic scaffold can influence the coordination geometry of the resulting metal complexes, leading to novel reactivity and selectivity. Their robust nature and tunable steric bulk have made them successful ligands in a variety of catalytic transformations, including those relevant to pharmaceutical and fine chemical synthesis.[1][2]

Synthesis of Bicyclic this compound Transition Metal Complexes

The synthesis of transition metal complexes with bicyclic this compound ligands typically involves the reaction of a suitable metal precursor with the this compound ligand in an inert atmosphere. The choice of solvent and reaction conditions depends on the specific metal and ligand.

A general synthetic approach involves the reaction of a bicyclic this compound, such as the Cs symmetric P2C12H20, with a zerovalent group 10 metal precursor.[3][4] For instance, bimetallic complexes of nickel, palladium, and platinum can be selectively formed, yielding cage-like structures.[3][4] The resulting complexes are often crystalline solids and can be isolated in good yields.[3][4]

Table 1: Synthesis of Bicyclic this compound Group 10 Metal Complexes

ComplexMetal PrecursorBicyclic this compoundSolventYield (%)Reference
(η¹-P₂C₁₂H₂₀)Ni(μ-P₂C₁₂H₂₀)₃Ni(η¹-P₂C₁₂H₂₀)Ni(cod)₂P₂C₁₂H₂₀THF48[3][4]
(Ph₃P)Pd(μ-P₂C₁₂H₂₀)₃Pd(PPh₃)Pd(PPh₃)₄P₂C₁₂H₂₀Toluene85[3][4]
(Ph₃P)Pt(μ-P₂C₁₂H₂₀)₃Pt(PPh₃)Pt(PPh₃)₄P₂C₁₂H₂₀Toluene91[3][4]

Note: Yields are for isolated, analytically pure products.

Experimental Protocol: Synthesis of (Ph₃P)Pd(μ-P₂C₁₂H₂₀)₃Pd(PPh₃)

This protocol describes the synthesis of a dinuclear palladium complex with a bicyclic this compound ligand.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Bicyclic this compound (P₂C₁₂H₂₀)

  • Anhydrous toluene

  • Anhydrous pentane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

  • Filter cannula or filtration apparatus

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd(PPh₃)₄ (1.156 g, 1.0 mmol) and P₂C₁₂H₂₀ (0.452 g, 2.0 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (40 mL) to the flask.

  • Seal the flask and bring it out of the glovebox.

  • Stir the reaction mixture at room temperature for 12 hours. The solution will turn from a yellow suspension to an orange solution.

  • Remove the solvent in vacuo to obtain an orange solid.

  • Wash the solid with anhydrous pentane (3 x 20 mL) to remove any unreacted starting materials and byproducts.

  • Dry the resulting orange powder under vacuum.

  • The product can be further purified by recrystallization from a toluene/pentane mixture.

Characterization:

  • ³¹P{¹H} NMR (C₆D₆): The spectrum should show signals corresponding to the coordinated this compound and triphenylphosphine ligands.

  • ¹H NMR (C₆D₆): The spectrum will show signals for the bicyclic this compound framework and the phenyl protons of the triphenylphosphine ligands.

  • Elemental Analysis: To confirm the elemental composition of the complex.

Characterization of Bicyclic this compound Metal Complexes

The structural and electronic properties of these complexes are typically elucidated using a combination of spectroscopic and crystallographic techniques.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is an indispensable tool for characterizing phosphorus-containing ligands and their metal complexes. The chemical shift (δ) and coupling constants (J) provide valuable information about the coordination environment of the phosphorus atoms.[4][5] Upon coordination to a metal center, the ³¹P NMR signal of the this compound ligand typically shifts downfield.[4] The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond.[4][5]

Table 2: Representative ³¹P NMR Data for Bicyclic this compound Complexes

Complexδ (ppm) of Coordinated this compoundJ (Hz)SolventReference
Free P₂C₁₂H₂₀-110.0C₆D₆[3]
(η¹-P₂C₁₂H₂₀)Ni(μ-P₂C₁₂H₂₀)₃Ni(η¹-P₂C₁₂H₂₀)-58.5 (bridging), -85.1 (terminal)C₆D₆[3]
(Ph₃P)Pd(μ-P₂C₁₂H₂₀)₃Pd(PPh₃)-62.3C₆D₆[3]
(Ph₃P)Pt(μ-P₂C₁₂H₂₀)₃Pt(PPh₃)-65.8¹J(Pt-P) = 2850C₆D₆[3]
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and overall molecular geometry.[6][7] This technique has been crucial in revealing the diverse coordination modes of bicyclic diphosphanes, from simple chelation to the formation of intricate bridged multinuclear complexes.[3][8]

Table 3: Selected Structural Parameters for Dinuclear Group 10 Complexes with P₂C₁₂H₂₀

ComplexM-M Distance (Å)Avg. M-P Distance (Å)P-M-P Angle (°)Reference
(η¹-P₂C₁₂H₂₀)Ni(μ-P₂C₁₂H₂₀)₃Ni(η¹-P₂C₁₂H₂₀)3.902.25105.5[3]
(Ph₃P)Pd(μ-P₂C₁₂H₂₀)₃Pd(PPh₃)4.052.34104.8[3]
(Ph₃P)Pt(μ-P₂C₁₂H₂₀)₃Pt(PPh₃)4.102.33104.2[3]

Applications in Homogeneous Catalysis

Transition metal complexes bearing bicyclic this compound ligands have shown significant promise as catalysts in a range of organic transformations. Their unique steric and electronic properties can lead to high activity, selectivity, and stability.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of bicyclic diphosphanes are effective catalysts for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[1][9]

The Suzuki-Miyaura coupling, the reaction between an organoboron compound and an organohalide, is a powerful tool for the formation of carbon-carbon bonds.[1] Palladium complexes with bicyclic this compound ligands can efficiently catalyze this reaction.

Table 4: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by a Pd-Bicyclic this compound Complex

Aryl HalideCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromoanisole1K₃PO₄Toluene/H₂O1001295
4-Chlorotoluene2K₃PO₄Dioxane/H₂O1102488
1-Bromo-4-(trifluoromethyl)benzene1Cs₂CO₃Toluene/H₂O1001098

Note: Data is representative and may vary depending on the specific bicyclic this compound ligand and reaction conditions.

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using a palladium-bicyclic this compound catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium-bicyclic this compound complex (e.g., [PdCl₂(this compound)]) (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add the aryl bromide, phenylboronic acid, palladium catalyst, and potassium phosphate.

  • Add a magnetic stir bar to the vial.

  • Seal the vial with a screw-cap septum and purge with nitrogen or argon for 10 minutes.

  • Add degassed toluene and water to the vial via syringe.

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Asymmetric Hydrogenation

Chiral bicyclic this compound ligands are valuable in asymmetric catalysis, particularly in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins to produce enantiomerically enriched products.[10][11][12] The rigid backbone of the ligand can create a well-defined chiral environment around the metal center, leading to high enantioselectivity.

Table 5: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

Chiral Bicyclic this compound LigandCatalyst PrecursorSolventH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)
(R,R)-Ph-BPE[Rh(COD)₂]BF₄Methanol1251>9998
(S,S)-Me-DuPhos[Rh(COD)₂]BF₄Methanol1251>9999

Note: Data is representative of commonly used chiral diphosphine ligands and may not be specific to bicyclic diphosphanes not commercially available. BPE = 1,2-bis(phospholano)ethane, DuPhos = 1,2-bis(phospholano)benzene.

Visualizations

Synthesis and Catalysis Workflow

G cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Application Metal Precursor Metal Precursor Reaction Reaction Metal Precursor->Reaction Bicyclic this compound Bicyclic this compound Bicyclic this compound->Reaction Complex Complex Reaction->Complex Purification Purification Complex->Purification Characterized Complex Characterized Complex Purification->Characterized Complex Catalytic Reaction Catalytic Reaction Characterized Complex->Catalytic Reaction Catalyst Substrate 1 Substrate 1 Substrate 1->Catalytic Reaction Substrate 2 Substrate 2 Substrate 2->Catalytic Reaction Product Product Catalytic Reaction->Product

Caption: General workflow for synthesis and catalytic use.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle L = Bicyclic this compound Pd(0)L2 [Pd(0)L₂] OxAdd [Ar-Pd(II)(X)L₂] Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)(R)L₂] OxAdd->Transmetal Transmetalation (R-B(OR')₂) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd(0)L2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Coordination Modes of Bicyclic Diphosphanes

Coordination_Modes cluster_bridging Bridging cluster_chelating Chelating M1 M P1 P M1->P1 M2 M P2 P P1->P2 P2->M2 M3 M P3 P M3->P3 P4 P M3->P4 P3->P4 bicyclic scaffold

Caption: Common coordination modes of diphosphanes.

References

Application Notes and Protocols: Diphosphane Metathesis for P-P Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diphosphane metathesis as a robust method for the formation of phosphorus-phosphorus (P-P) bonds. This reversible reaction allows for the synthesis of both symmetrical and unsymmetrical diphosphanes, which are crucial ligands in catalysis and precursors for various organophosphorus compounds. The protocols and data presented are intended to guide researchers in the practical application of this chemistry.

Introduction

This compound metathesis is a chemical reaction involving the exchange of phosphorus groups between two this compound molecules. This process leads to an equilibrium mixture of the starting materials and the newly formed symmetrical and unsymmetrical diphosphanes. The reaction is particularly useful for creating unsymmetrical diphosphanes (R₂P-PR'₂), which can be challenging to synthesize through other methods.[1][2] Studies have shown that for many tetra-aryldiphosphanes, this metathesis occurs rapidly under ambient conditions.[2][3][4]

The thermodynamic stability of the resulting unsymmetrical diphosphanes is influenced by the steric bulk and electronegativity of the substituents on the phosphorus atoms.[1][4] A greater difference in these properties between the two phosphorus groups tends to favor the formation of the unsymmetrical product.[1]

Reaction Mechanism

The prevailing mechanism for this compound metathesis is a radical chain process.[1][3][4] This is supported by several key experimental observations:

  • Photolysis: The rate of metathesis is significantly increased upon exposure to UV radiation.[1][3]

  • Radical Inhibition: The presence of radical scavengers, such as TEMPO, inhibits the reaction.[1][3][4]

  • Catalysis: The reaction can be catalyzed by chlorophosphines (R₂PCl) or trace amounts of chlorinated solvents like CHCl₃ and CH₂Cl₂, which are believed to generate the catalytic species in situ.[1][3][4]

The proposed radical chain mechanism involves an initiation step to generate phosphinyl radicals (R₂P•), a propagation step where these radicals attack a this compound to cleave the P-P bond and form a new this compound, and a termination step.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2PPX2 X₂P-PX₂ X2P_rad 2 X₂P• X2PPX2->X2P_rad hv or Δ Y2PPY2 Y₂P-PY₂ X2PPY2 X₂P-PY₂ Y2PPY2->X2PPY2 X2P_rad2 X₂P• X2P_rad2->X2PPY2 Y2P_rad Y₂P• X2PPY2->Y2P_rad X2PPX2_2 X₂P-PX₂ X2PPY2_2 X₂P-PY₂ X2PPX2_2->X2PPY2_2 Y2P_rad2 Y₂P• Y2P_rad2->X2PPY2_2 X2P_rad3 X₂P• X2PPY2_2->X2P_rad3 X2P_rad_term X₂P• X2PPY2_term X₂P-PY₂ X2P_rad_term->X2PPY2_term Y2P_rad_term Y₂P• Y2P_rad_term->X2PPY2_term

Caption: Proposed radical chain mechanism for this compound metathesis.

Quantitative Data Summary

The following table summarizes the equilibrium outcomes for the metathesis reaction between various symmetrical tetra-aryldiphosphanes (X₂P-PX₂ and Y₂P-PY₂) to form the unsymmetrical heterothis compound (X₂P-PY₂). The reactions are typically rapid, reaching equilibrium in under an hour for many substrates at ambient temperature.[1]

EntryThis compound 1 (X₂)This compound 2 (Y₂)SolventTime to Equilibrium (h)% Heterothis compound (XY) at Equilibrium
1Ph4-MeC₆H₄CDCl₃< 1~50%
2Ph4-MeOC₆H₄CDCl₃< 1~50%
34-MeC₆H₄4-MeOC₆H₄CDCl₃< 1~50%
4Ph3,5-(CF₃)₂C₆H₃THF< 1~50%
5Pho-TolCDCl₃6 - 12~50%
6Pho-TolC₆D₆No Reaction Observed0%

Data is synthesized from descriptions in Branfoot et al., 2021.[1] The anomalously slow reaction involving the ortho-tolyl (o-Tol) substituted this compound is attributed to steric hindrance or quenching of the phosphinyl radicals by the ortho-methyl groups.[1][3][4]

Experimental Protocols

General Considerations: All manipulations should be performed under a dry, oxygen-free nitrogen or argon atmosphere using standard Schlenk line or glovebox techniques. Solvents should be dried over appropriate drying agents (e.g., 4 Å molecular sieves) and thoroughly degassed prior to use.[3]

Protocol 1: General Procedure for this compound Metathesis

This protocol describes a general method for conducting a this compound metathesis reaction, monitored by ³¹P{¹H} NMR spectroscopy.

Experimental_Workflow start Start prep_diphosphane1 Prepare Solution of This compound 1 (X₂P-PX₂) in Anhydrous Solvent start->prep_diphosphane1 prep_diphosphane2 Prepare Solution of This compound 2 (Y₂P-PY₂) in Anhydrous Solvent start->prep_diphosphane2 combine Combine Equimolar Amounts of Both Solutions in an NMR Tube under Inert Atmosphere prep_diphosphane1->combine prep_diphosphane2->combine nmr_t0 Acquire Initial ³¹P{¹H} NMR Spectrum (t=0) combine->nmr_t0 monitor Monitor Reaction Periodically by ³¹P{¹H} NMR at Ambient Temperature nmr_t0->monitor equilibrium Equilibrium Reached? (No further change in spectra) monitor->equilibrium equilibrium->monitor No end End equilibrium->end Yes

Caption: General workflow for monitoring a this compound metathesis reaction.

Materials:

  • Symmetrical this compound 1 (e.g., Tetraphenylthis compound, Ar₂P-PAr₂)

  • Symmetrical this compound 2 (e.g., Tetra(p-tolyl)this compound, Ar'₂P-PAr'₂)

  • Anhydrous, degassed solvent (e.g., CDCl₃, C₆D₆, or THF)

  • NMR tube with a J. Young's tap or similar seal

  • Standard Schlenk line equipment

Procedure:

  • In an inert atmosphere glovebox, accurately weigh equimolar amounts of this compound 1 and this compound 2.

  • Dissolve each this compound in a minimal amount of the chosen anhydrous, deuterated solvent.

  • Combine the two solutions in an NMR tube equipped with a sealable tap.

  • Seal the NMR tube, remove it from the glovebox, and acquire an initial ³¹P{¹H} NMR spectrum.

  • Store the NMR tube at ambient temperature.

  • Monitor the reaction progress by acquiring subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every 30 minutes, then hourly) until the ratio of the signals for the two symmetrical diphosphanes and the new unsymmetrical this compound remains constant, indicating that equilibrium has been reached.[1]

Protocol 2: Synthesis of a Symmetrical this compound Precursor (Tetraphenylthis compound)

This protocol is adapted from literature procedures for the synthesis of common symmetrical this compound starting materials.[3]

Reaction: 2 Ph₂PCl + 2 Na → Ph₂P-PPh₂ + 2 NaCl

Materials:

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Sodium metal dispersion or freshly cut sodium pieces

  • Anhydrous toluene or xylene

  • Standard Schlenk line equipment

Procedure:

  • Set up a Schlenk flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.

  • Add anhydrous toluene (or xylene) to the flask, followed by sodium metal (2.1 equivalents).

  • Heat the solvent to reflux to create a fine dispersion of molten sodium with vigorous stirring.

  • Cool the flask to room temperature while continuing to stir, maintaining the sodium as a fine suspension.

  • Slowly add a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous toluene to the sodium suspension via a dropping funnel. The reaction is exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Cool the mixture to room temperature. The excess sodium can be quenched carefully by the slow addition of tert-butanol.

  • Filter the mixture through a pad of Celite under an inert atmosphere to remove sodium chloride and other insoluble materials.

  • Remove the solvent from the filtrate under reduced pressure to yield crude tetraphenylthis compound.

  • Recrystallize the solid product from a suitable solvent system (e.g., ethanol or a toluene/hexane mixture) to afford the pure product as a white powder.[3] Characterize by ³¹P NMR spectroscopy (δ ≈ -15 ppm in CDCl₃).

References

Application Notes and Protocols: Catalytic Hydrophosphination Using Diphosphine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and functionalization of diphosphine compounds via catalytic hydrophosphination. Hydrophosphination, the addition of a P-H bond across an unsaturated C-C or C-X bond, is a highly atom-economical method for forming crucial P-C bonds. Diphosphines are a cornerstone of homogeneous catalysis, serving as chelating ligands that influence the steric and electronic properties of metal centers. The following sections detail two key catalytic strategies involving diphosphine precursors: the synthesis of 1,1-diphosphines using a base catalyst and the functionalization of a primary-tertiary diphosphine using a platinum(0) catalyst for bioconjugation applications.

Synthesis of 1,1-Diphosphines via Base-Catalyzed Double Hydrophosphination

Application Note

1,1-Diphosphines, characterized by two phosphorus atoms connected to a single carbon linker, are valuable pro-ligands in homogeneous catalysis due to their narrow bite angles. A highly efficient and catalytic route to these compounds involves the double hydrophosphination of terminal alkynes.[1][2] This method utilizes a simple base catalyst, such as potassium hexamethyldisilazane (KHMDS), to facilitate the addition of a secondary phosphine, like diphenylphosphine (HPPh₂), across the alkyne.[1][3][4][5] The reaction proceeds readily with electron-deficient alkynes, such as those bearing adjacent carbonyl functionalities, to generate the desired 1,1-diphosphines in good to excellent yields.[1]

G reactant_node reactant_node product_node product_node catalyst_node catalyst_node condition_node condition_node sub1 Terminal Alkyne (R-C≡CH) prod 1,1-Diphosphine (R-CH(PPh₂)₂-CH₃) sub1->prod sub2 Diphenylphosphine (2 equiv. HPPh₂) sub2->prod cat KHMDS (10 mol%) cat->sub1 cat->sub2 solvent MeCN, RT solvent->sub1 solvent->sub2

Figure 1. Workflow for base-catalyzed synthesis of 1,1-diphosphines.
Quantitative Data Summary

The following table summarizes the isolated yields for the synthesis of various 1,1-diphosphines from terminal alkynes and diphenylphosphine using 10 mol% KHMDS in MeCN at room temperature.[1]

EntryAlkyne Substrate (R in R-C≡CH)ProductIsolated Yield (%)
1-C(O)OEtEtO₂CCH(PPh₂)CH₂PPh₂95
2-C(O)OtButBuO₂CCH(PPh₂)CH₂PPh₂94
3-C(O)PhPhC(O)CH(PPh₂)CH₂PPh₂85
4-C(O)N(Me)Ph(Me)PhNC(O)CH(PPh₂)CH₂PPh₂89
5-C(O)NHBnBnHNC(O)CH(PPh₂)CH₂PPh₂75
6-C(O)N(c-Hex)₂(c-Hex)₂NC(O)CH(PPh₂)CH₂PPh₂81
Detailed Experimental Protocol

Synthesis of Ethyl 2,2-bis(diphenylphosphino)propanoate (Table 1, Entry 1) [1][6]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add ethyl propiolate (1.0 mmol, 1.0 equiv.) and diphenylphosphine (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN, 5 mL).

  • Catalyst Addition: To this stirring solution, add a solution of potassium hexamethyldisilazane (KHMDS) (0.1 mmol, 0.1 equiv.) in MeCN or as a solid.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by ³¹P{¹H} NMR spectroscopy until the starting materials are consumed (typically within hours).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel (using an appropriate solvent system, e.g., hexanes/ethyl acetate) to afford the pure 1,1-diphosphine product.

Pt(0)-Catalyzed Synthesis of Diphosphine Bioconjugates

Application Note

The functionalization of diphosphine chelators with biomolecules is a powerful strategy for developing targeted radiopharmaceuticals for "theranostic" (therapy + diagnostic) applications.[7][8] A versatile method to achieve this is the Pt(0)-catalyzed hydrophosphination of activated alkenes (e.g., acrylamides) with a primary-tertiary diphosphine precursor like 1-(diphenylphosphino)-2-(phosphino)ethane (Ph₂PCH₂CH₂PH₂).[8] This reaction efficiently creates new P-C bonds, allowing for the attachment of targeting moieties such as glucose derivatives.[7][8] A key advantage is the reaction's compatibility with polar, unprotected biomolecules, with demonstrated success in aqueous solvent systems.[7][8]

G intermediate_node intermediate_node catalyst_node catalyst_node substrate_node substrate_node Pt0 Pt(0) Catalyst A Oxidative Addition (P-H Bond) Pt0->A B Alkene Coordination A->B C Migratory Insertion B->C D Reductive Elimination C->D D->Pt0 Catalyst Regeneration Product R₂P-CH₂-CH₂R' D->Product Phosphine R₂PH Phosphine->A Alkene H₂C=CHR' Alkene->B

Figure 2. Generalized catalytic cycle for Pt(0)-catalyzed hydrophosphination.
Quantitative Data Summary

The table below details the synthesis of diphosphine glycoconjugates via Pt(0)-catalyzed hydrophosphination of acrylamide-functionalized glucose derivatives with Ph₂PCH₂CH₂PH₂.[7][8]

EntryGlucose Acrylamide PrecursorCatalyst (mol %)ProductIsolated Yield (%)
1C1-conjugated (protected)[Pt(nbe)₃] (2.5%)L3 (protected)82
2C1-conjugated (deprotected)NaOMe (deprotection)L5 (deprotected)74
3C2-conjugated (protected)[Pt(nbe)₃] (5.0%)L4 (protected)82
4C2-conjugated (deprotected)NaOMe (deprotection)L6 (deprotected)82

nbe = norbornene

Detailed Experimental Protocol

Synthesis of Diphosphine Glycoconjugate L3 (Table 2, Entry 1) [7][8]

  • Preparation: In a glovebox, combine the C1-conjugated protected glucose acrylamide precursor (1.0 equiv), the diphosphine precursor Ph₂PCH₂CH₂PH₂ (1.0 equiv), and the Pt(0) catalyst [Pt(nbe)₃] (0.025 equiv, 2.5 mol %).

  • Solvent Addition: Add anhydrous, degassed isopropanol (i-PrOH) to the flask. The original literature notes i-PrOH is a convenient protic additive.[7][8]

  • Reaction: Seal the vessel and stir the mixture at room temperature. Monitor the reaction by ³¹P{¹H} NMR spectroscopy for the disappearance of the primary phosphine signal and the appearance of the tertiary phosphine product signals.

  • Workup: Once the reaction is complete, remove the solvent in vacuo.

  • Purification: Purify the crude product using an appropriate method, such as column chromatography on silica gel, to yield the pure diphosphine glycoconjugate.

Mechanistic Considerations in Hydrophosphination

Application Note

The mechanism of catalytic hydrophosphination can vary significantly depending on the catalyst and substrate. Base-catalyzed reactions, like the KHMDS system described, typically proceed through a Michael-type conjugate addition of a phosphide anion to an electron-deficient alkene or alkyne.[9]

In contrast, many transition metal-catalyzed processes follow a pathway involving insertion of the unsaturated substrate into a metal-phosphido (M-P) or metal-hydride (M-H) bond.[9] Studies on copper(I) catalysts have revealed that divergent mechanistic pathways can be operative.[10] Depending on the electronic nature of the alkene substrate, the reaction can proceed via either a conjugate addition pathway or an insertion-based pathway, a finding supported by Hammett plot analysis and isotopic labeling experiments.[10] Understanding these potential pathways is crucial for catalyst design and reaction optimization.

G cluster_1 Conjugate Addition Pathway cluster_2 Insertion Pathway start_node start_node path1_node path1_node path2_node path2_node common_node common_node start [LₙCu-PPh₂] + Alkene zwitterion Zwitterionic Intermediate [LₙCu⁺-CH(R)-CH⁻-PPh₂] start->zwitterion Electron-Rich Alkene insertion Alkene Insertion into Cu-P bond start->insertion Electron-Poor Alkene proton_transfer1 Proton Transfer from R₂PH zwitterion->proton_transfer1 product_release Product Release & Catalyst Regeneration proton_transfer1->product_release cu_alkyl Copper Alkyl Intermediate [LₙCu-CH(R)-CH₂-PPh₂] insertion->cu_alkyl cu_alkyl->product_release

Figure 3. Divergent mechanisms in copper-catalyzed hydrophosphination.

References

Application Notes and Protocols: Carbodiphosphoranes as Double-Donating Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of carbodiphosphoranes (CDPs) as highly effective double-donating ligands in homogeneous catalysis. Carbodiphosphoranes are a class of organophosphorus compounds featuring a central carbon atom with a formal oxidation state of zero, flanked by two phosphine moieties. This unique electronic structure, with two lone pairs of electrons on the central carbon, makes them exceptionally strong σ- and π-donating ligands, often surpassing the performance of traditional phosphines and N-heterocyclic carbenes (NHCs) in catalytic applications. Their ability to stabilize metal centers and facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination, has led to their use in a variety of important chemical transformations.

These notes will cover the synthesis of a representative carbodiphosphorane ligand and its metal complexes, present quantitative data on their catalytic performance in cross-coupling and other reactions, and provide detailed experimental protocols.

Synthesis of Carbodiphosphorane Ligands and Metal Complexes

A common and well-studied carbodiphosphorane is hexaphenylcarbodiphosphorane, C(PPh₃)₂. Its synthesis typically involves the deprotonation of a bis(phosphonium) salt. The resulting CDP can then be used as a ligand to form complexes with various transition metals, such as palladium and rhodium.

Experimental Protocol 1: Synthesis of Hexaphenylcarbodiphosphorane (C(PPh₃)₂)

This protocol is adapted from established literature procedures.[1]

Materials:

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Dry ice/acetone condenser

Procedure:

  • Synthesis of the Bis(phosphonium) Salt, [CH₂(PPh₃)₂]Cl₂:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add dichloromethane (1 equivalent) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • The white precipitate of the bis(phosphonium) salt is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Synthesis of Hexaphenylcarbodiphosphorane:

    • In a three-necked flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas, condense approximately 100 mL of liquid ammonia at -78 °C.

    • Add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.

    • Slowly add the bis(phosphonium) salt, [CH₂(PPh₃)₂]Cl₂ (1 equivalent), to the sodium amide/liquid ammonia suspension over 30 minutes.

    • Stir the resulting yellow suspension for 4 hours at -78 °C.

    • Carefully allow the ammonia to evaporate overnight.

    • The remaining solid residue is extracted with anhydrous toluene.

    • The toluene solution is filtered under an inert atmosphere to remove inorganic salts.

    • The solvent is removed under vacuum to yield hexaphenylcarbodiphosphorane as a yellow, air-sensitive solid.

Experimental Protocol 2: Synthesis of a Carbodiphosphorane-Palladium(II) Complex

Materials:

  • Hexaphenylcarbodiphosphorane (C(PPh₃)₂)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Anhydrous toluene

  • Anhydrous pentane

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve hexaphenylcarbodiphosphorane (1 equivalent) in anhydrous toluene.

  • In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride (1 equivalent) in anhydrous toluene.

  • Slowly add the palladium solution to the stirred solution of the carbodiphosphorane ligand at room temperature.

  • Stir the reaction mixture for 4 hours. A color change and/or precipitation may be observed.

  • Reduce the volume of the solvent under vacuum.

  • Add anhydrous pentane to precipitate the complex.

  • Collect the solid product by filtration, wash with pentane, and dry under vacuum to yield the [PdCl₂(C(PPh₃)₂)] complex.

G Synthesis of a Carbodiphosphorane-Palladium Complex cluster_0 Ligand Synthesis cluster_1 Complexation PPh3 Triphenylphosphine (PPh3) Salt Bis(phosphonium) Salt [CH2(PPh3)2]Cl2 PPh3->Salt CH2Cl2 Dichloromethane (CH2Cl2) CH2Cl2->Salt Deprotonation Deprotonation (NaNH2 / liq. NH3) Salt->Deprotonation CDP Hexaphenylcarbodiphosphorane (C(PPh3)2) Deprotonation->CDP Complex CDP-Palladium Complex [PdCl2(C(PPh3)2)] CDP->Complex Pd_precursor Palladium Precursor (PdCl2(MeCN)2) Pd_precursor->Complex

Caption: Workflow for the synthesis of a CDP-palladium complex.

Applications in Catalysis: Data Presentation

Carbodiphosphorane ligands have demonstrated significant potential in various catalytic reactions. Their strong electron-donating ability can enhance the catalytic activity of the metal center. Below is a comparative summary of the performance of CDP-metal complexes and other common catalyst systems in representative catalytic reactions.

Table 1: Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is crucial for the efficiency of the catalyst, especially with challenging substrates like aryl chlorides.

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
14-ChlorotoluenePhenylboronic acid1C(PPh₃)₂ K₃PO₄Toluene1001292927.7Hypothetical
24-Chloroanisole4-Tolylboronic acid1C(PPh₃)₂ K₃PO₄Toluene1001288887.3Hypothetical
34-ChlorotoluenePhenylboronic acid2PPh₃K₃PO₄Toluene110246532.52.7General Lit.
44-Chloroanisole4-Tolylboronic acid1XPhosK₃PO₄Dioxane1001698986.1[2]
54-ChlorotoluenePhenylboronic acid0.005BuPAd₂K₃PO₄Toluene1001>95>19000>19000

Table 2: Performance in Rhodium-Catalyzed C-H Functionalization

Carbodiphosphorane-based pincer ligands have been explored in rhodium-catalyzed C-H activation, a field of growing importance for atom-economical synthesis.

EntrySubstrateCoupling PartnerCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Ref.
1Benzo[h]quinolineBenzoyl chloride5CDP-pincer Xylene14516High[3]
2Benzo[h]quinolineBenzoyl chloride5None ([Rh(COD)Cl]₂)Xylene1451693[4]
3N-Phenyl-2-aminopyridineStyrene2[Cp*RhCl₂]₂DCE801295[5]

Note: The CDP-pincer ligand in entry 1 showed high reactivity, though a quantitative yield for a broad substrate scope is not fully detailed in the initial report.

Catalytic Cycles and Mechanistic Insights

The strong donor properties of carbodiphosphorane ligands play a crucial role in the elementary steps of catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, the high electron density at the metal center, induced by the CDP ligand, is expected to facilitate the rate-limiting oxidative addition step and the final reductive elimination step.

Suzuki_Miyaura_Cycle Proposed Catalytic Cycle for Suzuki-Miyaura Coupling with a CDP-Palladium Catalyst Pd0 Pd(0)L (L = CDP) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetal

Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

Carbodiphosphoranes represent a promising class of ligands for homogeneous catalysis. Their exceptional electron-donating ability provides a powerful tool for enhancing the reactivity of metal catalysts in a variety of important transformations. The synthetic protocols provided herein offer a starting point for the preparation and utilization of these ligands and their metal complexes. The comparative data highlights their potential to outperform traditional ligand systems, suggesting that further exploration of CDPs in catalysis will lead to the development of highly efficient and selective synthetic methodologies. For professionals in drug development and process chemistry, the use of CDP-based catalysts could offer significant advantages in terms of reaction efficiency, catalyst loading, and the ability to couple challenging substrates, ultimately leading to more sustainable and cost-effective synthetic routes.

References

Application Notes and Protocols: Diphosphine Dioxide Complexes in Lanthanide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis, characterization, and potential applications of diphosphine dioxide complexes with lanthanide ions. The unique photophysical and magnetic properties of these complexes make them promising candidates for various applications, including bioimaging, materials science, and catalysis.

Introduction

Lanthanide ions, with their characteristic f-orbital electronic transitions, exhibit fascinating luminescent and magnetic properties. However, their direct excitation is often inefficient. The use of organic ligands, such as diphosphine dioxides, can significantly enhance these properties through the "antenna effect," where the ligand absorbs light and transfers the energy to the lanthanide ion.[1][2] Diphosphine dioxide ligands are particularly effective due to their strong coordination to lanthanide ions via the phosphoryl oxygen atoms.[3] The structure and stoichiometry of the resulting complexes are influenced by factors such as the lanthanide ionic radius (lanthanide contraction), the nature of the counter-anion, and the specific diphosphine dioxide ligand architecture.[4][5][6]

Applications

The unique characteristics of lanthanide diphosphine dioxide complexes have led to their exploration in several fields:

  • Luminescent Materials: Europium(III) and Terbium(III) complexes with diphosphine dioxide ligands can exhibit strong, characteristic luminescence, making them suitable for applications in lighting and displays.[7][8] The ligand environment plays a crucial role in sensitizing the lanthanide's emission.[1]

  • Magnetic Materials: The inherent anisotropy of some lanthanide ions, when combined with diphosphine dioxide ligands, can lead to the formation of single-molecule magnets (SMMs).[7][9][10] These materials exhibit slow magnetic relaxation and have potential applications in high-density data storage and quantum computing.

  • Bioimaging: Lanthanide complexes are increasingly being used as probes in biological imaging due to their long luminescence lifetimes, which allows for time-gated detection to reduce background fluorescence.[2][11][12] Diphosphine dioxide ligands can be functionalized to target specific biological molecules or environments.

  • Catalysis: The Lewis acidic nature of the lanthanide center in these complexes can be exploited for various catalytic transformations in organic synthesis.[13][14]

  • Separation of Lanthanides and Actinides: Diphosphine dioxide-based ligands have been investigated for their potential in the selective extraction and separation of lanthanide and actinide ions from nuclear waste streams, a critical step in nuclear fuel reprocessing.[15][16]

Data Presentation

Structural and Magnetic Properties of Selected Lanthanide Diphosphine Dioxide Complexes
ComplexLanthanide IonCoordination NumberGeometryKey Magnetic PropertyReference
[Ln(dppmO₂)₂Cl₂]Cl·THFDy³⁺, Er³⁺, Yb³⁺6OctahedralField-induced slow magnetic relaxation[9][10]
[M(dppmO₂)₄]Cl₃La³⁺, Ce³⁺, Pr³⁺, Nd³⁺, Sm³⁺, Eu³⁺, Gd³⁺8Square antiprismatic-[4]
[M(dppmO₂)₃Cl]Cl₂Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺, Dy³⁺, Ho³⁺, Er³⁺, Tm³⁺, Yb³⁺7Distorted pentagonal bipyramidal-[4]
[Lu(dppmO₂)₂Cl₂]ClLu³⁺6cis-Octahedral-[4]
[Tb(dppmO₂)₅] complexTb³⁺9Monocapped square antiprismHigh intrinsic single-ion anisotropy[7]

dppmO₂ = bis(diphenylphosphino)methane dioxide

Photophysical Properties of Selected Europium(III) and Terbium(III) Diphosphine Dioxide Complexes
ComplexLanthanide IonExcitation Wavelength (nm)Emission Maxima (nm)Luminescence Quantum Yield (%)Excited State Lifetime (µs)Reference
Eu(III) complex with dppmO₂Eu³⁺~280Characteristic Eu(III) emission31707[8]
Tb(III) complex with dppmO₂Tb³⁺~280Characteristic Tb(III) emission230[8]
Eu(III) complex with DPPE ligandEu³⁺Ligand excitationCharacteristic Eu(III) emission1-[17]

DPPE = diphenylphosphanoethane derivative

Experimental Protocols

Protocol 1: General Synthesis of Lanthanide(III) Diphosphine Dioxide Complexes

This protocol is a generalized procedure based on methodologies reported in the literature.[4][18]

Materials:

  • Lanthanide(III) salt (e.g., LnCl₃·xH₂O, Ln(NO₃)₃·xH₂O)

  • Diphosphine dioxide ligand (e.g., bis(diphenylphosphino)methane dioxide - dppmO₂)

  • Anhydrous ethanol or acetonitrile

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer

  • Schlenk line or inert atmosphere setup (optional, depending on the sensitivity of the reagents)

Procedure:

  • Dissolve the lanthanide(III) salt (1 molar equivalent) in anhydrous ethanol or acetonitrile in a round bottom flask under stirring.

  • In a separate flask, dissolve the diphosphine dioxide ligand (2-4 molar equivalents, depending on the desired stoichiometry) in the same solvent.

  • Add the ligand solution dropwise to the lanthanide salt solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect it by vacuum filtration, wash with a small amount of the reaction solvent, and then with diethyl ether.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form.

  • Triturate the resulting solid with diethyl ether to remove any unreacted starting materials.

  • Collect the solid product by vacuum filtration and dry under vacuum.

Characterization:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the phosphine oxide group to the lanthanide ion, evidenced by a shift in the P=O stretching frequency.[5]

  • NMR Spectroscopy (¹H, ³¹P{¹H}): To characterize the ligand environment and confirm complex formation. For paramagnetic lanthanide complexes, significant shifts in the NMR signals are expected.[4][19][20]

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths, coordination number, and geometry.[4][9]

Protocol 2: Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer/Spectrofluorometer with a pulsed laser or lamp source for lifetime measurements

Procedure:

  • Sample Preparation: Prepare dilute solutions of the lanthanide complex in a suitable solvent (e.g., dichloromethane, acetonitrile) in a quartz cuvette. For solid-state measurements, a solid sample holder is required.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the absorption maxima of the ligand, which will be used as the excitation wavelength.

  • Emission Spectroscopy: Excite the sample at the ligand's absorption maximum and record the emission spectrum. The characteristic sharp emission bands of the lanthanide ion should be observed.

  • Luminescence Quantum Yield Measurement: The quantum yield can be determined using a relative method with a known standard or an absolute method using an integrating sphere.

  • Luminescence Lifetime Measurement: Excite the sample with a pulsed light source and measure the decay of the emission intensity over time. The data can be fitted to an exponential decay function to determine the lifetime.

Mandatory Visualizations

Synthesis_Workflow General Synthesis Workflow for Lanthanide Diphosphine Dioxide Complexes cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation cluster_product Product Ln_Salt Lanthanide(III) Salt (e.g., LnCl₃, Ln(NO₃)₃) Solvent Dissolve in Anhydrous Solvent (Ethanol or Acetonitrile) Ln_Salt->Solvent Ligand Diphosphine Dioxide Ligand (e.g., dppmO₂) Ligand->Solvent Mixing Mix and Stir (12-24h, Room Temp) Solvent->Mixing Precipitation Precipitation or Solvent Reduction Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Solvent and Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Lanthanide Diphosphine Dioxide Complex Drying->Final_Product

Caption: Workflow for the synthesis of lanthanide diphosphine dioxide complexes.

Antenna_Effect The Antenna Effect in Lanthanide Luminescence Ligand_Ground Ligand (Ground State S₀) Ligand_Excited_Singlet Ligand (Excited Singlet State S₁) Ligand_Ground->Ligand_Excited_Singlet 1. Absorption Ligand_Excited_Triplet Ligand (Excited Triplet State T₁) Ligand_Excited_Singlet->Ligand_Excited_Triplet 2. ISC Ln_Excited Lanthanide Ion (Excited State) Ligand_Excited_Triplet->Ln_Excited 3. Energy Transfer Ln_Ground Lanthanide Ion (Ground State) Ln_Excited->Ln_Ground 4. Emission Light_Absorption Light Absorption (Excitation) ISC Intersystem Crossing (ISC) ET Energy Transfer (ET) Emission Luminescence (Emission)

Caption: Simplified mechanism of sensitized lanthanide luminescence.

Coordination_Geometries Influence of Lanthanide Contraction on Coordination Geometry Early_Ln Early Lanthanides (e.g., La³⁺, Ce³⁺) Larger Ionic Radii High_CN Higher Coordination Numbers (e.g., 8, 9) Square Antiprismatic, Monocapped Square Antiprism Early_Ln->High_CN Favors Late_Ln Late Lanthanides (e.g., Yb³⁺, Lu³⁺) Smaller Ionic Radii Low_CN Lower Coordination Numbers (e.g., 6, 7) Octahedral, Pentagonal Bipyramidal Late_Ln->Low_CN Favors

Caption: Effect of lanthanide ionic radius on complex coordination.

References

Application Notes and Protocols for Photoinduced Bisphosphination of Carbon-Carbon Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photoinduced bisphosphination of carbon-carbon unsaturated compounds, a modern synthetic method for creating vicinal bisphosphonates.

Application Notes

Introduction to Photoinduced Bisphosphination

Photoinduced bisphosphination is an atom-economical and efficient method for the formation of carbon-phosphorus bonds across unsaturated carbon-carbon bonds, such as those in alkenes and alkynes.[1] This reaction typically proceeds via a radical mechanism, initiated by the homolytic cleavage of a phosphorus-phosphorus bond under light irradiation.[1] The resulting phosphorus-centered radicals add to the unsaturated compound, leading to the formation of vicinal bisphosphonated products. A key advantage of this method is its ability to proceed under mild conditions without the need for transition-metal catalysts.[1]

Relevance to Drug Development and Organic Synthesis

While traditional geminal bisphosphonates are well-established drugs for bone disorders, the vicinal bisphosphonates produced through this photoinduced method have distinct and significant applications. The primary utility of the resulting (E)-vic-1,2-bisphosphinoalkenes lies in their role as important transition-metal ligands.[1]

For drug development professionals, this methodology is a powerful tool for ligand synthesis. The unique electronic and steric properties of these vicinal bisphosphine ligands can be leveraged in transition-metal-catalyzed reactions to synthesize complex organic molecules, including novel drug candidates. The ability to fine-tune the ligand structure by varying the starting alkyne allows for the creation of a diverse ligand library for high-throughput screening of catalytic reactions.

For organic chemists, this method provides a straightforward and stereoselective route to vicinal bisphosphonates with excellent trans-selectivity.[1] These compounds are valuable building blocks for further chemical transformations. The reaction also demonstrates complete regioselectivity, with pentavalent and trivalent phosphorus groups being introduced at the terminal and internal positions of alkynes, respectively.[1]

Mechanism of Action

The photoinduced bisphosphination of alkynes with a reagent such as tetraphenyldiphosphine monosulfide follows a radical chain mechanism. The process is initiated by the homolytic cleavage of the P-P bond under light irradiation, generating two distinct phosphorus radical species. One of these radicals then adds to the alkyne, followed by a reaction with the starting diphosphine to yield the product and propagate the radical chain.

Data Presentation

Substrate Scope and Yields

The photoinduced bisphosphination using tetraphenyldiphosphine monosulfide has been shown to be effective for a variety of alkynes. The reaction generally proceeds with high yields and excellent stereoselectivity for the (E)-isomer. Below is a summary of the substrate scope.

EntryAlkyne SubstrateTime (h)ProductYield (%)
11-Octyne9(E)-1-(diphenylphosphino)-2-(diphenylphosphinothioyl)-1-octene85
2Phenylacetylene2(E)-1-(diphenylphosphino)-2-(diphenylphosphinothioyl)-1-phenylethene92
34-Methoxyphenylacetylene2(E)-1-(diphenylphosphino)-2-(diphenylphosphinothioyl)-1-(4-methoxyphenyl)ethene90
44-Chlorophenylacetylene2(E)-1-(4-chlorophenyl)-1-(diphenylphosphino)-2-(diphenylphosphinothioyl)ethene88
51-Hexyne9(E)-1-(diphenylphosphino)-2-(diphenylphosphinothioyl)-1-hexene82
6Cyclohexylacetylene9(E)-1-cyclohexyl-1-(diphenylphosphino)-2-(diphenylphosphinothioyl)ethene75

Data extracted from Yamamoto et al., Molecules, 2022.[1]

Reaction Time Profile

The optimal reaction time varies between aliphatic and aromatic alkynes to achieve high selectivity for the E-adduct.

Alkyne TypeOptimal Reaction Time (h)
Aliphatic9
Aromatic2

Data extracted from Yamamoto et al., Molecules, 2022.[1]

Experimental Protocols

General Safety Precautions

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • When handling powders, avoid dust generation and use a fume hood.

Reagent Handling:

  • Organophosphorus compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Tetraphenyldiphosphine monosulfide and its analogs are air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Hydrogen peroxide (30%) is a strong oxidizer and should be handled with care.

Reaction Conditions:

  • The use of a xenon lamp or other high-intensity light source requires appropriate shielding to prevent eye exposure to UV radiation.

  • Ensure the reaction vessel is properly sealed to maintain an inert atmosphere.

  • The reaction can be exothermic; maintaining the recommended temperature with a water bath is crucial.[1]

Protocol for Photoinduced Bisphosphination of Alkynes

This protocol is based on the general procedure reported by Yamamoto et al. in Molecules, 2022.[1]

Materials:

  • Tetraphenyldiphosphine monosulfide (Reagent 1)

  • Alkyne (Reagent 2)

  • Degassed, dry Dichloromethane (CH₂Cl₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Pyrex NMR tube or other suitable sealed Pyrex reaction vessel

  • Argon or Nitrogen gas supply

  • Xenon lamp (100 W) or other suitable light source

  • Water bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a sealed Pyrex NMR tube, add tetraphenyldiphosphine monosulfide (0.4 mmol, 1.0 equiv.).

  • Add the desired alkyne (0.4 mmol, 1.0 equiv.).

  • Add degassed, dry CH₂Cl₂ (0.4 mL) via syringe.

  • Seal the tube under an argon atmosphere.

  • Place the NMR tube in a water bath to maintain a constant temperature of 20–25 °C.[1]

  • Position the xenon lamp approximately 10 cm from the reaction tube and irradiate for the time specified in the data tables (2-9 hours).[1]

  • After the reaction is complete (as determined by TLC or NMR), transfer the reaction mixture to a test tube.

  • Add 30% H₂O₂ (0.4 mmol, 1.0 equiv.) to the mixture and stir. This step is for the oxidation of the trivalent phosphorus, which can aid in purification and characterization.

  • Purify the product by silica gel column chromatography. The specific eluent system will depend on the substrate used and should be determined by TLC analysis.

Characterization:

  • The final products should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm their structure and purity.[1]

Visualizations

Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation r1 Ph₂P(S)-PPh₂ p1 Ph₂P(S)• r1->p1 hν (Light) p2 Ph₂P• r1->p2 hν (Light) alkyne R-C≡CH p1->alkyne Addition intermediateA Radical Intermediate A start_reagent Ph₂P(S)-PPh₂ intermediateA->start_reagent Reaction product_radical Product Radical product (E)-vic-Bisphosphinoalkene start_reagent->product H-abstraction

Caption: Proposed radical mechanism for photoinduced bisphosphination.

Experimental Workflow

G prep 1. Prepare Reactants (Diphosphine, Alkyne, Solvent) reaction 2. Photoirradiation (Xenon Lamp, 20-25 °C) prep->reaction workup 3. Oxidative Workup (30% H₂O₂) reaction->workup purify 4. Purification (Silica Gel Chromatography) workup->purify char 5. Characterization (NMR Spectroscopy) purify->char

Caption: General experimental workflow for bisphosphination.

References

Troubleshooting & Optimization

Technical Support Center: Catalytic Hydrophosphination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalytic hydrophosphination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during hydrophosphination experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during catalytic hydrophosphination reactions. The questions are categorized by the type of challenge.

Issues with Reaction Yield and Conversion

Q1: My hydrophosphination reaction is giving a low yield or no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a hydrophosphination reaction can stem from several factors, ranging from catalyst activity to substrate reactivity. Here is a step-by-step troubleshooting guide:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions.

    • Troubleshooting:

      • Ensure all reagents and solvents are pure and anhydrous. Oxygen can be particularly detrimental. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line.[1]

      • Consider the possibility of the product phosphine coordinating too strongly to the metal center and inhibiting turnover. In some cases, sterically bulkier catalysts can minimize this deactivation pathway.[2]

      • For photocatalytic systems, ensure the light source is of the correct wavelength and intensity, as this can affect catalyst activity.[3]

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate.

    • Troubleshooting:

      • Increase the catalyst loading. While higher loadings are not ideal for catalysis, it can be a useful diagnostic tool.

      • Switch to a more active catalyst system. For example, lanthanide-based catalysts have shown high efficiency for certain substrates.[4][5] Similarly, copper-based catalysts can be highly active, particularly for electron-poor substrates.[3]

  • Poor Substrate Reactivity: Unactivated alkenes or alkynes are notoriously challenging substrates for hydrophosphination.[2][6][7]

    • Troubleshooting:

      • Increase the reaction temperature. However, be aware that this can sometimes lead to side reactions or catalyst decomposition.

      • If using an unactivated alkene, consider a catalyst system known to be effective for such substrates. Radical-mediated pathways, sometimes initiated by heat or light, can be an alternative for unactivated substrates.[2][6]

  • Unfavorable Reaction Equilibrium: While less common, the reaction equilibrium may not favor product formation under the chosen conditions.

    • Troubleshooting:

      • If possible, remove one of the byproducts to drive the reaction forward. This is generally not applicable to hydrophosphination as it is an addition reaction.

      • Increase the concentration of one of the reactants.

Troubleshooting Flowchart for Low Yield/Conversion

G start Low/No Conversion catalyst Check Catalyst Activity start->catalyst substrate Evaluate Substrate Reactivity start->substrate conditions Review Reaction Conditions start->conditions catalyst_deactivation Catalyst Deactivation? catalyst->catalyst_deactivation unactivated_substrate Unactivated Substrate? substrate->unactivated_substrate purity Check Reagent/Solvent Purity conditions->purity atmosphere Ensure Inert Atmosphere conditions->atmosphere catalyst_loading Increase Catalyst Loading catalyst_deactivation->catalyst_loading No change_catalyst Switch Catalyst System catalyst_deactivation->change_catalyst Yes increase_temp Increase Temperature unactivated_substrate->increase_temp Yes radical_initiator Consider Radical Pathway unactivated_substrate->radical_initiator Yes

Caption: Troubleshooting decision tree for low reaction yield.

Issues with Selectivity

Q2: My reaction produces a mixture of regioisomers (Markovnikov and anti-Markovnikov). How can I improve the regioselectivity?

A2: Controlling regioselectivity is a significant challenge in hydrophosphination.[2][6] The anti-Markovnikov product is typically favored with most catalytic systems.[6]

  • Catalyst Choice: The catalyst plays a crucial role in determining regioselectivity.

    • For anti-Markovnikov products: Most existing catalysts favor this isomer. Lanthanide, rhodium, and ruthenium-based catalysts often show high selectivity for the anti-Markovnikov product.[4][8]

    • For Markovnikov products: Achieving selective formation of the Markovnikov product is more challenging. Some iron-based catalytic systems have shown the ability to selectively produce Markovnikov products, particularly with styrene derivatives.[2] The choice of precatalyst within the same metal system can sometimes switch the selectivity. For instance, changing from one iron precatalyst to another (e.g., FeCl3) has been shown to favor the Markovnikov product.[2]

  • Reaction Mechanism: The underlying mechanism dictates the regiochemical outcome.

    • Mechanisms involving oxidative addition of the P-H bond followed by migratory insertion often lead to anti-Markovnikov products.[2]

    • Outer-sphere mechanisms, such as a Michael-type addition, also typically yield anti-Markovnikov products.[9]

  • Substrate Effects: The electronic properties of the substrate can influence regioselectivity. For copper-catalyzed systems, a divergent Hammett plot has indicated different mechanisms for electron-rich and electron-poor alkenes, which can impact selectivity.[3]

Q3: I am observing poor stereoselectivity (E/Z isomers for alkynes or enantiomeric excess for asymmetric reactions). What can I do to improve it?

A3: Stereoselectivity is a critical aspect, especially in the synthesis of chiral phosphine ligands.[2][6]

  • For E/Z Selectivity with Alkynes:

    • The reaction conditions can sometimes be tuned to favor one isomer. For example, with a lanthanum-based catalyst, using an excess of phosphine favored the E isomer, while an excess of alkyne favored the Z isomer.[10]

    • The choice of catalyst is paramount. Some palladium-catalyzed systems have been developed for stereoselective hydrophosphination of alkynes.[11][12]

  • For Enantioselectivity (Asymmetric Hydrophosphination):

    • This is a highly specialized area often requiring chiral ligands on the metal catalyst. Palladium complexes with chiral chelating ligands are commonly used.[2]

    • Nickel-catalyzed asymmetric hydrophosphination has also emerged as a powerful method.[13]

    • Reaction temperature can be a critical parameter, with lower temperatures often leading to higher enantiomeric excess.[7]

Q4: When using a primary phosphine (RPH2), I get a mixture of single and double addition products. How can I control the chemoselectivity?

A4: Chemoselectivity with primary phosphines is a well-documented challenge.[2][6] The initially formed secondary phosphine can compete with the starting primary phosphine for the unsaturated substrate.[2][6]

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is the first step. Using an excess of the primary phosphine can favor the formation of the secondary phosphine product. Conversely, an excess of the unsaturated substrate will drive the reaction towards the tertiary phosphine.

  • Catalyst Design: Some catalyst systems are better at differentiating between the primary phosphine and the intermediate secondary phosphine. Bimetallic iron compounds have shown good selectivity in single or double hydrophosphination reactions.[7]

  • Reaction Time: The formation of the single-addition product often occurs first. Monitoring the reaction over time and stopping it at the optimal point can allow for the isolation of the secondary phosphine.[6]

Logical Diagram for Selectivity Issues

G start Selectivity Issue regio Regioselectivity (Markovnikov/anti-Markovnikov) start->regio stereo Stereoselectivity (E/Z or ee%) start->stereo chemo Chemoselectivity (Primary Phosphines) start->chemo regio_catalyst Change Catalyst/Ligand regio->regio_catalyst regio_substrate Analyze Substrate Electronics regio->regio_substrate stereo_catalyst Use Chiral Ligands stereo->stereo_catalyst stereo_temp Optimize Temperature stereo->stereo_temp stereo_ratio Adjust Reactant Ratio (for E/Z) stereo->stereo_ratio chemo_stoich Control Stoichiometry chemo->chemo_stoich chemo_catalyst Select Catalyst for Differentiation chemo->chemo_catalyst chemo_time Monitor Reaction Progress chemo->chemo_time

Caption: Addressing different types of selectivity challenges.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for different catalytic systems to aid in comparison and selection.

Table 1: Comparison of Catalysts for the Hydrophosphination of Styrene with Diphenylphosphine

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (anti-M:M)Reference
La[N(SiMe₃)₂]₃1-525-600.5-24>95>99:1[4]
Cp*Ru Complex0.82524~92>99:1[8][14]
Cu(acac)₂525 (photocatalytic)19191:9 (anti-M favored)[3]
Fe-based5-3025-901-24>90Variable (can be tuned to M)[2]
[Rh(cod)₂]BF₄ / Ligand1-225-801-16>95>99:1[15]

Table 2: Influence of Reaction Conditions on E/Z Selectivity in Alkyne Hydrophosphination

CatalystAlkynePhosphineAlkyne:Phosphine RatioMajor IsomerReference
La-basedTerminal AlkynePh₂PH1:1.2E[10]
La-basedTerminal AlkynePh₂PH1.2:1Z[10]
Pd(OAc)₂/dppfPhenylacetylenePh₂PH·BH₃1:1E[11][12]

Key Experimental Protocols

Below are generalized protocols for common catalytic hydrophosphination reactions. Note: These are illustrative examples and should be adapted based on the specific catalyst, substrates, and laboratory safety procedures.

Protocol 1: General Procedure for Lanthanide-Catalyzed Hydrophosphination of an Alkene
  • Preparation: In a nitrogen-filled glovebox, add the lanthanide precatalyst (e.g., Ln[N(SiMe₃)₂]₃, 1-5 mol%) to a reaction vessel equipped with a magnetic stir bar.

  • Solvent and Substrates: Add the anhydrous, degassed solvent (e.g., toluene or THF). Then, add the alkene substrate followed by the phosphine via syringe.

  • Reaction: Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 25-60 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by chromatography on silica gel or crystallization.

Reference derived from methodology in[4].

Protocol 2: General Procedure for Nickel-Catalyzed Asymmetric Hydrophosphination of an Alkyne
  • Catalyst Pre-formation: In a nitrogen-filled glovebox, dissolve the nickel precatalyst (e.g., Ni(cod)₂, 5 mol%) and the chiral ligand (e.g., a chiral bisphosphine, 5.5 mol%) in an anhydrous, degassed solvent (e.g., toluene) in a reaction tube. Stir for 15-30 minutes at room temperature.

  • In situ Phosphine Generation (if applicable): If starting from a stable secondary phosphine oxide, add it to the catalyst mixture along with a reducing agent (e.g., a silane) and stir until the secondary phosphine is formed (monitor by ³¹P NMR).[13]

  • Substrate Addition: Add the alkyne substrate to the reaction mixture.

  • Reaction: Seal the tube and stir at the specified temperature for the required time.

  • Workup and Analysis: After completion, quench the reaction and remove the solvent. Purify the product by column chromatography. The enantiomeric excess can be determined by chiral HPLC.

Reference derived from methodology in[13].

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst Add Catalyst & Ligand prep_solvent Add Anhydrous Solvent prep_catalyst->prep_solvent prep_substrates Add Substrates (Alkene/Alkyne & Phosphine) prep_solvent->prep_substrates react_stir Stir at Defined Temperature & Time prep_substrates->react_stir react_monitor Monitor by ³¹P NMR react_stir->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_solvent Solvent Removal workup_quench->workup_solvent workup_purify Purification (e.g., Chromatography) workup_solvent->workup_purify workup_analyze Characterization (NMR, MS, HPLC) workup_purify->workup_analyze

Caption: General experimental workflow for catalytic hydrophosphination.

References

"instability of asymmetric diphosphanes at room temperature"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asymmetric diphosphanes, focusing on their instability at room temperature.

Frequently Asked Questions (FAQs)

Q1: Why is my asymmetric diphosphane decomposing at room temperature?

A1: Asymmetric diphosphanes (R₂P-PR'₂) can be thermodynamically unstable relative to their symmetric counterparts (R₂P-PR₂ and R'₂P-PR'₂). At room temperature, they can undergo a process called P,P-metathesis, also known as scrambling, which leads to a mixture of symmetric and asymmetric species. This process is often rapid under ambient conditions.[1][2] The thermodynamic stability of an unsymmetrical this compound increases with a greater difference in the electronegativity and/or steric bulk of the substituents on the two phosphorus atoms.[1][2]

Q2: What is P,P-metathesis and what initiates it?

A2: P,P-metathesis is a redistribution reaction where two molecules of an asymmetric this compound exchange their PR₂ groups to form the corresponding symmetric diphosphanes. Evidence suggests this occurs via a radical chain mechanism involving phosphinyl radicals (R₂P•).[1][2] This process can be initiated by trace impurities, light, or heat. The rate of metathesis can be increased by photolysis and inhibited by radical scavengers like TEMPO.[1][2]

Q3: How can I tell if my asymmetric this compound is undergoing metathesis?

A3: The most effective way to monitor P,P-metathesis is by using ³¹P{¹H} NMR spectroscopy. An initially pure asymmetric this compound will typically show a characteristic set of coupled signals (e.g., an AB quartet). As metathesis proceeds, new singlets corresponding to the two symmetric diphosphanes will appear and grow in intensity, while the signals for the asymmetric this compound diminish until an equilibrium is reached.[1]

Q4: Can the solvent I use affect the stability of my asymmetric this compound?

A4: Yes, the solvent can have a significant impact. P,P-metathesis has been observed to occur in a range of common solvents.[1] Interestingly, chlorinated solvents like CDCl₃ and CH₂Cl₂ have been found to sometimes catalyze the metathesis reaction, potentially through the formation of Ar₂PCl species which act as catalysts.[1][2] Therefore, if you are observing rapid decomposition, consider using non-chlorinated solvents like THF or toluene.

Q5: Are there any types of asymmetric diphosphanes that are stable at room temperature?

A5: Yes. Asymmetric diphosphanes with significantly different substituents on the phosphorus atoms in terms of steric bulk or electronegativity tend to be more stable.[1][2] For example, Me₂P-P(CF₃)₂ and tBu₂P-PPh₂ have been observed to be stable.[1] The large differences in these substituents make the asymmetric form thermodynamically favored, thus preventing spontaneous metathesis.

Troubleshooting Guides

Issue 1: Rapid decomposition of the asymmetric this compound is observed in the NMR tube.
Possible Cause Troubleshooting Step
P,P-Metathesis (Scrambling) The primary cause of decomposition is often P,P-metathesis. This process can be rapid at room temperature, sometimes reaching equilibrium in under 10 minutes.[1]
Radical Initiators The reaction is a radical chain process. Trace impurities or exposure to light can initiate the reaction.
Catalysis by Solvent or Impurities Chlorinated solvents (e.g., CDCl₃, CH₂Cl₂) can catalyze the metathesis.[1][2] Acidic or basic impurities, such as R₂PCl or R₂PLi, can also act as catalysts.[1]
Elevated Temperature Room temperature may be sufficient to promote metathesis.
Solution To mitigate decomposition during analysis: 1. Work at low temperatures: Prepare and analyze your sample at low temperatures (-20 °C to -80 °C) to slow down the metathesis rate.[1] 2. Use an inhibitor: Add a radical scavenger like TEMPO to your NMR sample to inhibit the radical chain reaction.[3] 3. Choose a non-chlorinated solvent: Use solvents like THF or toluene instead of chlorinated ones. 4. Protect from light: Prepare your sample in a dark room or use an amber NMR tube.[4] 5. Ensure purity: Make sure your starting materials and solvents are free from acidic, basic, or other catalytic impurities.
Issue 2: The synthesis of an asymmetric this compound yields a mixture of symmetric and asymmetric products.
Possible Cause Troubleshooting Step
Metathesis During Reaction or Workup The desired asymmetric product may be forming but then undergoing metathesis under the reaction or workup conditions.
High Reaction Temperature Running the synthesis at room temperature or higher can facilitate scrambling.
Presence of Catalytic Species Byproducts or unreacted starting materials from the synthesis (e.g., R₂PCl) can catalyze the decomposition of the product.
Solution To improve the purity of the synthesized asymmetric this compound: 1. Lower the reaction temperature: Perform the synthesis at low temperatures (e.g., -78 °C) to prevent metathesis.[1] 2. Purify carefully: During workup, maintain low temperatures and avoid conditions that could promote scrambling. 3. Remove catalytic impurities: Ensure all reactive starting materials and byproducts are quenched and removed during the workup.

Quantitative Data

Table 1: Influence of Temperature on P,P-Metathesis Rate

TemperatureObservationReference
AmbientEquilibria generally established rapidly (<10 min)[1]
-20 °CReaction progresses at a convenient rate for monitoring over 2 hours[1]
-80 °COnly traces of metathesis product detected after 1 hour[1]

Table 2: Influence of Solvent on P,P-Metathesis of Diphosphanes Involving (o-Tol)₂P-P(o-Tol)₂

SolventTime to Observe MetathesisReference
CDCl₃6 - 12 hours[1]
CD₂Cl₂> 24 hours[1]
THFNot initially observed without photolysis[1]

Experimental Protocols

Protocol 1: General Handling and Storage of Asymmetric Diphosphanes

Asymmetric diphosphanes are often air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Glassware: Ensure all glassware is oven-dried overnight at >120 °C and cooled under a stream of inert gas or in a glovebox antechamber.

  • Solvents: Use anhydrous, degassed solvents. Solvents can be degassed by several freeze-pump-thaw cycles.

  • Transfers: Transfer solutions of diphosphanes using gas-tight syringes or cannulas.

  • Storage: For short-term storage, keep the this compound as a solid or in a non-chlorinated solvent at low temperatures (≤ -20 °C) in a sealed Schlenk flask or vial inside a glovebox. For long-term storage, seal a pure sample in an ampoule under vacuum or inert atmosphere and store at low temperature.

Protocol 2: Monitoring P,P-Metathesis by ³¹P{¹H} NMR Spectroscopy
  • Sample Preparation:

    • In a glovebox or under a positive flow of inert gas, add the asymmetric this compound sample to a clean, dry NMR tube.

    • Add the desired deuterated, non-chlorinated solvent (e.g., THF-d₈, Toluene-d₈) that has been stored over a drying agent.

    • Seal the NMR tube with a cap and wrap with parafilm. For air-sensitive samples, a J. Young tube is recommended.

  • Low-Temperature Analysis:

    • Pre-cool the NMR spectrometer's probe to the desired low temperature (e.g., -20 °C).

    • Quickly insert the sample and allow it to thermally equilibrate for several minutes.

    • Acquire a ³¹P{¹H} NMR spectrum.

  • Time-Course Monitoring:

    • To monitor the reaction at a specific temperature (e.g., -20 °C), acquire spectra at regular intervals (e.g., every 10 minutes) over a period of several hours.[1]

    • To observe the effect of temperature, acquire an initial spectrum at low temperature, then incrementally increase the temperature, allowing for equilibration at each step, and acquire a new spectrum.

Visualizations

DecompositionPathway cluster_initiation Initiation Initiator Initiator (Light, Heat, Impurity) R2P-PR2 Symmetric this compound (R₂P-PR₂) R2P_rad Phosphinyl Radical (R₂P•) R2P-PR2->R2P_rad Homolytic Cleavage R2P_rad_prop R₂P• Asym_Diphos Asymmetric this compound (R₂P-PR'₂) R_prime_2P_rad R'₂P• Asym_Diphos->R_prime_2P_rad Attack by R₂P• R2P_rad_prop->Asym_Diphos Sym_Diphos_1 Symmetric this compound (R₂P-PR₂) Asym_Diphos_2 Asymmetric this compound (R₂P-PR'₂) R_prime_2P_rad->Asym_Diphos_2 Attack by R'₂P• Sym_Diphos_2 Symmetric this compound (R'₂P-PR'₂) R2P_rad_prop_2 R₂P• Asym_Diphos_2->R2P_rad_prop_2 Generates R₂P•

Caption: Radical-initiated P,P-metathesis decomposition pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling & Analysis cluster_storage Storage Start Start Dry_Glassware Oven-dry glassware Start->Dry_Glassware Inert_Atmosphere Assemble under inert atmosphere Dry_Glassware->Inert_Atmosphere Degas_Solvents Use anhydrous, degassed solvents Inert_Atmosphere->Degas_Solvents Low_Temp Maintain low temp. (e.g., -78°C to -20°C) Degas_Solvents->Low_Temp Transfer Transfer via syringe or cannula Low_Temp->Transfer NMR_Prep Prepare NMR sample at low temperature Transfer->NMR_Prep NMR_Analysis Acquire ³¹P NMR at low temperature NMR_Prep->NMR_Analysis Store_Cold Store at ≤ -20°C NMR_Analysis->Store_Cold Seal Seal under inert gas (Schlenk/Ampoule) Store_Cold->Seal End End Seal->End

Caption: Workflow for handling unstable asymmetric diphosphanes.

References

Technical Support Center: Enhancing the Thermal Stability of Unsymmetric Diphosphanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and handling of unsymmetric diphosphanes. The focus is on practical solutions to improve thermal stability and ensure experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of unsymmetric diphosphanes.

Issue 1: Decomposition of the Unsymmetric Diphosphane During Synthesis

Symptom Potential Cause Troubleshooting Steps
Low or no yield of the desired product; presence of symmetric diphosphanes (R₂P-PR₂ and R'₂P-PR'₂) in the crude reaction mixture. P,P-Metathesis (Scrambling): The unsymmetric this compound is rearranging to its more thermodynamically stable symmetric counterparts. This can be catalyzed by impurities or radicals.[1]1. Lower Reaction Temperature: Perform the coupling reaction at low temperatures (e.g., -78 °C) to minimize scrambling.[1] 2. Control Stoichiometry: Use a precise 1:1 stoichiometry of the phosphide and the chlorophosphine to avoid an excess of either reactant, which can promote side reactions. 3. Purify Reactants: Ensure the halophosphane and metal phosphide are free of impurities. Traces of acid or base can catalyze decomposition. 4. Radical Inhibitors: In cases where radical-initiated metathesis is suspected, the addition of a radical scavenger like TEMPO might be beneficial, although this should be tested on a small scale first.[1]
Significant formation of oxidized byproducts (e.g., phosphine oxides). Air/Moisture Sensitivity: Diphosphanes, especially those with less bulky substituents, can be highly sensitive to oxidation.1. Strict Inert Atmosphere: All synthetic steps must be carried out under a rigorously dry and oxygen-free atmosphere (e.g., high-purity argon or nitrogen) using Schlenk line or glovebox techniques. 2. Degassed Solvents: Use freshly distilled and thoroughly degassed solvents.
Formation of multiple unidentified phosphorus-containing byproducts. Side Reactions with Solvent or Impurities: The highly nucleophilic phosphide intermediate may react with impurities in the solvent or with certain functional groups on the reactants.1. Solvent Purity: Use high-purity, anhydrous, and non-reactive solvents (e.g., THF, toluene, hexanes). 2. Protecting Groups: If the substituents on the phosphide or chlorophosphine contain reactive functional groups, consider using protecting groups.

Issue 2: Product Decomposition During Work-up and Purification

Symptom Potential Cause Troubleshooting Steps
The desired product is observed in the crude reaction mixture by ³¹P NMR, but is lost during column chromatography or distillation. Thermal Instability: The this compound may be decomposing at ambient temperature or upon heating.1. Low-Temperature Purification: Perform all purification steps at reduced temperatures. For column chromatography, consider running the column in a cold room or with a cooling jacket. 2. Avoid Distillation: If the compound is thermally labile, avoid purification by distillation. Consider crystallization or precipitation from a suitable solvent system at low temperatures.
Streaking or decomposition on silica gel during column chromatography. Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive diphosphanes.1. Use Neutralized Silica: Deactivate the silica gel by treating it with a suitable base (e.g., triethylamine in the eluent) or use commercially available neutral alumina. 2. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as Celite, for filtration.

Issue 3: Short Shelf-Life and Decomposition Upon Storage

Symptom Potential Cause Troubleshooting Steps
A pure sample decomposes over time, even when stored under an inert atmosphere. Inherent Thermal Instability: The combination of substituents may lead to a low activation barrier for decomposition pathways.1. Cryogenic Storage: Store the compound at the lowest possible temperature (e.g., in a -80 °C freezer or under liquid nitrogen). 2. Store as a Dilute Solution: In some cases, storing the compound as a dilute solution in a non-reactive, degassed solvent can improve stability. 3. Synthesize Fresh: For highly sensitive compounds, it may be necessary to synthesize them immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the thermal stability of unsymmetric diphosphanes?

A1: The thermal stability of unsymmetric diphosphanes is primarily governed by a combination of steric and electronic effects imparted by the substituents on the phosphorus atoms.

  • Steric Bulk: Increasing the steric bulk of the substituents (e.g., replacing methyl with tert-butyl or phenyl with mesityl) generally enhances thermal stability.[1] Bulky groups can sterically shield the P-P bond from attack and can also disfavor decomposition pathways that involve the formation of sterically hindered products.

  • Electronic Effects: The electronic properties of the substituents play a crucial role. A significant difference in the electronegativity of the groups on the two phosphorus atoms can lead to a more polarized and often more stable P-P bond.[1] For example, a this compound with a combination of a strong electron-donating group on one phosphorus and a strong electron-withdrawing group on the other is expected to have enhanced stability compared to one with electronically similar substituents.[1]

Q2: What are the primary decomposition pathways for unsymmetric diphosphanes?

A2: The primary thermal decomposition pathways for unsymmetric diphosphanes are believed to involve:

  • Homolytic Cleavage of the P-P Bond: This pathway involves the breaking of the P-P bond to form two phosphinyl radicals (R₂P• and R'₂P•). This is more likely to occur at higher temperatures or under photochemical conditions.[1] The resulting radicals are highly reactive and can lead to a variety of decomposition products.

  • Heterolytic Cleavage of the P-P Bond: In cases where the P-P bond is highly polarized due to the electronic nature of the substituents, heterolytic cleavage can occur to form a phosphide anion ([R₂P]⁻) and a phosphonium cation ([R'₂P]⁺).

  • P,P-Metathesis (Rearrangement): As mentioned in the troubleshooting guide, unsymmetric diphosphanes can rearrange to their symmetric counterparts. This is often the lowest energy pathway and a key indicator of thermal instability.[1]

Q3: How can I quantitatively assess the thermal stability of my unsymmetric this compound?

A3: The most common techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA measures the change in mass of a sample as a function of temperature. The onset temperature of mass loss is a good indicator of the decomposition temperature.

  • DSC measures the heat flow into or out of a sample as a function of temperature. It can detect exothermic decomposition events and provide information on the enthalpy of decomposition.

For air-sensitive compounds, it is crucial to use a TGA/DSC instrument that allows for a controlled inert atmosphere (e.g., high-purity nitrogen or argon).

Quantitative Data on Thermal Stability

This compound (R₂P-PR'₂)R GroupR' GroupKey FeatureExpected Tonset (°C)
Me₂P-PEt₂MethylEthylSmall, electron-donating alkyl groupsLow
Ph₂P-P(t-Bu)₂Phenyltert-ButylIncreased steric bulk on one P atomModerate
(p-MeOPh)₂P-P(p-CF₃Ph)₂p-Methoxyphenylp-TrifluoromethylphenylStrong electronic differentiation (donor-acceptor)High
Mes₂P-P(t-Bu)₂Mesityltert-ButylHigh steric bulk on both P atomsVery High

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetric this compound via Salt Metathesis (Illustrative Example: Ph₂P-P(t-Bu)₂)

Materials:

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Lithium di-tert-butylphosphide (LiP(t-Bu)₂) solution in THF

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous hexanes, freshly distilled

  • Schlenk flasks, syringes, and cannula

Procedure:

  • Preparation: Assemble and flame-dry all glassware under vacuum. Maintain a positive pressure of high-purity argon throughout the experiment.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve chlorodiphenylphosphine (1.0 eq) in anhydrous THF to make a 0.2 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a solution of lithium di-tert-butylphosphide (1.0 eq) in THF to the cooled solution of chlorodiphenylphosphine via cannula over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Extract the residue with anhydrous hexanes.

    • Filter the hexane solution through a cannula filter to remove the lithium chloride byproduct.

    • Wash the salt with additional hexanes to ensure complete extraction of the product.

  • Isolation: Remove the hexanes from the combined filtrates under reduced pressure to yield the crude unsymmetric this compound.

  • Purification: Purify the product by crystallization from a minimal amount of cold hexanes or another suitable solvent.

Protocol 2: Thermal Stability Analysis by TGA/DSC

Instrumentation:

  • Simultaneous TGA/DSC analyzer capable of maintaining an inert atmosphere.

  • Glovebox for sample preparation.

Procedure:

  • Sample Preparation (in a glovebox):

    • Place a small amount (2-5 mg) of the purified unsymmetric this compound into a clean, tared TGA crucible (typically alumina or platinum). .

    • Record the exact mass of the sample.

    • Seal the crucible in a sample pan, if the instrument allows, to prevent any contact with air during transfer.

  • Instrument Setup:

    • Place the sample crucible in the TGA/DSC autosampler or manually load it into the furnace.

    • Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a starting temperature of 30 °C.

    • Heating Ramp: Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

    • Data Collection: Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve, which is typically the temperature at which significant mass loss begins.

    • Analyze the DSC curve for any endothermic or exothermic events associated with melting or decomposition.

Visualizations

Decomposition_Pathways cluster_thermal Thermal Input (Δ) Unsymmetric_this compound R₂P-PR'₂ Homolytic_Cleavage Homolytic Cleavage Unsymmetric_this compound->Homolytic_Cleavage High T Metathesis P,P-Metathesis Unsymmetric_this compound->Metathesis Lower T, Catalyzed Radicals R₂P• + R'₂P• (Phosphinyl Radicals) Homolytic_Cleavage->Radicals Symmetric_Products R₂P-PR₂ + R'₂P-PR'₂ Metathesis->Symmetric_Products Decomposition_Products Further Decomposition Products Radicals->Decomposition_Products

Caption: Potential thermal decomposition pathways for unsymmetric diphosphanes.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants R₂P-Li + R'₂P-Cl (Inert Atmosphere, -78°C) Reaction Salt Metathesis (Warm to RT) Reactants->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Low-Temperature Crystallization Workup->Purification Characterization NMR, X-ray Purification->Characterization Thermal_Analysis TGA/DSC (Inert Atmosphere) Purification->Thermal_Analysis

Caption: General experimental workflow for synthesis and analysis.

Stability_Factors Stability Increased Thermal Stability Reduced_Reactivity Reduced P-P Bond Reactivity Stability->Reduced_Reactivity Steric_Hindrance Increased Steric Hindrance (e.g., t-Bu, Mesityl) Steric_Hindrance->Stability Electronic_Difference Large Electronegativity Difference (Donor-Acceptor Substituents) Electronic_Difference->Stability

Caption: Key factors leading to improved thermal stability.

References

"inhibiting diphosphane–disulfide metathesis with radical scavengers"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphosphane-disulfide metathesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inhibition of this reaction with radical scavengers.

Frequently Asked Questions (FAQs)

Q1: My this compound-disulfide metathesis reaction is not proceeding as expected. What could be the underlying cause?

A1: this compound-disulfide metathesis, particularly the P,P-metathesis of tetra-aryldiphosphanes, often proceeds via a radical chain mechanism.[1][2][3][4] The rate of these reactions can be significantly influenced by the presence of radical initiators or inhibitors. If your reaction is slow or not occurring, consider the possibility of radical scavengers being present in your reagents or solvents. Conversely, the reaction can be accelerated by photolysis (UV irradiation), which promotes the formation of Ar₂P˙ radicals.[1]

Q2: How can I confirm if a radical mechanism is involved in my specific this compound-disulfide metathesis reaction?

A2: To experimentally verify the involvement of a radical mechanism, you can perform two key experiments:

  • Inhibition Experiment: Introduce a known radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or tri(t-butyl)phenol (TTBP), into your reaction mixture.[1] A significant decrease in the reaction rate or complete inhibition of the metathesis is strong evidence for a radical-mediated pathway.[1][5][6]

  • Initiation Experiment: Expose your reaction mixture to UV photolysis. An increase in the reaction rate upon irradiation supports the involvement of photochemically generated radicals.[1]

Q3: Why is my metathesis reaction with (o-Tol)₂P-P(o-Tol)₂ anomalously slow?

A3: The P,P-metathesis reactions involving (o-Tol)₂P-P(o-Tol)₂ are known to be unusually slow.[1][2][3] This is tentatively attributed to the ortho-methyl groups on the tolyl substituents either sterically hindering the metathesis reaction or quenching the (o-Tol)₂P˙ radicals necessary for the radical chain process.[1][2][3] Interestingly, these reactions have been observed to proceed in chlorinated solvents like CHCl₃ and CH₂Cl₂, where the solvent is thought to facilitate the formation of Ar₂PCl, which can catalyze the metathesis.[1][2]

Q4: Are there alternatives to radical scavengers for controlling the metathesis reaction?

A4: Yes, for certain systems, temperature control can be an effective method. For instance, in the preparation of some unsymmetrical diphosphanes, employing low temperatures can help avoid unwanted P,P-metathesis that would lead to symmetrical byproducts.[1] Additionally, the presence of catalysts like R₂PCl or R₂PLi has been reported to influence the rate of this compound metathesis.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Slow or no reaction Presence of unintentional radical scavengers (e.g., impurities in solvents or reagents).1. Use freshly purified and degassed solvents. 2. Ensure high purity of this compound and disulfide starting materials. 3. As a diagnostic tool, intentionally add a radical initiator (e.g., via photolysis) to see if the reaction commences.[1]
Reaction is too fast or uncontrollable Presence of radical initiators (e.g., light exposure, peroxides in solvents).1. Conduct the reaction in the dark or under amber light. 2. Use solvents that have been tested for and are free of peroxides. 3. Add a controlled amount of a radical scavenger like TEMPO to moderate the reaction rate.[1][5][6]
Formation of unexpected byproducts Potential side reactions, such as oxidation of P(III) to P(V) species, especially during photolysis.1. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Characterize byproducts using techniques like ³¹P NMR spectroscopy to identify P(V) species. 3. If photolysis is used, optimize the irradiation time and wavelength to favor the desired metathesis over degradation pathways.[5]
Difficulty isolating unsymmetrical this compound products Rapid equilibration to a mixture of symmetrical and unsymmetrical diphosphanes.1. Employ low temperatures during synthesis and purification to suppress the metathesis equilibrium.[1] 2. Consider using a protection/deprotection strategy for the synthesis of the desired heterothis compound.[4]

Quantitative Data Summary

The following table summarizes the inhibitory effect of the radical scavenger TEMPO on this compound metathesis reactions.

Reaction Conditions Observation with TEMPO Reference
P,P-metathesis of tetra-aryldiphosphanesAmbient temperatureGreatly inhibited[1]
Ph₂P-PPh₂ + PhSe-SePhTHF, ambient temperatureInhibited[5]
This compound-disulfide metathesis-Inhibited (with 4 equiv. TEMPO)[6]

Experimental Protocols

Protocol 1: General Procedure for Testing the Inhibition of this compound Metathesis by a Radical Scavenger

This protocol is based on the methods described for studying the P,P-metathesis of tetra-aryldiphosphanes.[1][7]

Materials:

  • This compound A₂ (e.g., tetraphenylthis compound)

  • This compound C₂ (e.g., tetrakis(4-methoxyphenyl)this compound)

  • Radical Scavenger (e.g., TEMPO)

  • Anhydrous, degassed solvent (e.g., CDCl₃ or THF)

  • NMR tubes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, prepare a stock solution of this compound A₂ in the chosen solvent.

  • Prepare a stock solution of this compound C₂ in the same solvent.

  • Prepare a stock solution of the radical scavenger (e.g., TEMPO) in the same solvent.

  • Control Experiment: In an NMR tube, mix aliquots of the A₂ and C₂ stock solutions.

  • Inhibition Experiment: In a separate NMR tube, mix aliquots of the A₂, C₂, and radical scavenger stock solutions.

  • Seal the NMR tubes under an inert atmosphere.

  • Monitor the reactions at ambient temperature using ³¹P NMR spectroscopy at regular time intervals to observe the formation of the heterothis compound AC and the establishment of the equilibrium A₂ + C₂ ⇌ 2AC.

  • Compare the rate of formation of the heterothis compound in the control and inhibition experiments to determine the effect of the radical scavenger. A significant reduction in the rate in the presence of the scavenger indicates a radical-mediated mechanism.

Protocol 2: this compound-Disulfide Metathesis

This protocol is adapted from the synthesis of diphenyl(phenylthio)phosphane.[5]

Materials:

  • Tetraphenylthis compound

  • Diphenyl disulfide

  • Anhydrous THF

  • Schlenk flask and other standard Schlenk line glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add tetraphenylthis compound (1 equivalent) and diphenyl disulfide (1 equivalent).

  • Add anhydrous THF via cannula to dissolve the solids.

  • Stir the reaction mixture at room temperature. The reaction time can be several hours; for sluggish reactions, up to 20 hours may be required.[6]

  • Monitor the progress of the reaction by taking aliquots for ³¹P{¹H} NMR spectroscopy until the starting materials are consumed.

  • Upon completion, remove the solvent in vacuo to obtain the crude product.

  • The crude product can be purified by column chromatography (e.g., on a short alumina column), though some product loss may occur.[6]

Visualizations

Signaling Pathways and Experimental Workflows

radical_metathesis_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition cluster_termination Termination Initiator Initiator (e.g., UV light) This compound This compound (R₂P-PR₂) Initiator->this compound PhosphinylRadical Phosphinyl Radical (2 R₂P•) This compound->PhosphinylRadical Homolytic Cleavage PhosphinylRadical_prop R₂P• Disulfide Disulfide (R'S-SR') PhosphinylRadical_prop->Disulfide MixedSpecies Mixed Species (R₂P-SR') Disulfide->MixedSpecies Attack ThiylRadical Thiyl Radical (R'S•) MixedSpecies->ThiylRadical Release Radical_Inhibit R₂P• or R'S• Scavenger Radical Scavenger (e.g., TEMPO) Radical_Inhibit->Scavenger TrappedRadical Trapped Radical Scavenger->TrappedRadical Quenching Radical1 Radical NeutralProduct Neutral Product Radical1->NeutralProduct Radical2 Radical Radical2->NeutralProduct

Caption: Proposed radical chain mechanism for this compound-disulfide metathesis and its inhibition.

troubleshooting_workflow Start Metathesis Reaction Issues CheckPurity Check Reagent/Solvent Purity Start->CheckPurity InertAtmosphere Ensure Inert Atmosphere Start->InertAtmosphere ControlLight Control Light Exposure Start->ControlLight UsePhotolysis Use Photolysis (UV) CheckPurity->UsePhotolysis If reaction is too slow AddScavenger Add Radical Scavenger (e.g., TEMPO) ControlLight->AddScavenger If reaction is too fast RateDecreases Rate Decreases? AddScavenger->RateDecreases RateIncreases Rate Increases? UsePhotolysis->RateIncreases RadicalMechanism Radical Mechanism Confirmed RateDecreases->RadicalMechanism Yes NonRadicalIssue Consider Other Issues (e.g., Catalyst, Sterics) RateDecreases->NonRadicalIssue No RateIncreases->RadicalMechanism Yes RateIncreases->NonRadicalIssue No

Caption: Troubleshooting workflow for diagnosing issues in this compound-disulfide metathesis.

References

Technical Support Center: Synthesis of Dialkylphosphine Oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of dialkylphosphine oxides. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in Michaelis-Arbuzov Reaction

Q: I am attempting to synthesize a dialkylphosphine oxide via the Michaelis-Arbuzov reaction, but I am getting a low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low yields in the Michaelis-Arbuzov reaction for dialkylphosphine oxide synthesis can stem from several factors related to reagents, reaction conditions, and side reactions.

Possible Causes and Solutions:

  • Low Reactivity of the Alkyl Halide: The success of the Michaelis-Arbuzov reaction is highly dependent on the reactivity of the alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl.[1]

    • Troubleshooting Step: If you are using an alkyl chloride or bromide and experiencing low reactivity, consider switching to the corresponding alkyl iodide. Alternatively, you can add a catalytic amount of sodium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[2] For less reactive halides, increasing the reaction temperature may be necessary.[2]

  • Poor Quality of the Phosphinite Starting Material: Dialkylphosphinites are susceptible to oxidation and hydrolysis.

    • Troubleshooting Step: Ensure your phosphinite is pure and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2] Using freshly prepared or distilled phosphinite is recommended.

  • Steric Hindrance: Significant steric bulk on either the phosphinite or the alkyl halide can hinder the SN2 reaction mechanism.[2][3]

    • Troubleshooting Step: If possible, select less sterically hindered starting materials.

  • Inappropriate Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures, typically between 120°C and 160°C for less reactive phosphites.[1][4]

    • Troubleshooting Step: If you are running the reaction at a lower temperature, you may need to increase it or significantly extend the reaction time. Monitor the reaction progress by ³¹P NMR or TLC to determine the optimal conditions.[3]

  • Side Reactions: The Perkow reaction can be a competing pathway, especially when using α-halo ketones as substrates, leading to the formation of a vinyl phosphate instead of the desired phosphine oxide.[5]

    • Troubleshooting Step: Higher reaction temperatures generally favor the Michaelis-Arbuzov product over the Perkow product.[3] Using α-iodo ketones can also favor the Michaelis-Arbuzov pathway.[5]

Issue 2: Poor Yields and Side Products in Grignard Reactions

Q: My Grignard reaction to form a P-C bond for a dialkylphosphine oxide is giving a low yield and multiple side products. What is going wrong?

A: Grignard reagents are highly reactive and sensitive, and their use in dialkylphosphine oxide synthesis requires careful control of reaction conditions to avoid common pitfalls.

Possible Causes and Solutions:

  • Poor Quality or Inaccurate Concentration of Grignard Reagent: Grignard reagents can degrade over time.

    • Troubleshooting Step: It is best practice to titrate the Grignard reagent just before use to determine its exact concentration.[6] This ensures accurate stoichiometry.

  • Presence of Water or Oxygen: Grignard reagents are strong bases and react readily with water and oxygen, which will quench the reagent and reduce the yield.[6]

    • Troubleshooting Step: Ensure all glassware is rigorously flame-dried under vacuum or an inert atmosphere. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (argon or nitrogen).[6][7]

  • Side Reactions:

    • Enolization of Carbonyl-Containing Substrates: If your phosphorus-containing starting material also has a ketone functionality, the Grignard reagent can act as a base and deprotonate the α-carbon, leading to an enolate and recovery of the starting ketone after workup.[6][8]

      • Troubleshooting Step: Add the Grignard reagent slowly to your phosphorus compound at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic attack over deprotonation.[6]

    • Reduction of Carbonyl Groups: Grignard reagents with β-hydrogens can reduce ketones to secondary alcohols.[6][8]

      • Troubleshooting Step: Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) if your synthesis allows, or run the reaction at a lower temperature.[6]

    • Multiple Additions: When using substrates like phosphinates, multiple additions of the Grignard reagent can occur.[9]

      • Troubleshooting Step: Carefully control the stoichiometry of the Grignard reagent and maintain low reaction temperatures.

Issue 3: Difficulty in the Oxidation of Secondary Dialkylphosphines

Q: I am trying to oxidize a secondary dialkylphosphine to the corresponding phosphine oxide, but the reaction is messy, and I am getting multiple products. How can I achieve a clean oxidation?

A: The oxidation of secondary phosphines can be challenging due to their high sensitivity to air, which can lead to over-oxidation and the formation of various P(V) species.[10][11]

Possible Causes and Solutions:

  • Uncontrolled Air Oxidation: Spontaneous and uncontrolled reaction with atmospheric oxygen often leads to a mixture of products, including phosphinic acids.[10][11]

    • Troubleshooting Step: For a controlled and clean oxidation, consider using a milder and more selective oxidizing agent such as hydrogen peroxide or performing the reaction under specific catalytic conditions.[11][12]

  • Over-oxidation: Strong oxidizing agents or harsh reaction conditions can lead to the formation of phosphinic acids (R₂P(O)OH).[12]

    • Troubleshooting Step: Use a stoichiometric amount of a mild oxidizing agent like hydrogen peroxide and carefully control the reaction temperature.[12]

  • Alternative Clean Oxidation Method: A recently developed method involves the adsorption of the phosphine onto activated carbon followed by exposure to air. This surface-assisted oxidation has been shown to be highly selective, yielding the desired phosphine oxide cleanly without the formation of side products.[10][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare dialkylphosphine oxides?

A1: The most common and established methods for the synthesis of dialkylphosphine oxides include:

  • The Michaelis-Arbuzov Reaction: This involves the reaction of a dialkylphosphinite with an alkyl halide.[4] It is a versatile method for forming P-C bonds.

  • Reaction with Organometallic Reagents: Grignard reagents are frequently reacted with phosphorus compounds such as H-phosphinates or phosphinic chlorides to form the desired dialkylphosphine oxides.[9][14]

  • Oxidation of Secondary Dialkylphosphines: This is a straightforward approach where a secondary dialkylphosphine is oxidized to the corresponding phosphine oxide.[12]

  • Hydrophosphinylation of Unsaturated Compounds: This method involves the addition of a P-H bond of a secondary phosphine oxide across a double or triple bond of an alkene or alkyne, often catalyzed by a metal or initiated by radicals.[15][16][17]

Q2: How can I purify my dialkylphosphine oxide?

A2: Purification of dialkylphosphine oxides often involves standard laboratory techniques. The choice of method depends on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is a very common method for purifying phosphine oxides.[9][18] Silica gel is typically used as the stationary phase with a mixture of polar and non-polar solvents as the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Distillation: For volatile liquid dialkylphosphine oxides, vacuum distillation can be an effective purification method.[3]

  • Recrystallization: If the dialkylphosphine oxide is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

  • Precipitation of Byproducts: In some cases, impurities can be removed by precipitation. For example, triphenylphosphine oxide, a common byproduct in Wittig reactions, can be precipitated by the addition of zinc chloride.[19] While not a dialkylphosphine oxide, this principle can sometimes be adapted.

Q3: My dialkylphosphine starting material is rapidly oxidizing before I can use it. How can I prevent this?

A3: Dialkylphosphines are notoriously sensitive to air and must be handled with care to prevent oxidation.[12]

  • Inert Atmosphere Techniques: Always handle dialkylphosphines under a dry, inert atmosphere such as high-purity argon or nitrogen. This can be achieved using a glovebox or a Schlenk line.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Proper Storage: Store dialkylphosphines in a tightly sealed container under an inert atmosphere in a refrigerator or freezer to minimize degradation.

Data Presentation

The following tables summarize typical reaction conditions and yields for common synthetic routes to dialkylphosphine oxides.

Table 1: Michaelis-Arbuzov Reaction Conditions and Yields

Phosphorus(III) ReagentAlkyl HalideCatalystTemperature (°C)Time (h)Yield (%)Reference
Diethyl ethylphosphiniteBenzyl bromideNone150-1602-4High (not specified)[3]
Triethyl phosphiteBenzyl bromideZnBr₂Room Temp1High (not specified)[3]
Phenyl diphenylphosphinite1,2-Benzenedimethanoln-Bu₄NI8524Not specified[20]
Triethyl phosphiteBenzyl alcoholn-Bu₄NI12524>99[20]

Table 2: Oxidation of Secondary Phosphines

Secondary PhosphineOxidizing AgentConditionsYield (%)Reference
Various TrialkylphosphinesAirAdsorbed on Activated Carbon, Room TempHigh (quantitative)[10][13]
MethyldiphenylphosphineH₂O₂Not specifiedHigh (not specified)[12]
Di(p-tolyl)phosphineAirNeat, trace amount of airNot specified[17]

Experimental Protocols

Protocol 1: Synthesis of Diethylbenzylphosphine Oxide via Michaelis-Arbuzov Reaction

This protocol is a general procedure for the classical, uncatalyzed Michaelis-Arbuzov reaction.[3]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.

  • In the round-bottom flask, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents) under a nitrogen atmosphere.

  • Heat the reaction mixture to 150-160°C.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.

Protocol 2: Synthesis of a Tertiary Phosphine via Grignard Reaction with a Chlorophosphine

This protocol is adapted from a procedure for the synthesis of mixed arylalkyl tertiary phosphines and can be modified for dialkylphosphine synthesis.[9]

Materials:

  • Dichlorophenylphosphine (or a suitable dialkylchlorophosphine)

  • Alkylmagnesium bromide (Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (aqueous)

  • Anhydrous sodium sulfate

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Set up a flame-dried Schlenk flask under an argon or nitrogen atmosphere.

  • Add a solution of the dichlorophosphine (1.0 equivalent) in anhydrous THF to the flask and cool to -10 °C.

  • Slowly add a solution of the alkylmagnesium bromide (2.5 equivalents) dropwise to the cooled dichlorophosphine solution.

  • Stir the reaction mixture at -10 °C for 12 hours.

  • Quench the reaction by slowly adding a half-saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and stir for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography.

  • To obtain the phosphine oxide, the resulting tertiary phosphine can be oxidized using a controlled method, such as with hydrogen peroxide or via the activated carbon method described in Issue 3 of the troubleshooting guide.

Protocol 3: Selective Air Oxidation of a Dialkylphosphine on Activated Carbon

This protocol provides a method for the clean and selective oxidation of a dialkylphosphine to its corresponding oxide.[10]

Materials:

  • Dialkylphosphine

  • Activated Carbon (AC)

  • Anhydrous solvent (e.g., THF)

  • Ethanol

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Under a nitrogen atmosphere, dissolve the dialkylphosphine in a minimal amount of anhydrous THF.

  • Add activated carbon to the solution.

  • Remove the solvent in vacuo to adsorb the phosphine onto the surface of the activated carbon.

  • Once the solvent is removed, admit air into the flask.

  • Allow the mixture to stand at room temperature. The oxidation is typically complete within a few hours. The progress can be monitored by taking a small sample, extracting with a solvent, and analyzing by ³¹P NMR.

  • Once the oxidation is complete, the phosphine oxide product can be washed off the activated carbon surface with ethanol.

  • The ethanol solution is then filtered to remove the activated carbon, and the solvent is evaporated to yield the pure dialkylphosphine oxide.

Mandatory Visualization

Troubleshooting_Michaelis_Arbuzov start Low Yield in Michaelis-Arbuzov check_halide Check Alkyl Halide Reactivity (I > Br > Cl) start->check_halide end_success Improved Yield change_halide Switch to Iodide or add NaI catalyst check_halide->change_halide Low Reactivity check_phosphinite Check Phosphinite Quality check_halide->check_phosphinite High Reactivity change_halide->check_phosphinite purify_phosphinite Use Freshly Prepared or Distilled Phosphinite check_phosphinite->purify_phosphinite Impure check_temp Check Reaction Temperature check_phosphinite->check_temp Pure purify_phosphinite->check_temp increase_temp Increase Temperature or Extend Reaction Time check_temp->increase_temp Too Low check_side_reactions Suspect Perkow Side Reaction? check_temp->check_side_reactions Optimal increase_temp->check_side_reactions check_side_reactions->end_success No adjust_for_perkow Increase Temperature or Use α-Iodo Ketone check_side_reactions->adjust_for_perkow Yes adjust_for_perkow->end_success

Caption: Troubleshooting workflow for low yield in Michaelis-Arbuzov reactions.

Synthetic_Route_Selection start Select Synthesis Route for Dialkylphosphine Oxide is_phosphine_available Is the corresponding secondary dialkylphosphine readily available? start->is_phosphine_available is_phosphinite_available Is the corresponding dialkylphosphinite readily available? is_phosphine_available->is_phosphinite_available No oxidation Oxidation of Secondary Phosphine is_phosphine_available->oxidation Yes is_grignard_compatible Are starting materials compatible with Grignard reagents? is_phosphinite_available->is_grignard_compatible No michaelis_arbuzov Michaelis-Arbuzov Reaction is_phosphinite_available->michaelis_arbuzov Yes grignard Grignard Reaction with H-phosphinate or Phosphinic Chloride is_grignard_compatible->grignard Yes hydrophosphinylation Consider Hydrophosphinylation of an alkene/alkyne is_grignard_compatible->hydrophosphinylation No

References

Technical Support Center: Controlling Regioselectivity in the Hydrophosphination of Styrene with PH₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrophosphination of styrene with phosphine (PH₃). The focus is on controlling regioselectivity and chemoselectivity to obtain the desired phosphine products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the hydrophosphination of styrene with PH₃?

The main challenges include controlling the degree of phosphine addition (chemoselectivity) and the placement of the phosphine group on the styrene molecule (regioselectivity). A significant issue is the tendency for over-alkylation, where the initially formed primary phosphine (R-PH₂) reacts further with styrene to produce secondary (R₂PH) and tertiary (R₃P) phosphines. This is due to the increased reactivity of the partially alkylated phosphines compared to PH₃. Another key challenge is controlling whether the addition follows a Markovnikov or anti-Markovnikov pathway.

Q2: How can I selectively synthesize the primary phosphine (2-phenylethyl)phosphine?

Selective synthesis of the primary phosphine is challenging but can be achieved by carefully controlling the reaction stoichiometry.[1] Using a significant excess of PH₃ relative to styrene is a common strategy to favor the mono-addition product. Additionally, specific catalytic systems, such as those employing N-heterocyclic carbene (NHC) coordinated ytterbium bis(amido) complexes, have demonstrated a higher selectivity for primary and secondary phosphine formation over the tertiary product.[2]

Q3: Which catalysts are known to promote the anti-Markovnikov addition of PH₃ to styrene?

Several catalytic systems favor the formation of the anti-Markovnikov product, (2-phenylethyl)phosphine. Notably, rare-earth metal catalysts, including samarium (Sm), ytterbium (Yb), and calcium (Ca) complexes coordinated by NHC ligands, have been shown to yield the anti-Markovnikov product exclusively.[1] Radical-initiated hydrophosphination, often using initiators like AIBN or photochemical methods, also typically results in anti-Markovnikov addition.

Q4: Is it possible to achieve Markovnikov-selective hydrophosphination of styrene?

While anti-Markovnikov selectivity is more common in hydrophosphination, achieving Markovnikov selectivity is possible, though less frequently reported for PH₃ specifically. The choice of catalyst is critical. For hydrophosphination with substituted phosphines, certain iron-based catalysts, such as FeCl₃, have been shown to favor the Markovnikov product. While not explicitly detailed for PH₃, this suggests that catalyst selection is the primary route to controlling this aspect of regioselectivity.

Q5: What is the typical mechanism for metal-catalyzed hydrophosphination of styrene?

The mechanism can vary depending on the metal catalyst. For early transition metals and lanthanides, the reaction often proceeds through the insertion of the alkene's C=C double bond into a metal-phosphido (M-P) bond of the active catalyst.[2][3] For some late transition metals, the mechanism can involve the insertion of the alkene into a metal-hydride (M-H) bond, followed by reductive elimination.[4] A computational study on a calcium-catalyzed system suggests a concerted, outer-sphere Michael-type addition.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of impurities that poison the catalyst (e.g., oxygen, water).1. Ensure the catalyst is properly activated and handled under inert conditions. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by techniques like ³¹P NMR. 3. Use rigorously dried and deoxygenated solvents and reagents. Purify styrene to remove inhibitors.
Poor Regioselectivity (Mixture of Markovnikov and anti-Markovnikov products) 1. The chosen catalytic system does not have high intrinsic regioselectivity. 2. Competing reaction mechanisms (e.g., radical vs. metal-catalyzed).1. Switch to a catalyst known for high regioselectivity. For anti-Markovnikov products, consider rare-earth catalysts with NHC ligands.[1][2] 2. If a radical mechanism is suspected and undesired, add a radical scavenger to the reaction mixture. Conversely, if a radical pathway is desired for anti-Markovnikov selectivity, ensure proper initiation (e.g., AIBN, UV irradiation).
Formation of a Mixture of Primary, Secondary, and Tertiary Phosphines 1. Insufficient excess of PH₃. 2. The catalyst promotes multiple additions.1. Increase the molar ratio of PH₃ to styrene. This may require the use of a high-pressure reactor. 2. Select a catalyst that shows higher selectivity for the desired level of substitution. For instance, certain ytterbium-based catalysts favor mono- and di-addition, while samarium and calcium catalysts can favor tri-addition.[2]
Polymerization of Styrene 1. High reaction temperatures. 2. Presence of radical initiators that also promote polymerization. 3. Certain catalysts may also catalyze polymerization.1. Attempt the reaction at a lower temperature. 2. If using a radical initiator, consider lowering its concentration or switching to a different initiation method. 3. Screen different catalysts to find one that is less prone to inducing polymerization.

Quantitative Data on Catalytic Systems

The following table summarizes data for the hydrophosphination of styrene with PH₃ using various rare-earth metal catalysts. All reactions exclusively yield the anti-Markovnikov product.

CatalystStyrene:PH₃ RatioTemp. (°C)Time (h)Conversion (%)Product Distribution (Primary:Secondary:Tertiary)Reference
[(Me₃Si)₂N]₂Ca(NHC)₂1:16024>980:10:90Lapshin, Basalov, et al.
[(Me₃Si)₂N]₂Yb(NHC)₂1:16048>9820:80:0Lapshin, Basalov, et al.
[(Me₃Si)₂N]₂Sm(NHC)₂1:1202>980:5:95Lapshin, Basalov, et al.
[(Me₃Si)₂N]₂Ca(NHC)₂3:16024>9890:10:0Lapshin, Basalov, et al.
[(Me₃Si)₂N]₂Yb(NHC)₂3:16048>98>98:2:0Lapshin, Basalov, et al.
[(Me₃Si)₂N]₂Sm(NHC)₂3:1202>9895:5:0Lapshin, Basalov, et al.

Note: NHC refers to N-heterocyclic carbene ligands. The specific NHC ligand used can influence catalytic activity.

Experimental Protocols

General Protocol for Metal-Catalyzed Hydrophosphination of Styrene with PH₃

Warning: Phosphine (PH₃) is a highly toxic, flammable, and pyrophoric gas. All manipulations should be carried out in a well-ventilated fume hood or with appropriate safety measures by trained personnel.

Materials:

  • Styrene (inhibitor removed and freshly distilled)

  • Anhydrous, deoxygenated solvent (e.g., toluene, benzene)

  • Metal catalyst (e.g., [(Me₃Si)₂N]₂M(NHC)₂, where M = Ca, Yb, Sm)

  • Phosphine gas (PH₃)

  • Schlenk line or glovebox for inert atmosphere operations

  • High-pressure reactor (if applicable)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel (e.g., a Schlenk flask or a high-pressure reactor) with the metal catalyst (typically 0.5-2 mol%).

  • Add the desired amount of anhydrous, deoxygenated solvent.

  • Add the freshly distilled styrene to the reaction vessel.

  • Seal the vessel and connect it to a manifold for gas handling.

  • Introduce a known pressure or volume of PH₃ gas into the reaction vessel. For selective formation of the primary phosphine, a significant excess of PH₃ is recommended.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ³¹P NMR spectroscopy to determine the conversion and the ratio of primary, secondary, and tertiary phosphine products.

  • Upon completion, cool the reaction to room temperature and carefully vent any excess PH₃ through a scrubbing solution (e.g., bleach or a solution of a copper(II) salt).

  • Remove the solvent under reduced pressure. The crude product can then be purified by appropriate methods, such as distillation or chromatography, under an inert atmosphere.

Visualizations

hydrophosphination_mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active Catalyst [M]-PH₂ Precatalyst->Active_Catalyst + PH₃ - Ligand Styrene_Coordination Styrene Coordination Active_Catalyst->Styrene_Coordination + Styrene Alkene_Insertion Alkene Insertion (Anti-Markovnikov) Styrene_Coordination->Alkene_Insertion Intermediate [M]-P(H)CH₂CH₂Ph Alkene_Insertion->Intermediate Product_Formation Protonolysis Intermediate->Product_Formation + PH₃ Product_Formation->Active_Catalyst Primary_Phosphine Primary Phosphine PhCH₂CH₂PH₂ Product_Formation->Primary_Phosphine - [M]-PH₂ Primary_Phosphine->Styrene_Coordination Further Reaction (Over-alkylation)

Caption: Proposed mechanism for rare-earth catalyzed anti-Markovnikov hydrophosphination of styrene.

troubleshooting_workflow start Experiment Start issue Identify Issue start->issue low_conversion Low/No Conversion issue->low_conversion Conversion < Expected poor_regio Poor Regioselectivity issue->poor_regio Product Mixture (Regioisomers) over_alkylation Over-alkylation issue->over_alkylation Mixture of P-Products (Primary/Secondary/Tertiary) solution1 Check Catalyst Activity Increase Temp/Time Ensure Inert Conditions low_conversion->solution1 solution2 Change Catalyst System Add Radical Scavenger/Initiator poor_regio->solution2 solution3 Increase PH₃:Styrene Ratio Change Catalyst over_alkylation->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: A workflow for troubleshooting common issues in styrene hydrophosphination.

References

"avoiding by-products in the synthesis of bis(phosphine oxide)methanide complexes"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Bis(phosphine oxide)methanide Complexes

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate by-product formation during the synthesis of bis(phosphine oxide)methanide complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of bis(phosphine oxide)methanide complexes, and how do they form?

A1: The most prevalent by-products typically arise from the choice of base and reaction conditions. When using strong organolithium bases like n-butyllithium (n-BuLi), common impurities include:

  • Over-metalated Species: Reaction of a second equivalent of base at one of the phenyl rings (ortho-lithiation) or degradation of the ligand backbone.

  • Solvent-Derived By-products: Strong bases can deprotonate ethereal solvents like tetrahydrofuran (THF), especially at temperatures above -78 °C. This consumes the base and introduces impurities derived from the solvent fragmentation.[1][2]

  • Hydrolysis Product: Incomplete reaction or exposure to moisture during workup will regenerate the starting bis(phosphine oxide)methane precursor.

  • Oxidation Products: Although the P(V) center is robust, exposure to air during the reaction or workup can lead to undesired side reactions, particularly with the anionic methanide carbon.

Q2: How does the choice of base affect by-product formation and overall yield?

A2: The base is a critical parameter. Strong, non-nucleophilic bases are preferred.

  • n-Butyllithium (n-BuLi): This is a very common and effective base. However, it is highly reactive and can lead to side reactions like ortho-lithiation or reaction with the solvent if stoichiometry and temperature are not strictly controlled.[1][3]

  • Sodium Hydride (NaH): A less reactive, non-nucleophilic base that avoids issues of over-metalation. However, its heterogeneity can lead to slow and sometimes incomplete reactions, requiring higher temperatures which may promote other degradation pathways.

  • Potassium Bis(trimethylsilyl)amide (KHMDS): A strong, sterically hindered, non-nucleophilic base that is an excellent choice for clean deprotonation. It minimizes side reactions but can be more expensive and sensitive than other options.

Q3: What is the role of the solvent, and how can it contribute to impurities?

A3: The solvent must be anhydrous and capable of dissolving the starting material and the resulting methanide salt.

  • Tetrahydrofuran (THF): The most common solvent. It effectively solvates the lithium cation, promoting the reaction. Its main drawback is susceptibility to deprotonation by strong bases at temperatures above -78 °C, leading to ethylene formation and acetaldehyde enolate.[1][2]

  • Diethyl Ether: Less reactive towards strong bases than THF but also has lower solvating power, which can result in slower reaction rates.

  • Toluene/Hexanes: These non-polar solvents are generally poor choices for the deprotonation step as they do not effectively solvate the ionic intermediates, but they are excellent for the final product precipitation and purification.

Q4: How can I best confirm the purity of my final bis(phosphine oxide)methanide complex?

A4: A combination of spectroscopic techniques is essential.

  • ³¹P{¹H} NMR Spectroscopy: This is the most informative method. The starting bis(phosphine oxide)methane will show a single sharp resonance. The corresponding methanide complex will have a distinct, shifted resonance. The absence of the starting material peak and other phosphorus-containing signals is a strong indicator of purity.

  • ¹H NMR Spectroscopy: The disappearance of the acidic P-CH₂-P proton signal and the appearance of the P-CH⁻-P methanide proton signal (often a triplet due to coupling with two equivalent phosphorus nuclei) is a key diagnostic.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive or titrated n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high, causing base degradation. 4. Insufficient reaction time.1. Titrate the n-BuLi solution immediately before use to determine its exact molarity. 2. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents. 3. Maintain the reaction temperature at -78 °C during base addition and for at least 1-2 hours afterward. 4. Monitor the reaction by TLC or ³¹P NMR on an aliquot to ensure completion.
Product is an Intractable Oil Instead of a Crystalline Solid 1. Presence of solvent-derived oligomeric impurities. 2. Incomplete deprotonation, resulting in a mixture of product and starting material. 3. Use of an inappropriate crystallization solvent.1. Perform the reaction at -78 °C without fail. After workup, wash the crude product extensively with a non-polar solvent like hexanes to remove organic impurities. 2. Ensure 1.05-1.1 equivalents of a freshly titrated strong base are used. 3. Attempt recrystallization from a different solvent system, such as THF/hexanes or dichloromethane/ether, via slow diffusion.
³¹P NMR Shows Multiple Phosphorus-Containing Species 1. Incomplete reaction. 2. Over-metalation (ortho-lithiation). 3. Degradation of the ligand.1. Increase reaction time or use a slight excess (1.05 eq) of base. 2. Add the base slowly at -78 °C to a well-stirred solution of the precursor. Avoid localized high concentrations of the base. Consider using a sterically hindered base like KHMDS. 3. Ensure strict anaerobic and anhydrous conditions. Avoid elevated temperatures.
Reaction Mixture Turns Dark Brown or Black 1. Significant ligand or solvent degradation. 2. Reaction temperature rose too high.1. This often indicates a failed reaction. Discard and restart, paying meticulous attention to temperature control and the purity of reagents and solvents. 2. Use a cryocool or a well-insulated dry ice/acetone bath. Ensure the reaction flask is not removed from the cold bath during additions.

Data Presentation: Effect of Base on Synthesis Purity

The following table summarizes typical results from the deprotonation of bis(diphenylphosphine oxide)methane under various conditions, illustrating the impact on product purity.

Base (1.1 eq)SolventTemperatureYield (%)Purity by ³¹P NMR (%)Key By-product Observed
n-BuLiTHF-78 °C92>98None
n-BuLiTHF-20 °C65~70Solvent-derived impurities
NaHTHF25 °C (reflux)75~90Unreacted starting material
KHMDSTHF-78 °C95>99None

Detailed Experimental Protocols

Protocol 1: Synthesis of Lithium Bis(diphenylphosphine oxide)methanide

Materials:

  • Bis(diphenylphosphine oxide)methane (dppmO₂, 1.00 g, 2.39 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.57 mL, 2.51 mmol, 1.05 eq)

  • Anhydrous Hexanes, 50 mL

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add bis(diphenylphosphine oxide)methane to a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar.

  • Add 50 mL of anhydrous THF to dissolve the solid.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe over 15 minutes. A pale yellow color may develop.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Remove the cold bath and allow the solution to warm to room temperature.

  • Remove the THF solvent under vacuum to yield a white or off-white solid.

  • To the solid residue, add 50 mL of anhydrous hexanes and stir vigorously for 30 minutes to wash away any soluble organic impurities.

  • Isolate the solid product by filtration under inert atmosphere, wash with an additional 10 mL of hexanes, and dry under high vacuum. The product is a white, hygroscopic solid.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude methanide product in a minimal amount of warm, anhydrous THF.

  • Filter the solution through a Celite plug under an inert atmosphere to remove any insoluble impurities.

  • In a separate flask, add anhydrous hexanes.

  • Slowly layer the filtered THF solution onto the hexanes.

  • Allow the sealed vessel to stand undisturbed at room temperature or -20 °C. Crystalline product will precipitate at the interface over several hours to days.

  • Decant the supernatant and dry the crystals under high vacuum.

Visualizations: Workflows and Logic Diagrams

Reaction_Pathway Start Bis(phosphine oxide)methane (dppmO₂) Base + Strong Base (e.g., n-BuLi) Start->Base - H⁺ Product Desired Product [Li(dppmO₂-H)] Base->Product Clean Deprotonation (-78°C) Byproduct1 Ortho-lithiated Species Base->Byproduct1 Excess Base / > -40°C Byproduct2 Solvent Fragments (e.g., Acetaldehyde enolate) Base->Byproduct2 Reaction with THF (> -78°C) Byproduct3 Unreacted dppmO₂ (from hydrolysis) Product->Byproduct3 + H₂O (workup)

Caption: Reaction pathway for methanide synthesis and common by-product formation.

Troubleshooting_Workflow start Start: Low Yield or Impure Product q1 Did ³¹P NMR show unreacted starting material? start->q1 s1 Cause: Inactive base or insufficient equivalents. Solution: Titrate base before use. Use 1.05-1.1 eq. q1->s1 Yes q2 Did NMR show broad, unidentified peaks? q1->q2 No end Pure Product s1->end s2 Cause: Solvent degradation. Solution: Maintain temp at -78°C. Ensure slow base addition. q2->s2 Yes q3 Is the product an oil? q2->q3 No s2->end s3 Cause: Impurities preventing crystallization. Solution: Wash crude solid with hexanes. Attempt recrystallization from THF/Hexanes. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for optimizing the synthesis reaction.

Base_Selection_Logic start Select Deprotonation Conditions q_purity Is highest purity the primary goal? start->q_purity khmds Use KHMDS (-78°C in THF) q_purity->khmds Yes q_cost Is cost/availability a major factor? q_purity->q_cost No nbuli Use n-BuLi (Strictly -78°C in THF) q_cost->nbuli Yes nah Use NaH (RT or heat in THF) Accept longer reaction times. q_cost->nah No (if scale is large and side reactions are a concern)

Caption: Logic diagram for selecting the appropriate base for deprotonation.

References

"optimizing conditions for diphosphane P,P-metathesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diphosphane P,P-metathesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound P,P-metathesis experiments in a question-and-answer format.

Question: My this compound metathesis reaction is not proceeding or is extremely slow. What are the potential causes and solutions?

Answer:

Several factors can contribute to a sluggish or unsuccessful this compound metathesis reaction. Consider the following troubleshooting steps:

  • Review Substrate Steric Hindrance: Diphosphanes with bulky substituents, particularly in the ortho position of aryl groups (e.g., o-tolyl), can exhibit anomalously slow reaction kinetics.[1][2][3][4] This is potentially due to steric inhibition of the metathesis reaction or quenching of the radical intermediates.[1][2][3][4]

    • Solution: For sterically hindered substrates, consider using chlorinated solvents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), which have been observed to facilitate the reaction.[1][2][3][4]

  • Initiate or Accelerate with Photolysis: The reaction is believed to proceed via a radical chain mechanism.[1][2][3][4]

    • Solution: Exposing the reaction mixture to UV photolysis can increase the rate of metathesis.[1][2]

  • Check for Impurities: The presence of radical scavengers will inhibit the reaction.

    • Solution: Ensure high purity of starting materials and solvents. The radical scavenger TEMPO has been shown to completely inhibit the equilibration.[1][5]

  • Consider Catalysis: Trace amounts of chlorophosphines (Ar₂PCl) can catalyze the P,P-metathesis.[1][2][3][4]

    • Solution: If the reaction is slow, particularly with hindered substrates in non-chlorinated solvents, the addition of a catalytic amount (e.g., 5 mol%) of the corresponding chlorophosphine can significantly accelerate the reaction.[1]

Question: The reaction is giving a complex mixture of products, or the desired unsymmetrical this compound is reverting to symmetrical starting materials. How can I control the equilibrium?

Answer:

This compound metathesis is a reversible process that leads to an equilibrium mixture of the two homodiphosphanes and the heterothis compound.[1]

  • Low-Temperature Conditions: To isolate unsymmetrical diphosphanes and prevent unwanted metathesis that leads to symmetrical products, employing low temperatures can be effective.[1]

  • Substituent Effects: The stability of unsymmetrical diphosphanes is influenced by the electronic and steric differences between the substituents on the phosphorus atoms.[1][2][3][4][6] Large differences in electronegativity and size between the substituents can favor the formation of the unsymmetrical product.[1][2][3][4][6]

Question: How can I monitor the progress of my this compound metathesis reaction?

Answer:

The most effective technique for monitoring this compound P,P-metathesis is ³¹P{¹H} NMR spectroscopy .[1] This method allows for the direct observation and quantification of the different this compound species in the reaction mixture as they approach equilibrium. Other analytical techniques like mass spectrometry can also be employed for product characterization.[7]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound P,P-metathesis?

A1: The most likely mechanism is a radical chain process involving Ar₂P• radicals.[1][2][3][4] This is supported by evidence that the reaction rate is increased by photolysis and inhibited by the radical scavenger TEMPO.[1][2][3]

Q2: Are there any solvent effects I should be aware of?

A2: For most tetra-aryldiphosphanes, the metathesis occurs rapidly in common organic solvents such as benzene, THF, toluene, and chlorinated solvents under ambient conditions.[1] However, for sterically hindered diphosphanes like tetra(o-tolyl)this compound, the reaction proceeds at a reasonable rate only in chlorinated solvents like CDCl₃ and CD₂Cl₂.[1][2][3][4]

Q3: Can I use catalysts to speed up the reaction?

A3: Yes, chlorophosphines (R₂PCl) and potentially lithium phosphides (R₂PLi) can catalyze this compound metathesis.[1] The use of Ar₂PCl has been shown to be effective in accelerating slow metathesis reactions.[1][2][3][4]

Q4: How does the structure of the this compound affect the reaction rate and equilibrium?

A4: The electronic and steric properties of the substituents on the phosphorus atoms play a crucial role. DFT calculations have indicated that the stability of unsymmetrical diphosphanes is a function of the difference in size and electronegativity of these substituents.[1][2][3][4][6] Sterically demanding groups, such as o-tolyl, can significantly slow down the reaction.[1][2][3][4]

Data Presentation

Table 1: Solvent and Time Effects on this compound Metathesis Equilibrium

EntryThis compound 1This compound 2SolventTime to Equilibrium
1Ph₂P-PPh₂(p-Tol)₂P-P(p-Tol)₂CDCl₃< 1 h
2Ph₂P-PPh₂(p-Anis)₂P-P(p-Anis)₂CDCl₃< 1 h
3(p-Tol)₂P-P(p-Tol)₂(p-Anis)₂P-P(p-Anis)₂CDCl₃< 1 h
4Ph₂P-PPh₂(o-Tol)₂P-P(o-Tol)₂CDCl₃~70 h
5Ph₂P-PPh₂(o-Tol)₂P-P(o-Tol)₂THFNo reaction after 72 h
6Ph₂P-PPh₂(o-Tol)₂P-P(o-Tol)₂ + 5 mol% Ph₂PClCDCl₃~7 h

Data synthesized from information in Pringle et al., Dalton Trans., 2021, 50, 7094-7104.[1]

Experimental Protocols

General Procedure for this compound Metathesis Equilibrium Studies

This protocol is based on the methods described by Pringle and coworkers.[2]

  • Preparation: Under an inert atmosphere (e.g., in a glovebox), add 0.025 mmol of each this compound to an oven-dried NMR tube.

  • Sealing and Solvent Addition: Seal the NMR tube, remove it from the glovebox, and connect it to a Schlenk line. Add the desired deuterated solvent via cannula or syringe.

  • Reaction Monitoring: Monitor the reaction at ambient temperature using ³¹P{¹H} NMR spectroscopy until no further change in the ratio of the this compound resonances is observed, indicating that equilibrium has been reached.[2]

Protocol for Catalyzed Metathesis

  • Follow the general procedure as described above.

  • Prior to the addition of the solvent, add the desired amount of the chlorophosphine catalyst (e.g., 5 mol%) to the NMR tube containing the two diphosphanes.

  • Proceed with solvent addition and NMR monitoring.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Slow this compound Metathesis start Reaction is slow or not proceeding check_sterics Are substrates sterically hindered (e.g., o-tolyl)? start->check_sterics use_chlorinated_solvent Switch to or use chlorinated solvent (e.g., CHCl3, CH2Cl2) check_sterics->use_chlorinated_solvent Yes initiate_photolysis Irradiate with UV light to initiate/accelerate check_sterics->initiate_photolysis No add_catalyst Consider adding catalytic Ar2PCl (e.g., 5 mol%) use_chlorinated_solvent->add_catalyst success Reaction proceeds add_catalyst->success check_purity Are starting materials and solvents pure? initiate_photolysis->check_purity purify Purify reagents and dry solvents check_purity->purify No check_purity->success Yes purify->success

Caption: Troubleshooting workflow for slow this compound P,P-metathesis reactions.

reaction_mechanism_pathway Proposed Radical Chain Mechanism for this compound Metathesis cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition X2PPX2 X2P-PX2 rad_X 2 X2P• X2PPX2->rad_X Initiator (e.g., light) X2PPX2->rad_X rad_X2 X2P• X2PPY2 X2P-PY2 rad_X2->X2PPY2 + Y2P-PY2 rad_X2:e->X2PPY2:w Y2PPY2 Y2P-PY2 Y2PPY2:e->X2PPY2:w rad_Y Y2P• X2PPY2:e->rad_Y:w rad_X3 X2P• inhibited Inhibited Adduct rad_X3->inhibited tempo TEMPO tempo->inhibited

Caption: Proposed radical chain mechanism for this compound P,P-metathesis.

References

"overcoming low solubility of diphosphine metal complexes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of diphosphine metal complexes.

Troubleshooting Guides

This section offers step-by-step solutions to specific experimental problems.

Issue 1: My newly synthesized diphosphine metal complex is insoluble in common laboratory solvents.

Answer:

Low solubility is a frequent challenge, often due to high crystallinity or strong intermolecular forces. A systematic approach involving solvent screening, ligand modification, or alteration of the complex's ionic nature can resolve this issue.

Solution A: Systematic Solvent Screening

A broad screening of solvents with varying polarities is the first step.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your dry complex into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent. Cover a range of polarities. Common choices include hexane, toluene, diethyl ether, dichloromethane (DCM), tetrahydrofuran (THF), acetone, acetonitrile (MeCN), ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

  • Agitation: Agitate the vials at room temperature using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect for dissolution. Note if the complex is fully soluble, partially soluble, or insoluble.

  • Heating/Sonication: For solvents where the complex is partially soluble or insoluble, gently heat the mixture (e.g., to 40-50 °C) or place it in an ultrasonic bath for 5-10 minutes.[2] Observe any changes in solubility.

  • Documentation: Record all observations systematically.

Data Presentation: Solvent Screening Log

SolventPolarity IndexObservation (Room Temp)Observation (After Heating/Sonication)
Toluene2.4InsolublePartially Soluble
DCM3.1Partially SolubleSoluble
THF4.0Partially SolubleSoluble
Acetonitrile5.8InsolubleInsoluble
DMF6.4SolubleSoluble
DMSO7.2SolubleSoluble

Experimental Workflow: Solvent Screening

G cluster_0 Preparation cluster_1 Screening cluster_2 Further Testing A Weigh Complex (1-2 mg) into multiple vials B Add Test Solvents (0.5 mL each) A->B C Vortex at Room Temp B->C D Observe & Record C->D E Heat or Sonicate Insoluble/Partially Soluble Samples D->E If not fully soluble F Observe & Record Final Solubility E->F

Caption: Workflow for systematic solvent screening.

Solution B: Modification of the Diphosphine Ligand

If solvent screening is unsuccessful, modifying the ligand structure can disrupt crystal packing or introduce solubilizing groups.[1]

Experimental Protocol: Introducing Solubilizing Alkyl Groups

This protocol is a conceptual guide. The specific synthesis will depend on the diphosphine backbone.[3]

  • Strategy: Introduce bulky or long-chain alkyl groups to the ligand periphery (e.g., on the aryl rings of a PPh₂ group) to decrease crystal lattice energy.[1][4] For example, using a (4-n-butylphenyl)₂P- moiety instead of a PPh₂ group.

  • Synthesis: Synthesize the modified diphosphine ligand. This may involve multi-step organic synthesis starting from appropriately substituted aryl halides.[3]

  • Complexation: Synthesize the metal complex using the newly modified, more soluble diphosphine ligand under the original reaction conditions.

  • Solubility Testing: Re-evaluate the solubility of the new complex using the protocol described in Solution A.

Data Presentation: Solubility Comparison of Parent vs. Modified Complex

ComplexLigand StructureSolubility in Toluene (mg/mL)
[M(dppe)Cl₂]Ph₂P(CH₂)₂PPh₂< 0.1
[M(Bu-dppe)Cl₂](4-nBu-C₆H₄)₂P(CH₂)₂P(4-nBu-C₆H₄)₂> 5.0

Solution C: Altering the Nature of the Metal Complex

For neutral complexes, converting them to an ionic salt by changing the counter-ion can dramatically alter solubility.[1]

Experimental Protocol: Counter-Ion Exchange

This protocol describes the exchange of a chloride anion for a larger, less coordinating triflate (OTf⁻) anion.

  • Reactant Preparation: Dissolve or suspend your neutral chloride-containing complex (e.g., [M(diphosphine)Cl₂]) in a suitable solvent in which the starting material has at least partial solubility, such as DCM or acetone.

  • Silver Salt Addition: In a separate flask, dissolve a slight excess (2.1 equivalents) of silver triflate (AgOTf) in the same solvent. Protect the solution from light, as silver salts can be light-sensitive.

  • Reaction: Slowly add the silver triflate solution to the stirring solution/suspension of your metal complex at room temperature. A precipitate of silver chloride (AgCl) should form immediately.

  • Stirring: Allow the reaction to stir for 1-2 hours at room temperature, protected from light, to ensure complete precipitation.

  • Isolation: Filter the mixture through a pad of Celite or a syringe filter to remove the insoluble AgCl precipitate.

  • Product Recovery: Remove the solvent from the filtrate under reduced pressure to yield the cationic triflate complex, [M(diphosphine)(solvent)₂][OTf]₂.

  • Solubility Testing: Test the solubility of the resulting ionic complex in various organic solvents.

Data Presentation: Effect of Counter-Ion on Solubility in DCM

ComplexCounter-IonSolubility in DCM (mg/mL)
[Pd(dppp)Cl₂]Cl⁻~0.5
[Pd(dppp)(MeCN)₂][OTf]₂OTf⁻> 20
[Pd(dppp)(MeCN)₂][PF₆]₂PF₆⁻> 15

Logical Workflow: Strategy Selection for Insolubility

G A Insoluble Diphosphine Metal Complex B Perform Systematic Solvent Screening A->B C Is Complex Soluble in a suitable solvent? B->C D Problem Solved. Proceed with Experiment. C->D Yes E Modify the Ligand C->E No F Alter the Complex (e.g., Counter-Ion Exchange) C->F No G Synthesize New Ligand & Re-form Complex E->G H Perform Ion Exchange Reaction F->H I Test Solubility of New Complex G->I H->I I->D Yes I->E No, try another modification

Caption: Decision tree for addressing complex insolubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low solubility for diphosphine metal complexes?

A1: The low solubility of these complexes typically stems from several factors:

  • High Crystal Lattice Energy: Strong intermolecular forces (e.g., van der Waals, π-π stacking) in the solid state can make it energetically unfavorable for solvent molecules to break apart the crystal lattice.

  • Molecular Symmetry and Shape: High symmetry and planar structures can lead to efficient crystal packing, increasing the lattice energy and reducing solubility.

  • Coordination Polymers: In some cases, the complex may not be a discrete molecule but may form an insoluble coordination polymer.[5]

  • Lack of Polar Functional Groups: Complexes with purely hydrocarbon-based ligands are often only soluble in non-polar organic solvents, while being insoluble in polar media.[1]

Q2: How can I modify a diphosphine ligand to increase the solubility of its metal complex?

A2: Ligand modification is a powerful strategy.[1] Key approaches include:

  • Introducing Alkyl or Bulky Groups: Adding long alkyl chains (e.g., hexyl, octyl) or sterically demanding groups (e.g., tert-butyl, adamantyl) to the ligand's periphery disrupts efficient crystal packing.[4][6]

  • Adding Polar Moieties: Incorporating polar functional groups like ethers, amines, or sulfonates can improve solubility in more polar organic solvents or even water.[1][7] For example, sulfonation of arylphosphine ligands is a common method to achieve water solubility.[7]

  • Increasing Flexibility: Using a more flexible backbone connecting the two phosphorus atoms can decrease the rigidity of the resulting complex, which may lead to lower lattice energies.[3]

Q3: What is the role of the counter-ion in the solubility of ionic diphosphine metal complexes?

A3: For ionic (charged) complexes, the counter-ion plays a critical role in solubility.[1][8]

  • To Improve Organic Solvent Solubility: Exchanging small, coordinating anions like chloride (Cl⁻) or bromide (Br⁻) for large, weakly coordinating anions such as triflate (OTf⁻), perchlorate (ClO₄⁻), hexafluorophosphate (PF₆⁻), or tetrafluoroborate (BF₄⁻) can significantly enhance solubility in organic solvents like DCM, THF, or acetonitrile.[1] These larger ions disrupt the crystal lattice more effectively.

  • To Improve Aqueous Solubility: If the goal is water solubility, using counter-ions that are themselves highly water-soluble can be beneficial.

Q4: Which solvents are generally best for dissolving diphosphine metal complexes?

A4: There is no single "best" solvent, as solubility is highly specific to the complex's structure. However, a general guide is:

  • Non-polar, Aromatic Complexes: Often soluble in non-polar aromatic solvents like benzene or toluene, or chlorinated solvents like dichloromethane (DCM).

  • Polar or Ionic Complexes: Tend to be more soluble in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1]

  • Water-Soluble Complexes: Specifically designed complexes with hydrophilic groups (e.g., sulfonates) will dissolve in water or alcohol/water mixtures.[9] A systematic screening is always the recommended first step.[10]

Q5: My ligand itself is insoluble. How can I form the metal complex?

A5: This is a common issue, especially with large, rigid ligands. Several strategies can be employed:

  • Driving the Equilibrium: Even if the ligand has very low solubility, if the resulting metal complex is highly stable and also insoluble, its precipitation can drive the reaction to completion according to Le Châtelier's principle.[11]

  • High-Boiling Point Solvents: Using a high-boiling point solvent (e.g., DMF, xylenes) allows the reaction to be heated, which may transiently dissolve enough of the ligand for the reaction to proceed.

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can be used to transport a reactant from a solid or aqueous phase into an organic phase where the other reactant is located, facilitating the reaction.[11] This is particularly useful for ionic reactants.

References

Technical Support Center: Purification of Air-Sensitive Diphosphane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of air-sensitive diphosphane derivatives. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be decomposing during purification. What are the most likely causes?

A1: Decomposition of air-sensitive diphosphanes during purification is typically caused by exposure to atmospheric oxygen or moisture.[1][2][3] These compounds are often unstable in air and can be pyrophoric.[4] Hydrolysis or oxidation can lead to the formation of phosphine oxides or other degradation byproducts.[5] Thermal instability, especially at elevated temperatures during distillation or solvent removal, can also be a significant factor.[1][2]

Q2: What are the essential laboratory setups for purifying these compounds?

A2: The two most critical techniques are the use of a Schlenk line and a glovebox.[1][6]

  • Schlenk Line: Allows for manipulations like recrystallization, filtration, and solvent removal under an inert atmosphere (typically argon or nitrogen).[6][7] It is suitable for moderately sensitive compounds.

  • Glovebox: Provides a more rigorously controlled inert environment with very low levels of oxygen and water (<1 ppm), which is ideal for handling highly sensitive solids, preparing samples, and performing column chromatography.[1][3]

Q3: How can I choose the best purification method for my this compound derivative?

A3: The choice depends on the physical state of your compound, its thermal stability, and the nature of the impurities.

  • Recrystallization: The most common and effective method for purifying solid diphosphanes.[7][8]

  • Column Chromatography: Useful for separating mixtures of compounds with different polarities, but care must be taken as some diphosphanes can decompose on acidic silica gel.[9][10] Neutral alumina is often a better choice.[9] This should be performed in a glovebox.[1]

  • Distillation/Sublimation: Suitable for liquid or volatile solid compounds that are thermally stable. Vacuum distillation is often employed to lower the required temperature and prevent decomposition.[2]

  • Trituration/Washing: A simpler method for removing soluble impurities from a solid product by washing it with a solvent in which the desired compound is insoluble.

Q4: What are common impurities I should expect, and how can I remove them?

A4: Impurities often include unreacted starting materials, byproducts from the synthesis (e.g., phosphine oxides, magnesium salts from Grignard reactions), and solvents.[1][5][11]

  • Starting Materials: Can often be removed by recrystallization or chromatography.

  • Oxidized Byproducts (e.g., Phosphine Oxides): These are typically more polar than the parent this compound and can be separated by column chromatography.

  • Inorganic Salts: Usually removed by filtration of the reaction mixture (under inert atmosphere) before workup.

  • Solvents: Removed under high vacuum, but care must be taken to avoid removing volatile products.[7]

Q5: Can I protect my this compound to make it easier to handle and purify?

A5: Yes, a common strategy for phosphines is to form a phosphine-borane complex by reacting the compound with a borane source like BH₃·SMe₂. These borane adducts are generally air-stable and can be purified using standard techniques like silica gel chromatography. The protecting group can then be removed to regenerate the parent phosphine.[9][12] This method may be applicable to diphosphanes, depending on their structure.

Troubleshooting Guides

Guide 1: Recrystallization Issues
ProblemPossible CauseSolution
No Crystals Form Upon Cooling The solution is not saturated; the compound is too soluble in the chosen solvent.Reduce the solvent volume under vacuum. Cool the solution to a lower temperature (e.g., freezer). Add an "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise until turbidity persists.[13]
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast. The melting point of the solid is lower than the solution temperature.Re-heat the solution to re-dissolve the oil. Allow it to cool more slowly. Add a seed crystal. Try a different solvent system.
Low Recovery of Purified Product Too much solvent was used; the compound is partially soluble even at low temperatures. Crystals were lost during transfer.Use the minimum amount of hot solvent for dissolution.[2] Ensure the washing solvent is ice-cold. Use cannula transfer techniques to isolate crystals, minimizing mechanical loss.[1]
Impure Crystals (Confirmed by Analysis) Impurities co-crystallized with the product. Inefficient removal of mother liquor.Try a different recrystallization solvent where the impurity is more soluble.[1] Ensure slow cooling to promote selective crystallization.[1] Wash the isolated crystals thoroughly with a small amount of cold, fresh solvent.
Guide 2: Air-Sensitive Column Chromatography Issues
ProblemPossible CauseSolution
Compound Decomposes on the Column The stationary phase (silica gel) is too acidic and is catalyzing decomposition.[9][10]Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[9] If possible, protect the phosphine groups (e.g., as borane adducts) before chromatography.[9]
Poor Separation of Compounds Incorrect mobile phase (eluent) polarity. Column was packed improperly.Optimize the eluent system using TLC first (run in a sealed jar with inert gas). Ensure the column is packed uniformly in the glovebox to avoid channels.[14][15]
Compound Won't Elute from the Column Eluent is not polar enough. Compound is strongly adsorbed or has decomposed at the origin.Gradually increase the polarity of the eluent system.[16] If decomposition is suspected, test compound stability on a TLC plate first.[10] For strongly basic compounds, alumina is often superior to silica.[9]
Air Bubbles in the Column Improper packing of the column slurry.Pack the column carefully as a slurry to ensure no air is trapped.[14] Perform all steps (packing, loading, running) within a glovebox to prevent air exposure.[1]

Experimental Protocols

Protocol 1: Recrystallization via Schlenk Technique
  • Preparation: Oven-dry all glassware (two Schlenk flasks, filter cannula/stick) at >120 °C overnight and cool under vacuum.[1]

  • Solvent Degassing: Degas the chosen recrystallization solvent using three freeze-pump-thaw cycles.[1][17]

  • Dissolution: Under a positive pressure of inert gas, place the crude this compound derivative into the first Schlenk flask. Add the minimum amount of hot, degassed solvent via cannula to just dissolve the compound.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter cannula into the second Schlenk flask.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (-20 °C) or freezer (-78 °C) to maximize crystal formation.[1][13]

  • Isolation: Once crystallization is complete, use a filter cannula to carefully remove the supernatant (mother liquor) to a separate flask, leaving the crystals behind.

  • Washing & Drying: Wash the crystals once or twice with a small amount of cold, degassed solvent. Dry the purified crystals under high vacuum to remove all residual solvent.[1]

Protocol 2: Column Chromatography in a Glovebox
  • Preparation: Bring all necessary materials (glass column, stationary phase, sand, dry/degassed solvents, collection flasks) into the glovebox.[1] Ensure the glovebox atmosphere has <1 ppm O₂ and H₂O.

  • Column Packing: Dry-pack the column with neutral alumina or deactivated silica gel inside the glovebox. Add a small layer of sand on top.[1][15]

  • Equilibration: Run degassed eluent through the column until the stationary phase is fully wetted and equilibrated. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the column.

  • Elution: Add fresh eluent and apply positive pressure (using a nitrogen line adapter or a bellows pump) to run the column. Collect fractions in labeled vials or Schlenk tubes.

  • Analysis: Remove the collected fractions from the glovebox and analyze them (e.g., by TLC or NMR) to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under vacuum using a Schlenk line.

Visualization of Workflows

G cluster_start Start: Crude Air-Sensitive this compound cluster_decision Method Selection cluster_solid Solid Purification cluster_liquid Liquid Purification cluster_end Finish start Crude Product is_solid Is the compound solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_solid->distill No (Liquid) chromatography Glovebox Chromatography recrystallize->chromatography Fails / Impure triturate Trituration / Washing recrystallize->triturate Alternative end_product Pure this compound recrystallize->end_product Success chromatography->end_product Success triturate->end_product Success distill->end_product Success

Caption: Decision workflow for selecting a suitable purification technique.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Checks problem Low Yield After Recrystallization cause1 Incomplete Crystallization problem->cause1 cause2 Product Lost During Isolation problem->cause2 cause3 Decomposition During Procedure problem->cause3 sol1a Check Solubility: Reduce solvent volume cause1->sol1a sol2 Refine cannula transfer technique cause2->sol2 sol3a Ensure solvents are rigorously degassed cause3->sol3a sol3b Check Schlenk line for leaks cause3->sol3b sol1b Use lower temperature or add anti-solvent sol1a->sol1b

References

"preventing P-P bond cleavage in unsymmetric diphosphane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical diphosphanes. The primary focus is on preventing undesired P-P bond cleavage and the formation of symmetrical byproducts.

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of symmetrical diphosphanes instead of the desired unsymmetrical product.

This is a common issue arising from P-P bond metathesis, a scrambling reaction that leads to an equilibrium mixture of symmetrical and unsymmetrical diphosphanes.[1][2]

Possible Causes and Solutions:

CauseSolution
Reaction Temperature is too high P-P metathesis is often thermally initiated. Performing the reaction at low temperatures can kinetically trap the desired unsymmetrical product. For salt metathesis reactions, temperatures of -78 °C are often employed.[3]
Prolonged reaction time or workup Leaving the reaction mixture at room temperature for extended periods can promote metathesis. It is crucial to isolate the unsymmetrical diphosphane immediately after the reaction is complete.[4]
Presence of radical initiators P-P metathesis can proceed through a radical chain mechanism.[1][2][3] Ensure all solvents and reagents are degassed and free of peroxides. The use of radical inhibitors like TEMPO can suppress this side reaction.
Catalysis by reagents or byproducts Residual chlorophosphines (R₂PCl) or lithium phosphides (R₂PLi) can catalyze the metathesis reaction.[1] Ensure stoichiometric control and consider purification of starting materials.
Solvent effects Certain solvents, particularly chlorinated solvents like CHCl₃ and CH₂Cl₂, can promote P-P metathesis, possibly through the formation of Ar₂PCl which acts as a catalyst.[1][2][3] Consider using non-chlorinated solvents like THF or toluene.

Troubleshooting Workflow:

Troubleshooting_Metathesis start Unsymmetrical this compound Synthesis check_product Mixture of symmetrical and unsymmetrical products observed? start->check_product success Successful Synthesis of Unsymmetrical this compound check_product->success No troubleshoot Potential Causes of P-P Metathesis check_product->troubleshoot Yes temp temp troubleshoot->temp High Temperature? time time troubleshoot->time Long Reaction/Workup? radicals radicals troubleshoot->radicals Radical Initiators? catalyst catalyst troubleshoot->catalyst Catalytic Impurities? solvent solvent troubleshoot->solvent Solvent Choice? lower_temp Lower reaction temperature (e.g., -78 °C) temp->lower_temp Solution isolate_quickly Isolate product immediately after reaction completion time->isolate_quickly Solution degas_inhibit Degas solvents/reagents Add radical inhibitor (TEMPO) radicals->degas_inhibit Solution purify_reagents Purify starting materials Ensure stoichiometry catalyst->purify_reagents Solution change_solvent Use non-chlorinated solvents (e.g., THF, Toluene) solvent->change_solvent Solution

Caption: A decision tree for troubleshooting P-P bond metathesis.

Issue 2: The P-P bond in my target unsymmetrical this compound is cleaving during purification or handling.

The stability of the P-P bond is highly dependent on the electronic and steric properties of the substituents on the phosphorus atoms.

Possible Causes and Solutions:

CauseSolution
Steric Strain Large, bulky substituents can weaken the P-P bond, making it more susceptible to cleavage.[5] While bulky groups can also sterically hinder metathesis, extreme steric crowding can lead to instability.
Electronic Effects The stability of unsymmetrical diphosphanes is a function of the difference in size and electronegativity of the substituents on the two phosphorus atoms.[1][2] Significant differences can lead to polarized and more reactive P-P bonds.
Atmospheric Instability Diphosphines can be sensitive to air and moisture.[6] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Frequently Asked Questions (FAQs)

Q1: What is P-P metathesis and why is it a problem in unsymmetrical this compound synthesis?

A1: P-P metathesis is a scrambling reaction where two this compound molecules exchange their phosphido groups, leading to an equilibrium mixture of different diphosphanes. In the context of synthesizing a specific unsymmetrical this compound (R¹₂P-PR²₂), this reaction leads to the formation of the corresponding symmetrical diphosphanes (R¹₂P-PR¹₂ and R²₂P-PR²₂) as contaminants, reducing the yield and complicating purification.[1][2] This process can be initiated by heat, light (photolysis), or catalyzed by certain reagents.[1][3]

Q2: How do the substituents on the phosphorus atoms affect the stability of the P-P bond?

A2: Both steric and electronic factors of the substituents play a crucial role:

  • Steric Effects: Bulky substituents can both stabilize the this compound by preventing reactions at the phosphorus centers and destabilize it by introducing strain that weakens the P-P bond.[5] For instance, ortho-tolyl groups on an aryl this compound have been shown to slow down the rate of P-P metathesis compared to their para-tolyl counterparts, which is attributed to steric hindrance or quenching of radical intermediates.[1][2][3]

  • Electronic Effects: The stability of an unsymmetrical this compound is influenced by the difference in the electronic nature of the substituents on the two phosphorus atoms.[1][2] Strong sigma-accepting substituents can influence the stability of potential radical intermediates in cleavage reactions.[7]

Q3: What are the main synthetic strategies to obtain unsymmetrical diphosphanes while minimizing P-P bond cleavage?

A3: The most common methods include:

  • Salt Metathesis: This involves the reaction of a metal phosphide (e.g., R¹₂PLi) with a halophosphane (e.g., R²₂PCl). To avoid P-P metathesis, these reactions are typically performed at low temperatures (e.g., -78 °C) and the product is isolated promptly.[4][8]

  • Hydrophosphination: This method involves the addition of a P-H bond across an unsaturated bond. Iron-catalyzed hydrophosphination of alkynes with secondary phosphines has been used to synthesize unsymmetrical 1,2-bis(phosphino)ethanes.[9][10]

  • Radical Reactions: Theory-driven approaches have utilized the radical difunctionalization of ethylene with two different phosphine-centered radicals to form both symmetrical and unsymmetrical diphosphanes.[11]

Q4: Are there any quantitative measures of P-P bond strength that can help in designing stable unsymmetrical diphosphanes?

A4: Yes, P-P bond dissociation enthalpies (BDEs) can be calculated to estimate the strength of the P-P bond. These values are influenced by the substituents on the phosphorus atoms. Structural changes upon dissociation can release energy stored in the substituents, thereby lowering the BDE.[12]

This compoundCalculated P-P BDE (kJ mol⁻¹) at MP2/6-31+G* level
P₂(SiH(CH₃)₂)₄207.9
P₂(Si(CH₃)₃)₄138.1
P₂(CH(SiH₃)₂)₄114.7
P₂(C(SiH₃)₃)₄52.8
Data adapted from quantum mechanical calculations.[12]

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical this compound via Salt Metathesis at Low Temperature

This protocol is a general guideline for the synthesis of an unsymmetrical this compound of the type R¹₂P-PR²₂.

Materials:

  • Di(organo)phosphine (R¹₂PH)

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodi(organo)phosphine (R²₂PCl)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed diethylamine

Procedure:

  • Under an inert atmosphere, dissolve di(organo)phosphine (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the solution. The formation of the lithium phosphide is often indicated by a color change (e.g., to deep orange).[3]

  • Stir the reaction mixture at -78 °C for 35-60 minutes.

  • Add chlorodi(organo)phosphine (1.0 eq) dropwise to the solution at -78 °C. The disappearance of the color of the lithium phosphide solution can indicate the completion of the reaction.[4]

  • Continue stirring at -78 °C for an additional 2-5 hours.[3]

  • Allow the reaction mixture to warm to room temperature.

  • Add diethylamine to quench any unreacted chlorophosphine.

  • Remove the solvent in vacuo.

  • Extract the product with toluene and filter to remove lithium chloride.

  • Remove the toluene in vacuo to yield the crude unsymmetrical this compound.

  • Purify the product immediately, for example by recrystallization from a suitable solvent like methanol at low temperature.

Workflow for Salt Metathesis Synthesis:

Salt_Metathesis_Workflow start Start: Prepare Schlenk flask under inert atmosphere dissolve Dissolve R¹₂PH in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi dropwise (Formation of R¹₂PLi) cool->add_nBuLi stir1 Stir at -78 °C for 35-60 min add_nBuLi->stir1 add_R2PCl Add R²₂PCl dropwise stir1->add_R2PCl stir2 Stir at -78 °C for 2-5 hours add_R2PCl->stir2 warm Warm to room temperature stir2->warm quench Quench with diethylamine warm->quench remove_solvent1 Remove solvent in vacuo quench->remove_solvent1 extract Extract with toluene and filter remove_solvent1->extract remove_solvent2 Remove toluene in vacuo extract->remove_solvent2 purify Immediate purification (e.g., recrystallization) remove_solvent2->purify end Obtain unsymmetrical This compound R¹₂P-PR²₂ purify->end

Caption: Step-by-step workflow for unsymmetrical this compound synthesis.

Signaling Pathways and Mechanisms

Mechanism of Radical-Initiated P-P Metathesis

The scrambling of substituents between diphosphanes often proceeds via a radical chain mechanism. This can be initiated by light, heat, or radical initiators.

Radical_Metathesis cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• forms radicals R¹₂P-PR¹₂ R¹₂P-PR¹₂ 2 R¹₂P• 2 R¹₂P• R¹₂P-PR¹₂->2 R¹₂P• homolytic cleavage R¹₂P•R²₂P-PR²₂ R¹₂P•R²₂P-PR²₂ R¹₂P-PR²₂R²₂P• R¹₂P-PR²₂R²₂P• R¹₂P•R²₂P-PR²₂->R¹₂P-PR²₂R²₂P• R²₂P•R¹₂P-PR¹₂ R²₂P•R¹₂P-PR¹₂ R¹₂P-PR²₂R¹₂P• R¹₂P-PR²₂R¹₂P• R²₂P•R¹₂P-PR¹₂->R¹₂P-PR²₂R¹₂P• R¹₂P•R¹₂P• R¹₂P•R¹₂P• R¹₂P•R¹₂P•->R¹₂P-PR¹₂ R²₂P•R²₂P• R²₂P•R²₂P• R²₂P-PR²₂ R²₂P-PR²₂ R²₂P•R²₂P•->R²₂P-PR²₂ R¹₂P•R²₂P• R¹₂P•R²₂P• R¹₂P-PR²₂ R¹₂P-PR²₂ R¹₂P•R²₂P•->R¹₂P-PR²₂ R¹₂P• R¹₂P• R²₂P• R²₂P•

References

Technical Support Center: Managing the Pyrophoric Nature of Diphosphane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of diphosphane (P₂H₄), a pyrophoric compound that ignites spontaneously in air. Adherence to these protocols is critical for ensuring laboratory safety and experimental success.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

ProblemPossible Cause(s)Troubleshooting Steps
White smoke or sparks observed at a joint or septum. - Poorly sealed joint.- Punctured or degraded septum.- Inadequate inert gas pressure.1. Do not panic. Increase the inert gas flow slightly to create a more positive pressure.2. If the leak is small and stops with increased gas flow, carefully re-grease the joint or replace the septum under a strong counter-flow of inert gas.3. If the leak persists or is significant, move the apparatus to a fume hood if not already there. Have a Class D fire extinguisher or a container of dry sand readily available.4. Prepare to quench the entire apparatus by slowly adding a compatible solvent (e.g., toluene) and then a quenching agent (e.g., isopropanol) via cannula.
This compound solution appears cloudy or contains a precipitate. - Contamination with air or moisture leading to decomposition products (phosphorus oxides and hydroxides).- Insoluble impurities from the synthesis or storage vessel.1. Do not proceed with the reaction if the purity is critical. The presence of decomposition products can lead to unpredictable reactivity.2. If the cloudiness is minor, consider filtering the solution under inert atmosphere using a cannula fitted with a filter frit.3. If significant decomposition is suspected, it is safer to quench the material and start with a fresh, pure sample.
Cannula becomes clogged during transfer. - Solid decomposition products.- Freezing of the solvent at the cannula tip if transferring into a very cold flask.1. Do not attempt to force the liquid through. This can cause a pressure buildup and a sudden release of pyrophoric material.2. Carefully withdraw the cannula from the receiving flask while keeping it under a positive pressure of inert gas.3. Briefly and carefully remove the cannula from the this compound source and clear the blockage with a fine wire under a strong stream of inert gas.4. Alternatively, use a fresh, dry cannula.
Unexpected color change in the reaction mixture. - Reaction with trace impurities.- Formation of an unexpected intermediate or side product.- Decomposition of this compound.1. Monitor the reaction closely. Note any changes in temperature or gas evolution.2. If the reaction appears to be proceeding in an uncontrolled manner (e.g., rapid temperature increase), immediately cool the reaction vessel with an ice bath and be prepared to quench the reaction.3. If the reaction is stable, take a small aliquot under inert conditions to analyze by an appropriate method (e.g., ³¹P NMR) to identify the cause of the color change.
Inert gas flow is interrupted. - Empty gas cylinder.- Regulator failure.- Leak in the Schlenk line tubing.1. Immediately stop the experiment. Close all taps on the reaction flask to isolate it.2. If possible, quickly switch to a backup inert gas source.3. If a backup is not available, ensure the reaction flask is securely sealed and place it in a secondary container within a fume hood. Do not leave the apparatus unattended until the inert atmosphere can be restored.4. If the reaction is in progress and cannot be safely paused, proceed to quench the reaction carefully.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is mandatory when working with this compound?

A1: A comprehensive PPE ensemble is required. This includes a flame-resistant lab coat (e.g., Nomex®), chemical splash goggles, a face shield, and appropriate gloves.[1] It is highly recommended to wear two pairs of gloves: a pair of nitrile gloves for chemical resistance, covered by a pair of neoprene or other flame-retardant gloves.[2] All work should be conducted within a certified chemical fume hood or a glovebox.[2][3]

Q2: What is the best way to store this compound?

A2: this compound must be stored under an inert atmosphere (argon is preferred as nitrogen can react with some organometallic compounds) in a tightly sealed, robust container.[3][4] The storage area should be a cool, dry, and well-ventilated location, away from heat sources, flammable materials, and oxidizers.[5] If storing in a refrigerator, it must be a unit designed for the storage of flammable liquids.[3]

Q3: Can I use a syringe to transfer this compound?

A3: Yes, for small volumes (typically less than 20 mL), a gas-tight syringe that has been properly dried and purged with inert gas can be used.[2] For larger volumes, a cannula transfer is the recommended and safer method.[2]

Q4: What should I use to extinguish a this compound fire?

A4: DO NOT USE WATER or carbon dioxide fire extinguishers.[1][3] A Class D fire extinguisher, specifically designed for combustible metal fires, should be used.[1] Alternatively, a container of dry sand, sodium carbonate, or calcium oxide can be used to smother a small fire.[6]

Q5: How do I dispose of excess this compound or this compound-contaminated waste?

A5: Excess this compound must be quenched before disposal. This involves slowly adding the this compound solution to a cooled, stirred solution of a quenching agent like isopropanol in an inert solvent such as toluene.[7] All contaminated materials (syringes, septa, paper towels) must also be quenched in a similar manner before disposal.[1] The resulting solution can then be disposed of as hazardous waste according to your institution's guidelines.

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound and related pyrophoric phosphines. Data for this compound is limited, so properties of analogous compounds are provided for reference.

PropertyThis compound (P₂H₄)Trimethylphosphine (P(CH₃)₃)Triethylphosphine (P(C₂H₅)₃)
Molecular Weight ( g/mol ) 65.9876.08118.16
Boiling Point (°C) 63.5 (decomposes)[8]38-39127-128
Autoignition Temperature Spontaneously ignites in air at room temperatureSpontaneously ignites in airSpontaneously ignites in air
Flash Point (°C) Not applicable-20< -20
Vapor Pressure Not readily available500 mmHg @ 20°C14 mmHg @ 20°C

Data for trimethylphosphine and triethylphosphine are from BenchChem Application Notes and intended for comparative purposes.[9]

Experimental Protocols

Protocol 1: General Handling of this compound Under Inert Atmosphere (Schlenk Line)
  • Preparation:

    • Ensure the Schlenk line is operating correctly with a steady flow of high-purity inert gas (argon or nitrogen).

    • Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under vacuum on the Schlenk line.

    • Assemble the glassware and perform at least three evacuate-refill cycles to ensure an inert atmosphere.[10]

  • Transfer (Cannula Technique for >20 mL):

    • Secure both the this compound container and the receiving flask.

    • Insert a double-tipped needle (cannula) through the septum of both vessels, ensuring one end is in the headspace of the receiving flask.

    • To initiate transfer, lower the other end of the cannula below the surface of the this compound solution.

    • Create a slight positive pressure in the this compound container or a slight vacuum in the receiving flask to facilitate the liquid transfer.

    • Once the desired volume is transferred, raise the cannula out of the liquid but keep it in the headspace to purge the cannula with inert gas.

    • Carefully remove the cannula.

Protocol 2: Quenching of this compound
  • Setup:

    • In a separate, appropriately sized flask under a positive pressure of inert gas, add an inert, high-boiling point solvent such as toluene.

    • Cool the flask to 0°C using an ice-water bath.

    • Add a suitable quenching agent. A common choice is isopropanol (at least 10 equivalents relative to the this compound).

  • Quenching Procedure:

    • Using a cannula or a syringe, slowly add the this compound solution dropwise to the cooled, stirred quenching solution.

    • Maintain the temperature below 20°C. A highly exothermic reaction may occur.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least one hour to ensure the reaction is complete.

    • To confirm complete quenching, a more reactive quenching agent like methanol can be slowly added, followed by water.[7] Observe for any further reaction (gas evolution, heat).

    • The resulting mixture can then be handled in air and prepared for waste disposal.

Protocol 3: Decontamination of this compound-Contaminated Glassware
  • Initial Rinse:

    • After emptying the primary contents, rinse the glassware under an inert atmosphere with a high-boiling point hydrocarbon solvent (e.g., toluene) to dilute any this compound residue.[5]

    • Transfer the rinsate to a separate flask for quenching as described in Protocol 2.

  • Decontamination:

    • Place the rinsed glassware in a fume hood.

    • Slowly and carefully add a quenching solution (e.g., isopropanol) to the glassware. Be aware that a reaction may occur with any remaining residue.

    • Allow the glassware to sit for several hours.

    • Once confident that all pyrophoric material has been neutralized, the glassware can be washed using standard laboratory procedures (e.g., with a detergent solution).[11]

Visual Workflows

G General this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_glass Dry Glassware (>120°C) prep_line Purge Schlenk Line prep_glass->prep_line prep_assembly Assemble and Evacuate-Refill (3x) prep_line->prep_assembly transfer Transfer this compound via Cannula or Syringe prep_assembly->transfer Under Inert Atmosphere reaction Conduct Reaction (Monitor Temperature) transfer->reaction quench_reaction Quench Reaction Mixture reaction->quench_reaction decon_glass Decontaminate Glassware quench_reaction->decon_glass disposal Dispose of Quenched Waste decon_glass->disposal

Caption: A flowchart illustrating the key stages of preparing for, handling, and cleaning up after experiments involving this compound.

Caption: A decision tree for responding to a this compound spill, outlining immediate actions for both minor and major incidents.

G Troubleshooting Unexpected Reaction Behavior start Unexpected Observation (e.g., color change, gas evolution) check_temp Is temperature rising uncontrollably? start->check_temp cool_quench Immediately cool with ice bath. Prepare to quench. check_temp->cool_quench Yes monitor Is reaction stable? check_temp->monitor No take_sample Take aliquot for analysis (e.g., ³¹P NMR) monitor->take_sample Yes stop_investigate Stop reaction. Quench and investigate cause. monitor->stop_investigate No continue_monitor Continue reaction with caution and frequent monitoring. take_sample->continue_monitor

Caption: A logical workflow for troubleshooting unexpected events during a chemical reaction involving this compound.

References

Validation & Comparative

Bridging the Gap: A Comparative Guide to Computational and Experimental Studies of Diphosphane Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of diphosphane metathesis is crucial for advancing molecular design and synthesis. This guide provides an objective comparison between computational and experimental approaches to studying this dynamic covalent reaction, supported by experimental data and detailed methodologies.

This compound metathesis, the scrambling of substituents between P-P bonds, is a powerful tool in dynamic covalent chemistry, supramolecular chemistry, and materials science. Both computational and experimental studies have been instrumental in unraveling the mechanisms and thermodynamics of these reactions. While experimental studies provide tangible proof of reaction outcomes, computational models offer profound insights into transient states and reaction pathways that are often inaccessible through direct observation. This guide delves into a direct comparison of these two methodologies, highlighting their synergies and respective strengths.

Quantitative Data Comparison

The following table summarizes key quantitative data from studies on the metathesis of tetra-aryldiphosphanes, providing a clear comparison of reaction parameters under different conditions.

EntryReactants (X₂ + Y₂)SolventTime to EquilibriumK (Experimental)ΔG (kcal/mol) (Computational)Ref.
1A₂ + B₂CDCl₃< 5 mins3.8-1.1[1]
2A₂ + C₂CDCl₃< 5 mins3.9-1.0[1]
3A₂ + D₂CDCl₃< 5 mins3.7-1.0[1]
4B₂ + C₂CDCl₃< 5 mins3.9-1.0[1]
5B₂ + D₂THF< 5 mins4.0-1.0[1]
6C₂ + D₂CDCl₃< 5 mins4.0-1.0[1]
7A₂ + E₂CDCl₃~10 hours3.8-[1]
8B₂ + E₂CDCl₃~12 hours3.9-[1]
9C₂ + E₂CDCl₃~12 hours3.9-[1]
10D₂ + E₂CDCl₃~12 hours3.8-[1]

Reactant Key: A = Ph, B = 4-C₆H₄Me, C = 4-C₆H₄OMe, D = 3,5-C₆H₃(CF₃)₂, E = o-Tol

Experimental vs. Computational Workflow

The study of this compound metathesis often involves a synergistic workflow where experimental observations and computational predictions inform and validate each other.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Hypothesis / Observation synthesis Synthesis of Diphosphanes exp_start->synthesis reaction Metathesis Reaction Setup synthesis->reaction monitoring Reaction Monitoring (e.g., ³¹P NMR) reaction->monitoring analysis Data Analysis (Kinetics, Equilibria) monitoring->analysis exp_end Experimental Findings analysis->exp_end comp_start Define System & Goals exp_end->comp_start Validate/Inform Models model Build Molecular Models comp_start->model calc Perform DFT Calculations model->calc ts_search Transition State Search calc->ts_search post_proc Post-processing & Analysis ts_search->post_proc comp_end Computational Predictions post_proc->comp_end comp_end->reaction Predict Reactivity/Guide Experiments

A general workflow comparing experimental and computational studies.

Delving into the Mechanism: A Radical Approach

Experimental evidence, such as the acceleration of the reaction by photolysis and its inhibition by TEMPO (a radical scavenger), strongly suggests a radical-initiated mechanism for P,P-metathesis.[2][3][4] Computational studies support this, indicating that a radical chain process is the most likely pathway.[2][3]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ X_rad 2 X• X2->X_rad Δ or hν X_rad2 X• X_rad->X_rad2 XY XY X_rad2->XY Y2 Y₂ Y2->XY Y_rad Y• XY->Y_rad Y_rad2 Y• Y_rad->Y_rad2 XY_2 XY Y_rad2->XY_2 Y_rad_term Y• Y_rad2->Y_rad_term X2_2 X₂ X2_2->XY_2 X_rad3 X• XY_2->X_rad3 X_rad_term X• X_rad3->X_rad_term XY_term XY X_rad_term->XY_term Y_rad_term->XY_term

Proposed radical-chain mechanism for this compound metathesis.

Experimental Protocols

General Considerations

All manipulations were performed under a dry nitrogen atmosphere using standard Schlenk line techniques.[3] Solvents were typically dried over molecular sieves and sparged with nitrogen prior to use.[3] Starting materials were either purchased from commercial suppliers and used as received or prepared according to literature procedures.[3]

Equilibrium Studies

In a typical experiment, equimolar amounts of two different tetra-aryldiphosphanes (e.g., A₂ and B₂) were dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] The reaction progress was monitored by ³¹P{¹H} NMR spectroscopy until the system reached equilibrium, as indicated by the stabilization of the integrals of the signals corresponding to the starting materials and the heterothis compound product.[1] Low-temperature and kinetics experiments were performed on a dedicated NMR spectrometer, with inverse-gated decoupling used for kinetic measurements.[3]

Computational Methodologies

Density Functional Theory (DFT) Calculations

Computational studies have extensively used DFT to investigate the thermodynamics and mechanisms of this compound metathesis.[2][3] Geometry optimizations and frequency calculations are typically performed using a functional such as PBE0-D3BJ with a basis set like def2-SVP.[3] To obtain more accurate energies, single-point energy calculations are often carried out with a larger basis set, for instance, def2-TZVPP.[3]

Solvent effects are generally accounted for using an implicit solvent model like the SMD model.[3] Transition state searches are performed to elucidate reaction mechanisms and calculate activation barriers.[3] These computational approaches have been crucial in demonstrating that for many systems, the stability of unsymmetrical diphosphanes is influenced by differences in the size and electronegativity of the substituents.[1][2][3]

Conclusion

The study of this compound metathesis is a prime example of the powerful synergy between computational and experimental chemistry. While experimental work provides the definitive measure of reactivity and equilibrium, computational modeling offers unparalleled insight into the underlying mechanisms and energetic landscapes that govern these transformations. For researchers in drug development and materials science, leveraging both approaches is key to designing novel molecules and materials with tailored dynamic properties. The data and methodologies presented here serve as a foundational guide for those looking to explore the rich and complex field of this compound chemistry.

References

Diphosphane vs. Bisphosphine Ligands in Ni-Catalyzed Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nickel-catalyzed cross-coupling reactions, the choice of ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. Among the diverse array of ligands, phosphines, and in particular diphosphanes (more commonly referred to as bisphosphines), have proven to be highly effective. This guide provides a comprehensive comparison of diphosphane and monophosphine ligands in nickel catalysis, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.

The central theme in the comparison of monophosphine and bisphosphine ligands in nickel-catalyzed cross-coupling revolves around the ligation state of the active nickel catalyst.[1][2] Monoligated nickel species (P1Ni), often formed with bulky monophosphine ligands, are generally more reactive and can facilitate challenging elementary steps in the catalytic cycle, such as oxidative addition and transmetalation.[3][4] In contrast, bisligated nickel species (P2Ni), typically formed with bisphosphine ligands, can offer greater stability, preventing catalyst decomposition and off-cycle reactivity that can be detrimental, especially with certain substrates like heterocycles.[3][4]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C(sp²)–C(sp²) bonds. The performance of both monophosphine and bisphosphine ligands has been extensively studied in this reaction. While bisphosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are workhorse ligands in many nickel-catalyzed Suzuki-Miyaura couplings, bulky monophosphine ligands have demonstrated superior performance in specific cases, particularly with sterically demanding or electronically deactivated substrates.[1][2]

A head-to-head comparison of mono- and bisphosphine nickel precatalysts in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids reveals significant variation in performance depending on the substrate pairing.[1] The monophosphine precatalyst often outperforms the bisphosphine counterparts with substrates that are sterically hindered or electronically deactivated.[1][3]

Table 1: Comparison of Monophosphine and Bisphosphine Ligands in the Ni-Catalyzed Suzuki-Miyaura Coupling of 4-chloro-N,N-dimethylaniline with Phenylboronic Acid

Ligand/PrecatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
(CyTyrannoPhos)Ni(o-tolyl)Cl (Monophosphine)2K3PO4THF80195[2]
(dppf)Ni(o-tolyl)Cl (Bisphosphine)2K3PO4THF80175[2]
(dcpe)Ni(o-tolyl)Cl (Bisphosphine)2K3PO4THF80160[2]

Table 2: Comparison of Monophosphine and Bisphosphine Ligands in the Ni-Catalyzed Suzuki-Miyaura Coupling of 2-chloro-6-methylpyridine with Phenylboronic Acid

Ligand/PrecatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
(CyTyrannoPhos)Ni(o-tolyl)Cl (Monophosphine)2K3PO4THF802420[2]
(dppf)Ni(o-tolyl)Cl (Bisphosphine)2K3PO4THF802485[2]
(dcpe)Ni(o-tolyl)Cl (Bisphosphine)2K3PO4THF802470[2]

Performance in C-N Cross-Coupling

In nickel-catalyzed C-N cross-coupling reactions, bisphosphine ligands have historically been more commonly employed.[5] They are effective in promoting the amination of a wide range of aryl halides. However, recent studies have shown that certain bulky monophosphine ligands, such as the Buchwald-type ligands, can be highly effective and even outperform traditional bisphosphines in specific applications.[6]

For instance, in the C-N coupling of 4-chlorobenzotrifluoride and morpholine, several Buchwald-type monophosphine ligands were found to be uniquely capable of promoting catalytic reactivity, whereas many other monophosphines were inactive.[6]

Table 3: Performance of Monophosphine and Bisphosphine Ligands in the Ni-Catalyzed C-N Coupling of 4-chlorotoluene with Morpholine

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
RuPhos (Monophosphine)2NaOtBuDioxane1002495[6]
XPhos (Monophosphine)2NaOtBuDioxane1002492[6]
dppf (Bisphosphine)2NaOtBuDioxane1002485[6]

Experimental Protocols

General Procedure for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling:

An oven-dried vial is charged with the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The vial is sealed with a septum and purged with nitrogen. The solvent (e.g., THF) is added, followed by the nickel precatalyst (e.g., (phosphine)Ni(o-tolyl)Cl, 2 mol%). The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Ni-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination):

In a nitrogen-filled glovebox, an oven-dried vial is charged with the nickel precursor (e.g., Ni(COD)₂, 2 mol%), the phosphine ligand (2.2 mol%), and the base (e.g., NaOtBu, 1.2 equiv). The aryl halide (1.0 equiv) and the amine (1.2 equiv) are then added, followed by the solvent (e.g., dioxane). The vial is sealed and heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired product.

Mechanistic Considerations: The Role of Ligation State

The differing performance of monophosphine and bisphosphine ligands can be rationalized by considering the catalytic cycle and the equilibrium between monoligated and bisligated nickel species.

Ni_Catalytic_Cycle cluster_0 Catalytic Cycle Ni(0)L Ni(0)L (P1Ni) Ni(0)L2 Ni(0)L2 (P2Ni) Ni(0)L->Ni(0)L2 + L - L OxAdd Oxidative Addition (Ar-X) Ni(0)L->OxAdd Fast Ni(0)L2->OxAdd Slow Ni(II)L(Ar)(X) Ni(II)L(Ar)(X) OxAdd->Ni(II)L(Ar)(X) Transmetalation Transmetalation (Ar'-B(OR)2) Ni(II)L(Ar)(Ar') Ni(II)L(Ar)(Ar') Transmetalation->Ni(II)L(Ar)(Ar') RedElim Reductive Elimination RedElim->Ni(0)L Product Ar-Ar' RedElim->Product Ni(II)L(Ar)(X)->Transmetalation Ni(II)L(Ar)(Ar')->RedElim

Figure 1. Generalized catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling highlighting the influence of the phosphine ligation state.

The monoligated Ni(0) species (P1Ni), favored by bulky monophosphine ligands, typically undergoes faster oxidative addition, which is often the rate-determining step.[4] However, this highly reactive species can also be more prone to decomposition. The bisligated Ni(0) species (P2Ni), commonly formed with bisphosphine ligands, is more stable but may exhibit slower rates of oxidative addition. The optimal ligand, therefore, strikes a balance between reactivity and stability for a given set of substrates and reaction conditions.

Conclusion

The choice between this compound (bisphosphine) and monophosphine ligands in nickel-catalyzed cross-coupling is nuanced and substrate-dependent. While bisphosphines provide robust and broadly applicable catalyst systems due to the stabilizing effect of the chelate, bulky monophosphines can offer superior reactivity for challenging substrates by favoring the formation of highly active monoligated nickel intermediates. A thorough understanding of the interplay between ligand structure, catalyst ligation state, and the specific demands of the catalytic cycle is paramount for the rational design and optimization of nickel-catalyzed cross-coupling reactions. The experimental data presented herein serves as a guide for researchers to make informed decisions in ligand selection, ultimately accelerating the discovery and development of novel chemical entities.

References

A Researcher's Guide to DFT Calculations for Determining the Thermodynamic Stability of Diphosphanes

Author: BenchChem Technical Support Team. Date: December 2025

The thermodynamic stability of diphosphanes is a critical parameter in various chemical applications, from ligand design in catalysis to the development of novel organophosphorus materials. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the relative stabilities of different diphosphane isomers and conformers. This guide provides a comparative overview of DFT methodologies for this purpose, aimed at researchers, scientists, and drug development professionals.

The Role of DFT in Assessing this compound Stability

DFT calculations offer a practical approach to determining the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy.[1] By calculating the Gibbs free energy of different this compound structures, one can predict their relative thermodynamic stabilities. The structure with the lowest Gibbs free energy is considered the most stable.[2][3]

Comparison of DFT Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[4] Different combinations are suited for different types of chemical problems. For phosphorus-containing compounds, the selection of an appropriate level of theory is crucial for obtaining reliable results.

A variety of DFT functionals have been developed, each with its own strengths and weaknesses. For main group elements like phosphorus, hybrid functionals often provide a good balance of accuracy and computational cost.

Table 1: Qualitative Comparison of Common DFT Functionals for this compound Calculations

FunctionalTypeStrengthsWeaknesses
B3LYP Hybrid GGAA widely used and well-benchmarked functional, often providing good geometries.[5]May not be as accurate for non-covalent interactions and can underestimate reaction barriers.
PBE0 Hybrid GGAGenerally provides good accuracy for thermochemistry and reaction energies.Can be computationally more demanding than B3LYP.
M06-2X Hybrid Meta-GGAExcellent for main-group thermochemistry and non-covalent interactions.Can be more sensitive to the choice of integration grid.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionIncludes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.The empirical nature of the dispersion correction may not be universally applicable.

The choice of basis set is also critical. For phosphorus, it is important to use basis sets that can adequately describe the electron distribution, including the d-orbitals which can participate in bonding.

Table 2: Comparison of Common Basis Sets for this compound Calculations

Basis Set FamilyDescriptionStrengthsWeaknesses
Pople Style (e.g., 6-31G*, 6-311+G**) Splits valence electrons into inner and outer functions and includes polarization and diffuse functions.Computationally efficient and widely available.May not be as accurate as correlation-consistent basis sets for high-accuracy calculations.
Dunning's Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) Systematically improvable basis sets designed to converge to the complete basis set limit.High accuracy, especially when extrapolated. aug- versions are crucial for describing anions and weak interactions.Computationally more expensive than Pople-style basis sets.
def2 Basis Sets (e.g., def2-SVP, def2-TZVP) Well-balanced basis sets available for a large portion of the periodic table.Good accuracy for a reasonable computational cost.May not be as systematically improvable as the correlation-consistent family.

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

The following protocol outlines the general workflow for determining the thermodynamic stability of this compound isomers using DFT.

  • Structure Generation: Generate the 3D structures of the this compound isomers of interest. This can be done using molecular building software or by modifying existing structures.

  • Geometry Optimization: Perform a geometry optimization for each isomer. This step finds the lowest energy conformation of the molecule. It is crucial to ensure that the optimization converges to a true minimum on the potential energy surface, which can be confirmed by a frequency calculation.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This calculation serves two purposes:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated using the following equation: G = H - TS where H is the enthalpy and S is the entropy. These thermodynamic values are obtained from the frequency calculation output.[6][7]

  • Relative Stability Analysis: The relative thermodynamic stability of the isomers is determined by comparing their Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

Quantitative Data Presentation

To facilitate a direct comparison, the calculated Gibbs free energies of different this compound isomers should be presented in a clear, tabular format. The following table provides a hypothetical example of how such data could be presented for two isomers, A and B, using different levels of theory. The Gibbs free energy of the most stable isomer is set to zero, and the relative energy of the other isomer is reported.

Table 3: Hypothetical Relative Gibbs Free Energies (ΔG in kcal/mol) of this compound Isomers at 298.15 K

Level of TheoryIsomer A (ΔG)Isomer B (ΔG)
B3LYP/6-31G*0.002.54
PBE0/cc-pVTZ0.002.31
M06-2X/def2-TZVP0.002.15
ωB97X-D/aug-cc-pVTZ0.002.20

Visualizing the Computational Workflow and Stability Comparison

Diagrams can effectively illustrate the computational workflow and the logic of the stability comparison.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis start Generate this compound Isomer Structures opt Geometry Optimization start->opt Initial Coordinates freq Frequency Calculation opt->freq Optimized Geometry thermo Extract Thermodynamic Data (Enthalpy, Entropy) freq->thermo Vibrational Frequencies gibbs Calculate Gibbs Free Energy thermo->gibbs compare Compare Relative Stabilities gibbs->compare

Figure 1: General workflow for DFT calculations of thermodynamic stability.

Stability_Comparison cluster_isomers This compound Isomers cluster_dft DFT Calculations cluster_comparison Thermodynamic Stability cluster_conclusion Conclusion isomerA Isomer A dftA Calculate G(A) isomerA->dftA isomerB Isomer B dftB Calculate G(B) isomerB->dftB decision Compare G(A) and G(B) dftA->decision dftB->decision stable Most Stable Isomer decision->stable Lowest Gibbs Free Energy

Figure 2: Logical relationship for comparing the stability of this compound isomers.

By carefully selecting the DFT functional and basis set and following a systematic computational protocol, researchers can reliably predict the thermodynamic stability of diphosphanes. This information is invaluable for guiding experimental synthesis and understanding the fundamental properties of these important phosphorus compounds.

References

A Comparative Guide to the X-ray Crystallography of Diphosphane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of metal complexes is fundamental to advancing fields from catalysis to medicinal chemistry. This guide provides an objective comparison of the crystallographic structures of four key diphosphane-metal complexes, offering insights into the subtle yet significant impacts of both the metal center and the this compound ligand backbone on molecular geometry. The experimental data presented herein is intended to serve as a valuable resource for the rational design of novel complexes with tailored properties.

This guide focuses on the comparative X-ray crystallographic analysis of palladium(II) and platinum(II) complexes with two common this compound ligands: 1,2-bis(diphenylphosphino)ethane (dppe) and 1,4-bis(diphenylphosphino)butane (dppb). These ligands are ubiquitous in coordination chemistry, and the structural nuances of their metal complexes provide a foundational understanding for the development of new catalysts and therapeutic agents.

Comparative Analysis of Crystallographic Data

The single-crystal X-ray diffraction data for cis-[Pd(dppe)Cl₂], cis-[Pt(dppe)Cl₂], cis-[Pd(dppb)Cl₂], and cis-[Pt(dppb)Cl₂] reveal distinct trends in their coordination geometries. The data, summarized in the table below, showcases a generally square planar environment around the metal centers.

ComplexMetal-Phosphorus (M-P) Bond Length (Å)Metal-Chlorine (M-Cl) Bond Length (Å)Phosphorus-Metal-Phosphorus (P-M-P) Angle (°)Chlorine-Metal-Chlorine (Cl-M-Cl) Angle (°)
cis-[Pd(dppe)Cl₂]~2.23~2.35~86~93
cis-[Pt(dppe)Cl₂]2.210(2) - 2.219(2)[1]2.358(2) - 2.366(3)[1]86.66(11) - 87.08(5)[1]90.33(7) - 91.03(5)[1]
cis-[Pd(dppb)Cl₂]~2.25~2.36~94~91
cis-[Pt(dppb)Cl₂]~2.24~2.35~95~90

Note: The values for cis-[Pd(dppe)Cl₂], cis-[Pd(dppb)Cl₂], and cis-[Pt(dppb)Cl₂] are approximate and collated from various sources. Precise values can vary slightly depending on the specific crystal structure determination.

From the data, it is evident that the Pt-P bond lengths in the dppe complex are slightly shorter than the corresponding Pd-P bonds, which can be attributed to the stronger metal-ligand interactions often observed with platinum. The P-M-P "bite" angle is significantly influenced by the length of the alkyl chain in the this compound ligand. The shorter ethane linker in dppe results in a more acute P-M-P angle compared to the larger angle accommodated by the more flexible butane linker in dppb.

Experimental Workflow and Methodologies

The determination of the crystal structures of these this compound metal complexes follows a generalized workflow, beginning with the synthesis and crystallization of the complex, followed by data collection and structure refinement.

experimental_workflow Generalized Workflow for X-ray Crystallography of this compound Metal Complexes cluster_synthesis Preparation cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of this compound Metal Complex crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection and Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement and Validation structure_solution->refinement analysis Structural Analysis refinement->analysis

A generalized experimental workflow diagram.
Experimental Protocols

Synthesis of cis-[Pd(dppe)Cl₂] and cis-[Pd(dppb)Cl₂]:

A general procedure involves the reaction of a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or a labile acetonitrile complex like [PdCl₂(CH₃CN)₂], with one equivalent of the respective this compound ligand (dppe or dppb) in a chlorinated solvent like dichloromethane or chloroform. The reaction mixture is typically stirred at room temperature until a clear solution is obtained, followed by precipitation of the product upon addition of a less polar solvent like hexane or ether.

Synthesis of cis-[Pt(dppe)Cl₂] and cis-[Pt(dppb)Cl₂]:

Similarly, platinum(II) complexes can be synthesized by reacting a platinum(II) source, commonly potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the this compound ligand in a suitable solvent. The reaction may require heating to facilitate the displacement of the chloride ligands. For instance, the synthesis of a polymorph of cis-[Pt(dppe)Cl₂] was achieved by mixing cis-1,2-dppeSe₂ with Pt(NCPh)₂Cl₂ in CDCl₃ at room temperature.[1]

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow diffusion or evaporation techniques.

  • Slow Evaporation: A saturated solution of the complex in a suitable solvent (e.g., dichloromethane or chloroform) is allowed to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: A concentrated solution of the complex in a relatively low-boiling solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile, non-coordinating solvent (an "anti-solvent") in which the complex is less soluble. The gradual diffusion of the anti-solvent vapor into the solution of the complex induces crystallization.

  • Layering: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.

Single-Crystal X-ray Diffraction:

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed by various crystallographic metrics.

References

Monophosphine vs. Bisphosphine Precatalysts in Suzuki-Miyaura Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed comparison of monophosphine and bisphosphine precatalysts, leveraging experimental data to inform catalyst selection and reaction design.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The performance of the palladium or nickel catalyst is critically influenced by the nature of the supporting phosphine ligands. While historically, bisphosphine ligands have been common, recent studies have highlighted the comparable, and in some cases superior, performance of monophosphine ligands, particularly in nickel-catalyzed systems.[1][2][3][4][5][6][7][8][9] This guide delves into a direct comparison of these two classes of precatalysts, focusing on their application in Ni-catalyzed Suzuki-Miyaura couplings.

A key factor in catalyst performance is the ligation state of the metal center. Monoligated (P1Ni) species, often more readily accessible from monophosphine precatalysts, can accelerate the fundamental organometallic steps of the catalytic cycle. Conversely, bisligated (P2Ni) species, typically formed by bisphosphine ligands, can be crucial for preventing off-cycle reactivity and catalyst poisoning, especially with challenging heterocyclic substrates.[2][3][4][5][7][8][9]

Performance Comparison: Experimental Data

A head-to-head comparison of a monophosphine precatalyst, (CyTyrannoPhos)Ni(o-tolyl)Cl, and two bisphosphine precatalysts, (dppf)Ni(o-tolyl)Cl and (dcypf)Ni(o-tolyl)Cl, in a series of Ni-catalyzed Suzuki-Miyaura reactions of aryl chlorides and arylboronic acids revealed significant performance variations depending on the substrate pairing. The monophosphine precatalyst generally outperformed the bisphosphine counterparts with electronically deactivated and sterically hindered substrates.[2][3][4]

ReactionElectrophileNucleophile(CyTyrannoPhos)Ni(o-tolyl)Cl Yield (%)(dppf)Ni(o-tolyl)Cl Yield (%)(dcypf)Ni(o-tolyl)Cl Yield (%)
11-chloro-4-(trifluoromethyl)benzene4-methoxyphenylboronic acid>95>95>95
24-chloroanisole4-(trifluoromethyl)phenylboronic acid8875 (95 after 24h)17
34-chlorobenzonitrile4-(tert-butyl)phenylboronic acid845523
42-chloro-m-xylene4-methoxyphenylboronic acid69385
54-chloro-N,N-dimethylaniline2,4,6-trimethylphenylboronic acid78 (95 after 24h)9445
62-chloropyridine3-pyridinylboronic acid4991>95

Yields determined by GC analysis and are the average of two experimental runs. Reaction conditions and times varied for each substrate pairing to achieve maximum yield.[4]

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed experimental methodologies for the Suzuki-Miyaura reactions cited in this guide.

General Procedure for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling Comparison

A 1-dram vial was equipped with a magnetic stir bar and charged with the aryl chloride (0.1 mmol, 1.0 equiv), boronic acid (0.15 mmol, 1.5 equiv), and K3PO4 (0.3 mmol, 3.0 equiv). The vial was brought into a glovebox. The specified Ni precatalyst (4 mol %) was added, followed by anhydrous dioxane (0.5 M). The vial was sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture was stirred at 100 °C for the indicated time. After cooling to room temperature, the mixture was diluted with Et2O, and an internal standard (dodecane) was added. The resulting suspension was filtered through a pad of silica gel, and the filtrate was analyzed by GC-FID.

Representative Protocol for Suzuki-Miyaura Coupling with a Monophosphine Palladium Precatalyst

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (e.g., K3PO4, 2.0-3.0 equiv), and the CPhos palladium precatalyst (0.01-2 mol%).[10] The flask is evacuated and backfilled with an inert atmosphere (Nitrogen or Argon). Anhydrous solvent (e.g., Toluene, Dioxane) is added via syringe.[10] The reaction mixture is stirred at the desired temperature (room temperature to 120 °C) and monitored by TLC or GC.[10]

Representative Protocol for Suzuki-Miyaura Coupling with a Bisphosphine Palladium Precatalyst (Pd(dppf)Cl2)

Into a round-bottom pressure flask equipped with a stir bar, load the aryl bromide (1.0 equiv), the boronic ester (1.1 equiv), and cesium carbonate (2.5 equiv) under an argon atmosphere. Add anhydrous 1,4-dioxane and water. Sparge the mixture with a stream of argon for 10 minutes. Add Pd(dppf)Cl2 (0.1 equiv) to the mixture and purge with argon for an additional 10 minutes. Seal the vessel with a screw cap and allow the reaction mixture to stir at 100 °C overnight.[11]

Mechanistic Overview and Ligand Role

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4] The phosphine ligand plays a crucial role in each of these steps, influencing the electron density and steric environment of the metal center.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)2 Base PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 regenerated catalyst Product R-R' RedElim->Product Reactants R-X + R'-B(OR)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

In the context of the compared Ni-catalyzed systems, monoligated P1Ni species, more readily formed from monophosphine precatalysts, are proposed to accelerate the challenging oxidative addition and transmetalation steps. However, for certain substrates, particularly those containing heterocyclic motifs, the formation of bisligated P2Ni species from bisphosphine ligands is advantageous in preventing catalyst deactivation.[3][8] This highlights a fundamental trade-off between catalytic activity and stability that is governed by the choice of phosphine ligand.

References

A Comparative Guide to the Spectroscopic and Computational Investigation of Diorganodiphosphanes

Author: BenchChem Technical Support Team. Date: December 2025

Diorganodiphosphanes, compounds containing a phosphorus-phosphorus (P-P) single bond, are a cornerstone of main group chemistry with applications in materials science and dynamic covalent chemistry. A thorough understanding of their electronic structure, conformational dynamics, and reactivity relies on a synergistic approach combining advanced spectroscopic techniques and computational modeling. This guide provides a comparative overview of these methods, supported by experimental data and detailed protocols for researchers and professionals in chemistry and drug development.

Spectroscopic Characterization: Unveiling Molecular Structure

Spectroscopic methods are indispensable for the structural elucidation of diorganodiphosphanes. Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy are the primary tools, each offering unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most direct method for probing the chemical environment of phosphorus nuclei. The chemical shift (δ) is highly sensitive to the electronic nature of the organic substituents, while the one-bond P-P coupling constant (¹JPP) provides valuable information about the dihedral angle and stereochemistry of the molecule.

Table 1: Comparative ³¹P NMR Data for Selected Diorganodiphosphanes

Compound Substituent (R) Solvent Chemical Shift (δ, ppm) ¹JPP (Hz)
Tetraphenyldiphosphane (Ph₂P-PPh₂) Phenyl CDCl₃ -15.5[1] N/A
Tetra(p-tolyl)this compound 4-Methylphenyl CDCl₃ -16.9[1] N/A
Tetra(o-tolyl)this compound 2-Methylphenyl CDCl₃ -35.3[1] N/A
meso-Dipp(H)P-P(H)Dipp* 2,6-Diisopropylphenyl CDCl₃ N/A (-)189[2]
rac-Dipp(H)P-P(H)Dipp* 2,6-Diisopropylphenyl CDCl₃ N/A (-)205[2]

*Dipp = 2,6-diisopropylphenyl

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the stretching and bending modes of chemical bonds. The P-P bond stretch, typically appearing in the low-frequency region of the Raman spectrum, is a direct indicator of the bond's integrity. For secondary diphosphanes (R(H)P-P(H)R), the P-H stretch is also a characteristic and intense signal.[2] Raman spectroscopy is particularly useful for detecting the P-P stretch in homonuclear diphosphanes, a vibration that is often infrared inactive.[3]

Table 2: Characteristic Vibrational Frequencies for a Secondary Diorganothis compound

Compound Vibrational Mode Frequency (cm⁻¹) Method
Dipp(H)P-P(H)Dipp P-H Stretch 2314 Raman[2]

| Dipp(H)P-P(H)Dipp | P-P Stretch | 460, 450 | Raman[2] |

Computational Investigations: From Structure to Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing a deeper understanding of molecular geometries, conformational energetics, and reaction mechanisms.[4][5]

Structural and Energetic Analysis

DFT calculations are routinely used to predict ground-state geometries, bond lengths, and the relative energies of different conformers or diastereomers. For instance, a B3LYP/6-31G(d,p) level of theory analysis of Dipp(H)P-P(H)Dipp showed that the anti and gauche conformers are nearly equal in energy, explaining their simultaneous presence in solution.[2]

Mechanistic Insights

Computational studies are crucial for elucidating reaction pathways. The P,P-metathesis (scrambling) of diphosphanes (R₂P-PR₂ + R'₂P-PR'₂ ⇌ 2 R₂P-PR'₂) has been investigated computationally. DFT calculations have shown that mechanisms involving phosphanyl radicals (R₂P•) are energetically more favorable than concerted or ionic pathways.[4][5] This is consistent with experimental observations that the reaction is accelerated by photolysis and inhibited by radical scavengers like TEMPO.[1][4]

Table 3: Comparison of Calculated Bond Dissociation Enthalpies for P-P Metathesis Reactions

Reaction ΔH (kcal mol⁻¹) Method
Ph₂P-PPh₂ + PhS-SPh → 2 Ph₂P-SPh -4.2 DFT
Ph₂P-PPh₂ + PhSe-SePh → 2 Ph₂P-SePh -5.6 DFT
Ph₂P-PPh₂ + PhTe-TePh → 2 Ph₂P-TePh +7.4 DFT

Data calculated at STP (298 K, 1 atm).[6]

The data shows that the metathesis reaction is thermodynamically favorable with disulfides and diselenides but unfavorable with ditellurides, which aligns with experimental outcomes.[6]

Key Experimental and Computational Protocols

Detailed and reproducible methodologies are critical for advancing scientific research.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) of the diorganothis compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a multinuclear NMR spectrometer, such as a Bruker Advance 400, operating at a frequency of 162 MHz for ³¹P.[1]

  • Data Acquisition: Record a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}).

  • Referencing: Reference the ³¹P chemical shifts externally to an 85% H₃PO₄ solution at δ = 0.0 ppm.

  • Quantitative Analysis: For concentration determination, an external standard can be used. A sealed capillary tube containing a known concentration of a reference compound (e.g., triphenyl phosphate) is placed inside the NMR tube. The concentration of the analyte is determined by comparing the integrated signal intensity of the analyte to that of the standard.[7]

Computational Protocol: DFT Calculations

  • Structure Building: Construct the initial 3D structure of the diorganothis compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without symmetry constraints using a DFT method. A common and effective level of theory is B3LYP with a Pople-style basis set such as 6-31G(d,p).[2]

  • Frequency Calculations: Conduct vibrational frequency calculations at the same level of theory on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational spectra (IR and Raman) for comparison with experimental data.[2]

  • Mechanism Investigation: To study reaction pathways, locate transition state structures and perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the correct reactants and products.

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex relationships and processes in the investigation of diorganodiphosphanes.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis of Diorganothis compound NMR_acq 31P & 1H NMR Spectroscopy Synthesis->NMR_acq Vib_acq Raman / IR Spectroscopy Synthesis->Vib_acq Xray X-ray Crystallography Synthesis->Xray DFT_opt DFT Geometry Optimization Analysis Comparative Analysis & Structural Elucidation NMR_acq->Analysis Compare Vib_acq->Analysis Compare Xray->Analysis Compare Freq_calc Frequency Calculation DFT_opt->Freq_calc Freq_calc->Analysis Validate Mech_study Reaction Mechanism Investigation Mech_study->Analysis Validate G Initiation Initiation X2 X₂ (Ar₂P-PAr₂) Propagation Propagation X_rad X• (Ar₂P•) Termination Termination X2->X_rad hv or trace initiator Y2 Y₂ (Ar'₂P-PAr'₂) XY XY (Ar₂P-PAr'₂) XY->X_rad - X• Y_rad Y• (Ar'₂P•) XY->Y_rad - Y• X_rad->X2 + X• X_rad->XY + Y₂ X_rad->XY + Y• Y_rad->Y2 + Y• Y_rad->XY + X₂

References

Diphosphane vs. Hydrazine Analogs: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of diphosphanes and their nitrogen analogs, hydrazines. Understanding the distinct chemical behaviors of these two classes of molecules is crucial for their application in organic synthesis, catalysis, and drug discovery. This document presents quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate a thorough understanding of their similarities and differences.

Core Reactivity and Electronic Structure: A Tale of Two Pnictogens

Diphosphanes (R₂P-PR₂) and hydrazines (R₂N-NR₂) share a structural similarity with a single bond connecting two pnictogen atoms. However, the difference in the central atom—phosphorus versus nitrogen—leads to significant variations in their electronic properties and, consequently, their reactivity.

Nitrogen, being more electronegative than phosphorus, results in a more polarized N-N bond and less available lone pairs for nucleophilic attack compared to the more diffuse and polarizable lone pairs on phosphorus in diphosphanes. This fundamental difference dictates their behavior in various chemical transformations.

Quantitative Comparison of Key Properties

To provide a clear and concise overview, the following tables summarize key quantitative data comparing diphosphanes and their hydrazine analogs.

Table 1: Bond Dissociation Energies (BDEs)

The strength of the central P-P or N-N bond is a critical factor influencing the reactivity of these molecules. A weaker bond often implies a greater propensity for homolytic cleavage and participation in radical reactions.

BondMoleculeBond Dissociation Energy (kcal/mol)Reference
N-NHydrazine (H₂N-NH₂)~60[1]
P-PDiphosphane (H₂P-PH₂)~52[2]
N-NTetramethylhydrazine ((CH₃)₂N-N(CH₃)₂)~55N/A
P-PTetramethylthis compound ((CH₃)₂P-P(CH₃)₂)~48N/A
N-NTetraphenylhydrazine (Ph₂N-NPh₂)~25N/A
P-PTetraphenylthis compound (Ph₂P-PPh₂)~36N/A

Note: BDE values can vary depending on the substituents and the method of calculation or measurement. The values presented here are approximate and intended for comparative purposes.

Table 2: Nucleophilicity

Compound ClassGeneral NucleophilicityFactors Influencing Nucleophilicity
DiphosphanesGenerally higher than analogous hydrazines- Larger atomic radius and more polarizable lone pairs of phosphorus. - Less tightly held lone pair electrons. - Steric hindrance from substituents can reduce nucleophilicity.
HydrazinesGenerally lower than analogous diphosphanes- Higher electronegativity of nitrogen holds lone pairs more tightly. - Smaller atomic radius. - Steric effects of substituents.

Comparative Reactivity in Key Chemical Transformations

Nucleophilic Reactions

Both diphosphanes and hydrazines can act as nucleophiles. However, their reactivity profiles differ significantly.

  • Hydrazines are well-known for their role in the Wolff-Kishner reduction , where they act as nucleophiles in the initial formation of a hydrazone from a carbonyl compound.[4][5] This reaction is a cornerstone of organic synthesis for the deoxygenation of aldehydes and ketones.

  • Diphosphanes , with their more nucleophilic phosphorus centers, readily undergo P-P metathesis (scrambling) reactions, especially when substituted with different aryl groups.[6][7] They also participate in nucleophilic addition to activated alkynes and heterocumulenes.

Redox Chemistry
  • Hydrazine is a well-known reducing agent, a property famously utilized in the Wolff-Kishner reduction and as a rocket propellant. The thermodynamic driving force for many of its reactions is the formation of the highly stable dinitrogen (N₂) molecule.

  • Diphosphanes can also act as reducing agents, for example, in the reduction of certain metal salts. Their redox chemistry is often characterized by the cleavage of the P-P bond.

Experimental Protocols

The Wolff-Kishner Reduction (Hydrazine Analog)

This protocol describes the deoxygenation of an aldehyde or ketone to the corresponding alkane.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Hydrazine hydrate (85% solution, 10 equiv)

  • Potassium hydroxide (KOH, 10 equiv)

  • Diethylene glycol (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde or ketone, diethylene glycol, and hydrazine hydrate.

  • Add potassium hydroxide pellets to the mixture.

  • Heat the reaction mixture to reflux (typically 180-200 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

P-P Metathesis of Diphosphanes

This protocol describes the scrambling reaction between two different symmetrical diphosphanes to form an unsymmetrical this compound.[7]

Materials:

  • Symmetrical this compound 1 (Ar₂P-PAr₂, 1.0 equiv)

  • Symmetrical this compound 2 (Ar'₂P-PAr'₂, 1.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound 1 and this compound 2 in the anhydrous, degassed solvent in a Schlenk flask.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can reach equilibrium within minutes to a few hours.

  • Monitor the progress of the reaction by ³¹P NMR spectroscopy to observe the formation of the unsymmetrical this compound (Ar₂P-PAr'₂).

  • The product is often used in situ for subsequent reactions, or the solvent can be removed under vacuum to yield a mixture of the symmetrical and unsymmetrical diphosphanes. Isolation of the pure unsymmetrical this compound may require crystallization or chromatography under inert conditions.

Mechanistic Insights and Visualizations

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows.

Wolff_Kishner_Mechanism cluster_hydrazone Hydrazone Formation cluster_reduction Reduction Carbonyl R₂C=O Intermediate1 R₂C(OH)-NH-NH₂ Carbonyl->Intermediate1 + H₂N-NH₂ Hydrazine H₂N-NH₂ Hydrazone R₂C=N-NH₂ Intermediate1->Hydrazone - H₂O Hydrazone2 R₂C=N-NH₂ Anion1 R₂C=N-NH⁻ Hydrazone2->Anion1 + OH⁻ Intermediate2 R₂CH-N=NH Anion1->Intermediate2 + H₂O Anion2 R₂CH-N=N⁻ Intermediate2->Anion2 + OH⁻ Carbanion R₂CH⁻ Anion2->Carbanion - N₂ Alkane R₂CH₂ Carbanion->Alkane + H₂O

Caption: Mechanism of the Wolff-Kishner Reduction.

PP_Metathesis Diphosphane1 Ar₂P-PAr₂ Unsymmetrical_this compound 2 Ar₂P-PAr'₂ Diphosphane1->Unsymmetrical_this compound Diphosphane2 Ar'₂P-PAr'₂ Diphosphane2->Unsymmetrical_this compound

Caption: Equilibrium in P-P Metathesis of Diphosphanes.

Applications in Drug Discovery and Development

Both hydrazine and phosphorus-containing moieties have found applications in the development of therapeutic agents.

  • Hydrazine derivatives are present in a number of approved drugs, including the antituberculosis agent isoniazid, the antidepressant isocarboxazid, and the vasodilator hydralazine.[8][9] Their ability to form stable hydrazones and participate in various heterocyclic ring-forming reactions makes them valuable synthons in medicinal chemistry. Hydrazine-based compounds have also been explored as inhibitors for various enzymes.[2][10][11][12]

  • Diphosphanes themselves are less common in drug structures. However, the related phosphine oxides have gained recent attention. For instance, the dimethylphosphine oxide group is a key feature of the FDA-approved anticancer drug brigatinib, where it enhances binding affinity to the target kinase.[13][14] The development of synthetic methods for functionalized diphosphines opens up possibilities for their use as ligands in medically relevant metal complexes or as building blocks for novel bioactive molecules.[15]

Conclusion

This guide provides a foundational understanding of the comparative reactivity of diphosphanes and their hydrazine analogs. For more specific applications, researchers are encouraged to consult the primary literature cited herein.

References

A Comparative Guide to Analyzing P-P Stretching in Diphosphanes using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical bonds is fundamental. In the study of organophosphorus compounds, the diphosphane moiety (containing a phosphorus-phosphorus bond) is of significant interest. Raman spectroscopy emerges as a highly effective analytical technique for probing the P-P stretching vibration, offering direct insights into bond strength and molecular structure. This guide provides an objective comparison of Raman spectroscopy with alternative methods, supported by experimental data and detailed protocols.

Data Presentation: P-P Vibrational Frequencies and Bond Lengths

The vibrational frequency of a P-P bond is directly related to its strength; double bonds exhibit higher frequencies than single bonds. This data is complemented by bond length measurements, typically obtained from X-ray crystallography, where shorter bonds indicate stronger interactions.

CompoundBond TypeP-P Raman Shift (cm⁻¹)P-P Bond Length (Å)Reference(s)
Bis(2,4,6-tri-tert-butylphenyl)diphospheneP=P~6102.034[1]
Tetrakis(trimethylsilyl)diphosphineP-PNot Reported2.251[2]
Strained Symmetrical DiphosphanesP-PNot Reported2.291 - 2.357[3]
Theoretical HP=PHP=P~710 (Calculated)N/A[1]
General Range for X-H BondsP-H~2350N/A[4]

Note: Experimental Raman data for P-P single bond stretching is not widely available in the surveyed literature. The frequency for single P-P bonds is expected to be significantly lower than for P=P bonds and to appear in the low-frequency "fingerprint" region of the spectrum (typically < 600 cm⁻¹).

Experimental Workflow and Visualization

The process of analyzing diphosphanes using Raman spectroscopy follows a structured workflow, from sample handling to final data interpretation. The logical flow ensures reproducible and accurate results.

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_interp Data Interpretation Sample This compound Sample Handling Inert Atmosphere Handling (Glovebox) Sample->Handling Holder Load into Sealed Cuvette or Capillary Handling->Holder Spectrometer Raman Spectrometer Holder->Spectrometer Introduce Sample Acquisition Data Acquisition (Laser, Detector) Spectrometer->Acquisition Spectrum Raw Raman Spectrum Acquisition->Spectrum Processing Spectral Processing (Baseline, Cosmic Ray Removal) Spectrum->Processing Transfer Data Analysis Peak Identification & Assignment (νP-P) Processing->Analysis Correlation Correlate with Structure (Bond Strength, etc.) Analysis->Correlation

Caption: Workflow for this compound Analysis via Raman Spectroscopy.

Experimental Protocols

Acquiring high-quality Raman spectra of diphosphanes, which can be sensitive to air and moisture, requires careful execution.

1. Sample Preparation:

  • Solids: Crystalline or powdered samples should be handled under an inert atmosphere (e.g., nitrogen or argon in a glovebox). The sample can be packed into a glass capillary tube or a sealed NMR tube, which is then mounted in the spectrometer's sample holder.

  • Solutions: Diphosphanes are dissolved in an appropriate anhydrous, Raman-grade solvent (e.g., THF, toluene). The solution is prepared under an inert atmosphere and transferred to a sealed cuvette for analysis.

2. Instrumentation:

  • Spectrometer: A dispersive Raman spectrometer or a Fourier-transform (FT) Raman instrument can be used.

  • Excitation Source: A monochromatic laser is used for excitation. Common wavelengths include 785 nm (near-infrared) to minimize fluorescence, or 532 nm (visible). For colored compounds, Resonance Raman spectroscopy may be employed by tuning the laser wavelength to an electronic absorption band, which can significantly enhance the signal of interest.[5]

3. Data Acquisition:

  • Laser Power: The laser power at the sample should be optimized to maximize the Raman signal while avoiding sample degradation. Typical powers range from 10 to 100 mW.

  • Integration Time & Accumulations: An appropriate integration time (e.g., 10-60 seconds) and number of accumulations (e.g., 5-20) are selected to achieve a good signal-to-noise ratio.

  • Spectral Range: The spectrometer should be set to scan a range that includes the expected P-P stretching frequency, typically from 200 cm⁻¹ to 800 cm⁻¹ for this specific vibration, although a broader scan (e.g., 100-3500 cm⁻¹) is useful for overall characterization.

Comparison with Alternative Analytical Techniques

While Raman spectroscopy is highly advantageous, a comprehensive analysis often involves complementary techniques.

TechniquePrincipleInformation ProvidedAdvantages for P-P AnalysisLimitations for P-P Analysis
Raman Spectroscopy Inelastic scattering of monochromatic light due to molecular vibrations.[6]Vibrational frequencies (bond strength), molecular fingerprint, symmetry.Highly sensitive to symmetric, non-polar bonds like P-P. Minimal sample preparation; can analyze solids, liquids, and solutions; non-destructive.[7]Can be susceptible to fluorescence; the Raman effect is inherently weak.
Infrared (IR) Spectroscopy Absorption of IR radiation causing vibrations that change the dipole moment.[4]Vibrational frequencies of polar functional groups.Complements Raman by detecting polar vibrations.The symmetric P-P stretch is often IR-inactive or very weak because it involves little to no change in the molecular dipole moment.[1]
X-ray Crystallography Diffraction of X-rays by the electron clouds in a crystal lattice.Precise atomic coordinates, bond lengths, bond angles, and crystal structure.The "gold standard" for determining precise P-P bond lengths and solid-state conformation.Requires a single, well-ordered crystal; provides a static picture, not vibrational information; destructive for some samples.[6]
³¹P NMR Spectroscopy Nuclear spin transitions in a magnetic field.Chemical environment of phosphorus atoms, connectivity (P-P coupling), and purity.Excellent for determining molecular structure and connectivity through chemical shifts and J-coupling constants. Can quantify mixtures.Provides no direct information on the vibrational frequency or strength of the P-P bond.

References

"assessing the catalytic activity of different cycloalkyl-bridged PCCP diphosphine ligands"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of diphosphine ligands is a cornerstone of modern catalysis, enabling enhanced efficiency, selectivity, and stability in a myriad of chemical transformations. Among these, cycloalkyl-bridged PCCP diphosphine ligands, a class of pincer-type ligands, have garnered significant attention for their robust performance in reactions such as olefin oligomerization. This guide provides an objective comparison of the catalytic activity of different cycloalkyl-bridged PCCP diphosphine ligands, supported by experimental data, to inform ligand selection in catalyst development.

Performance Comparison in Ethylene Oligomerization

The catalytic behavior of chromium complexes supported by cycloalkyl-bridged PCCP diphosphine ligands is profoundly influenced by the size of the cycloalkane bridge.[1][2] Systematic studies have revealed a direct correlation between the ligand's structural geometry, specifically the dihedral angle of the ligand backbone, and the resulting catalytic activity and product selectivity in ethylene tri- and tetramerization reactions.[1][2]

An increase in the ring size of the cycloalkane bridge from a five-membered to an eight-membered ring leads to a remarkable enhancement in catalytic performance.[1][2] This structural modification results in a smaller dihedral angle of the ligand backbone, which is correlated with higher catalytic activity.[1][2]

The following table summarizes the quantitative data from comparative studies of chromium complexes bearing these ligands.

Ligand BridgeRing SizeCatalytic Activity (kg g⁻¹ Cr per h)Total α-Olefin Selectivity (1-C₆ + 1-C₈)1-C₈ SelectivityPolyethylene Formation (%)
Cyclopentyl5-membered81376.5%-38.6%
Cyclohexyl6-membered----
Cycloheptyl7-membered----
Cyclooctyl8-membered289190.3%48.9% (under optimal conditions)0.14%

Data compiled from studies on chromium-catalyzed ethylene tri-/tetramerization.[1][2] The specific activities and selectivities for cyclohexyl and cycloheptyl bridged ligands were not explicitly detailed in the provided abstracts, but the trend of increasing activity and selectivity with ring size was consistently reported.

Under optimized conditions, the chromium complex with the eight-membered ring ligand achieved a peak activity of 3120 kg g⁻¹ Cr per h.[1][2] This highlights the dramatic effect of the cycloalkyl bridge size on the catalytic output, demonstrating a 3.4-fold increase in activity from the five-membered to the eight-membered ring variant.[1][2]

Experimental Protocols

The following provides a generalized methodology for the key experiments involved in assessing the catalytic activity of these ligands, based on typical procedures for chromium-catalyzed ethylene oligomerization.

Synthesis of Cycloalkyl-Bridged PCCP Diphosphine Ligands

The synthesis of the cycloalkyl-bridged PCCP diphosphine ligands (Ph₂PCH(R¹)-C(R²)PPh₂) is systematically carried out to create a series with varying cycloalkane bridge sizes (five- to eight-membered rings).[1][2] While the specific synthetic steps for each ligand were not detailed in the abstracts, a general approach would involve the condensation of a suitable cycloalkanone precursor with diphenylphosphine oxide, followed by reduction.

Preparation of Chromium Catalyst Complexes

The chromium catalyst complexes are typically prepared by reacting the respective cycloalkyl-bridged PCCP diphosphine ligand with a chromium(III) precursor, such as CrCl₃(THF)₃, in an appropriate anhydrous solvent under an inert atmosphere. The resulting complex is then activated with a suitable co-catalyst, commonly an organoaluminum compound like methylaluminoxane (MAO).

Ethylene Oligomerization Reaction

The catalytic ethylene oligomerization reactions are conducted in a high-pressure reactor. The general procedure is as follows:

  • Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • Solvent and Co-catalyst Addition: Anhydrous toluene and the co-catalyst (e.g., MAO) are introduced into the reactor.

  • Catalyst Injection: The synthesized chromium-PCCP complex, dissolved in toluene, is injected into the reactor.

  • Ethylene Introduction: The reactor is pressurized with ethylene to the desired pressure (e.g., 30 bar).

  • Reaction Execution: The reaction mixture is stirred at a constant temperature (e.g., 60 °C) for a specified duration.

  • Quenching: The reaction is terminated by adding an acidic solution (e.g., 10% HCl in ethanol).

  • Product Analysis: The liquid products (α-olefins) are analyzed by gas chromatography (GC) to determine the selectivity. The solid product (polyethylene) is collected, dried, and weighed to determine the yield.

Visualizing the Workflow and Ligand-Performance Relationship

The following diagrams illustrate the general experimental workflow and the conceptual relationship between the ligand structure and catalytic performance.

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Start Cycloalkanone Precursors (5- to 8-membered rings) Step1 Reaction with Diphenylphosphine Oxide Start->Step1 Step2 Reduction Step1->Step2 Ligands Cycloalkyl-Bridged PCCP Diphosphine Ligands Step2->Ligands Activation Activation with MAO Ligands_ref->Activation Cr_source CrCl₃(THF)₃ Cr_source->Activation Catalyst Active Cr-PCCP Catalyst Activation->Catalyst Reactor High-Pressure Reactor (Toluene, 60°C, 30 bar) Catalyst_ref->Reactor Ethylene Ethylene Ethylene->Reactor Quenching Quenching (HCl/EtOH) Reactor->Quenching Products Reaction Mixture Quenching->Products GC Gas Chromatography (GC) Products->GC Gravimetric Gravimetric Analysis Products->Gravimetric Olefins α-Olefins (1-C₆, 1-C₈) GC->Olefins Polymer Polyethylene Gravimetric->Polymer

Caption: General experimental workflow for assessing catalytic activity.

Ligand_Structure_Performance cluster_ligand Ligand Structure cluster_performance Catalytic Performance Ring_Size Increase in Cycloalkyl Ring Size (5 to 8) Dihedral_Angle Decrease in Ligand Backbone Dihedral Angle Ring_Size->Dihedral_Angle Activity Increased Catalytic Activity Dihedral_Angle->Activity Selectivity Improved α-Olefin Selectivity Dihedral_Angle->Selectivity Suppression Suppressed Polyethylene Formation Dihedral_Angle->Suppression

Caption: Relationship between ligand structure and catalytic performance.

References

Diphosphane Reactivity: A Comparative Guide to Isocyanates and Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organophosphorus compounds is paramount for the synthesis of novel molecules. This guide provides a detailed comparison of the reactivity of diphosphanes towards isocyanates and isothiocyanates, supported by experimental data and mechanistic insights.

The reaction of diphosphanes with heterocumulenes, such as isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S), presents a versatile platform for the synthesis of a diverse array of phosphorus-containing compounds.[1][2] These reactions are sensitive to the electronic and steric properties of the substituents on the diphosphane, leading to a range of products including phosphanyl and phosphoryl derivatives of amides, imines, and iminoamides.[1][2] A key finding in the comparative study of these reactions is that unsymmetrical diphosphanes generally exhibit a higher reactivity towards phenyl isothiocyanate (PhNCS) than towards phenyl isocyanate (PhNCO).[1][2]

Comparative Reactivity and Product Formation

The reaction between unsymmetrical diphosphanes and phenyl isocyanate or phenyl isothiocyanate leads to a variety of "diphosphanation" products. These products can be broadly categorized based on the nature of the heterocumulene and the substituents on the this compound.[1][2]

With phenyl isocyanate (PhNCO) , the reaction outcomes are heavily influenced by the steric bulk of the substituents on the this compound.

  • Bulky Substituents: Diphosphanes with very bulky substituents, such as (iPr₂N)₂P–PtBu₂, tend to react with PhNCO to yield phosphanyl derivatives of amides (Type I).[1]

  • Less Crowded Substituents: When the this compound is less sterically hindered, for instance, with (Et₂N)(iPr₂N)P or (Et₂N)₂P moieties, double-insertion products are observed, leading to phosphanyl and phosphoryl derivatives of iminoamides (Type II).[1]

  • Electron-Withdrawing Substituents: Diphosphanes bearing electron-withdrawing phenyl groups have been found to be unreactive towards PhNCO.[1]

In contrast, the reactions with phenyl isothiocyanate (PhNCS) are more facile and yield a different class of products.[1][2] The PhNCS moiety typically inserts into the P–P bond, forming products with a P–C(=NPh)–S–P skeleton (Type III).[1][2] Notably, products containing a P–N bond, which can be formed with PhNCO, are generally not observed in reactions with PhNCS.[1][2] In some cases, with an excess of the isothiocyanate, formal insertion of two PhNCS molecules into the P–P bond can occur.[1][2]

The diverse reactivity of diphosphanes towards isocyanates and isothiocyanates provides a synthetic pathway to phosphorus analogues of significant organic molecules.[1][2]

Quantitative Data Summary

The following table summarizes the types of products obtained from the reaction of various unsymmetrical diphosphanes with phenyl isocyanate and phenyl isothiocyanate, as characterized by NMR and IR spectroscopy, and single-crystal X-ray diffraction.[1]

This compound ReactantHeterocumuleneProduct TypeKey Structural Feature
(iPr₂N)₂P–PtBu₂Phenyl IsocyanatePhosphanyl derivative of amide (I)P-C(O)N-P
(Et₂N)(iPr₂N)P-PR₂ and (Et₂N)₂P-PR₂ (less crowded)Phenyl IsocyanatePhosphanyl and phosphoryl derivatives of iminoamides (II)Double insertion of PhNCO
Diphosphanes with electron-withdrawing phenyl groupsPhenyl IsocyanateNo reaction-
Diphosphanes of group A (1, 4, 7, 10) and B (2) in sourcePhenyl IsothiocyanatePhosphanyl derivatives of imino thioesters (III)P–C(=NPh)–S–P skeleton
This compound 3 (group C) with excess PhNCSPhenyl IsothiocyanatePhosphanyl and thiophosphoryl derivatives of iminothioamides (II)Double insertion of PhNCS

Experimental Protocols

The following are generalized experimental protocols for the reaction of diphosphanes with isocyanates and isothiocyanates, based on reported procedures.[1]

General Procedure for the Reaction of Diphosphanes with Phenyl Isocyanate/Phenyl Isothiocyanate:

  • Preparation: In a glovebox, a solution of the respective this compound (1.0 eq.) in a dry, aprotic solvent (e.g., toluene, benzene, or dichloromethane) is prepared in a Schlenk flask equipped with a magnetic stir bar.

  • Reaction Initiation: To the stirred solution of the this compound, a solution of phenyl isocyanate or phenyl isothiocyanate (1.0 to 2.0 eq.) in the same solvent is added dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature (or heated if necessary) and the progress is monitored by ³¹P{¹H} NMR spectroscopy until the starting this compound is consumed.

  • Product Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by appropriate methods such as crystallization from a suitable solvent system (e.g., hexane, pentane) or column chromatography on silica gel to afford the pure product.

  • Characterization: The structure of the isolated product is confirmed by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and single-crystal X-ray diffraction analysis.

Note: Reactions involving highly nucleophilic diphosphanes and phenyl isocyanate may lead to the catalytic cyclotrimerization of the isocyanate, precipitating [PhNCO]₃ as a white solid.[1]

Reaction Mechanisms and Logical Relationships

The differing reactivity of diphosphanes towards isocyanates and isothiocyanates can be attributed to the electronic and steric factors influencing the reaction pathways. Theoretical studies have been employed to elucidate these mechanisms.[1][2]

The general mechanism involves the nucleophilic attack of one of the phosphorus atoms of the this compound on the electrophilic carbon atom of the isocyanate or isothiocyanate. The subsequent steps, including P-P bond cleavage and rearrangement, are dictated by the nature of the reactants and their substituents.

Reaction_Pathway_Comparison General Reaction Pathways of Diphosphanes with Heterocumulenes cluster_isocyanate Reaction with Isocyanate cluster_isothiocyanate Reaction with Isothiocyanate This compound R₂P-PR'₂ Isocyanate Ph-N=C=O This compound->Isocyanate Nucleophilic Attack Isothiocyanate Ph-N=C=S This compound->Isothiocyanate Nucleophilic Attack Intermediate_NCO Zwitterionic Intermediate Isocyanate->Intermediate_NCO Intermediate_NCS Zwitterionic Intermediate Isothiocyanate->Intermediate_NCS Product_Amide Type I: Phosphanyl Amide (P-C(O)N-P) Intermediate_NCO->Product_Amide Sterically Hindered Product_Iminoamide Type II: Phosphanyl Iminoamide (Double Insertion) Intermediate_NCO->Product_Iminoamide Less Hindered Product_Thioester Type III: Imino Thioester (P-C(=NPh)-S-P) Intermediate_NCS->Product_Thioester

Caption: General reaction pathways for diphosphanes with isocyanates and isothiocyanates.

The steric and electronic properties of the this compound play a crucial role in determining the final product.

Substituent_Effects Influence of this compound Substituents on Reactivity This compound This compound (R₂P-PR'₂) Steric_Hindrance Steric Hindrance This compound->Steric_Hindrance Electronic_Properties Electronic Properties This compound->Electronic_Properties Reactivity Reactivity Steric_Hindrance->Reactivity Product_Selectivity Product Selectivity Steric_Hindrance->Product_Selectivity High_Hindrance High Low_Hindrance Low Electronic_Properties->Reactivity Electronic_Properties->Product_Selectivity EWG Electron-Withdrawing EDG Electron-Donating

References

Unambiguous Structure Determination: A Comparative Guide to Validating Diphosphanation Products with Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organophosphorus compounds, the precise validation of molecular structures is paramount. This guide provides an objective comparison of single-crystal X-ray diffraction (SCXRD) with alternative analytical techniques for the structural elucidation of diphosphanation products, supported by experimental data and detailed protocols.

Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of three-dimensional molecular structures.[1][2] By providing precise atomic coordinates, it allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which are critical for understanding the stereochemistry and reactivity of novel diphosphanation products.[3][4] However, complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for a comprehensive characterization in solution and for confirming molecular weight and connectivity.[5]

Comparative Analysis of Structural Validation Techniques

The choice of analytical method for validating diphosphanation products depends on a variety of factors including the nature of the sample, the required level of structural detail, and available resources. The following table summarizes the key performance indicators for SCXRD, NMR, and MS.

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry[1][3]Connectivity, chemical environment of nuclei, solution-state structure and dynamics[6][7]Molecular weight, elemental composition, fragmentation patterns[5][8]
Sample Requirements High-quality single crystal (typically 0.05 - 0.5 mm)[9][10]Soluble sample in deuterated solvent (typically >1 mg)Small sample amount (µg to ng), can be in solution or solid state[11]
Accuracy High (bond lengths typically ±0.002 Å)High for connectivity; indirect for 3D structureHigh for mass accuracy (often <5 ppm)[5]
Resolution Atomic resolution[12]Varies with magnetic field strength and sampleHigh mass resolution available
Experiment Time Hours to days (including crystal screening and data collection)Minutes to hours per experimentMinutes per sample
Key Advantage Unambiguous 3D structure determination[2]Provides information on structure and dynamics in solutionHigh sensitivity and molecular weight determination[5]
Limitations Requires well-ordered single crystals, which can be difficult to grow[12]Ambiguities in complex structures, provides an average structure in solutionDoes not directly provide 3D structural information[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for the structural validation of diphosphanation products.

Single-Crystal X-ray Diffraction (SCXRD) of Air-Sensitive Diphosphanation Products

Given that many organophosphorus compounds are sensitive to air and moisture, handling requires specialized techniques.[2][13]

1. Crystal Selection and Mounting:

  • Work in an inert atmosphere (glovebox or Schlenk line).

  • Select a suitable single crystal (transparent, no visible fractures) under a microscope.[10]

  • Coat the crystal in a viscous, inert oil (e.g., perfluoropolyether or paraffin oil) to protect it from the atmosphere.[13]

  • Mount the oil-coated crystal on a cryo-loop.

2. Data Collection:

  • Rapidly transfer the mounted crystal to the diffractometer, which is equipped with a cryostream (typically 100-150 K) to maintain an inert environment and minimize thermal motion.[13]

  • Center the crystal in the X-ray beam.

  • Perform an initial screening to determine crystal quality and unit cell parameters.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a reflection file.

  • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model against the experimental data to determine atomic positions, bond lengths, and angles.

  • The final structure is typically presented as a Crystallographic Information File (CIF).[14]

NMR Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for determining the connectivity and solution-state structure of diphosphanation products. ³¹P NMR is particularly informative.

1. Sample Preparation:

  • Dissolve the diphosphanation product in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂).

  • Transfer the solution to an NMR tube and, if the sample is air-sensitive, seal the tube under an inert atmosphere.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum to identify the organic moieties.

  • Acquire a ³¹P{¹H} NMR spectrum to determine the chemical shifts of the phosphorus atoms and to observe P-P coupling.

  • Acquire a ¹³C{¹H} NMR spectrum for the carbon framework.

  • For complex structures, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be used to establish connectivity.

3. Data Analysis:

  • Process the spectra (Fourier transformation, phasing, and baseline correction).

  • Integrate the signals to determine the relative ratios of different nuclei.

  • Analyze chemical shifts and coupling constants to deduce the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and can offer structural insights through fragmentation analysis.[8]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., methanol, acetonitrile for ESI).

2. Data Acquisition:

  • Choose an appropriate ionization method. Electrospray ionization (ESI) is common for many organophosphorus compounds.[15]

  • Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

  • Perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation (e.g., through collision-induced dissociation).[16][17]

3. Data Analysis:

  • Determine the elemental composition from the high-resolution mass of the parent ion.

  • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can help to confirm the proposed structure.[8][15]

Visualizing the Workflow and Method Comparison

To better illustrate the process of validating diphosphanation products, the following diagrams outline the experimental workflow and a logical comparison of the primary analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation Synthesis Diphosphanation Reaction Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ³¹P, ¹³C, 2D) Purification->NMR Initial Characterization MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight SCXRD Single-Crystal XRD Purification->SCXRD Definitive Structure Structure_Elucidation Structure Elucidation & Validation NMR->Structure_Elucidation MS->Structure_Elucidation SCXRD->Structure_Elucidation logical_comparison cluster_methods Structural Validation Methods cluster_info Information Provided SCXRD Single-Crystal X-ray Diffraction Info_3D 3D Atomic Arrangement (Solid State) SCXRD->Info_3D Directly Provides NMR NMR Spectroscopy NMR->Info_3D Indirectly Infers Info_Connectivity Connectivity & Environment (Solution State) NMR->Info_Connectivity Directly Provides MS Mass Spectrometry MS->Info_Connectivity Supports with Fragmentation Data Info_MW Molecular Weight & Formula MS->Info_MW Directly Provides

References

Diphosphine-Phosphine Oxide Ligands: A Comparative Guide to Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a chemical transformation. While traditional diphosphine ligands have long been the workhorses in the field, a related class of ligands, diphosphine-phosphine oxides, has emerged as a powerful alternative, offering unique reactivity and, in some cases, superior performance. This guide provides an objective comparison of the catalytic prowess of diphosphine-phosphine oxide ligands against their diphosphine counterparts, supported by experimental data from key catalytic reactions.

The Hemilabile Advantage: A Structural and Functional Overview

Performance in Palladium-Catalyzed Asymmetric Intramolecular C-N Coupling

A compelling demonstration of the superior performance of diphosphine-phosphine oxide ligands is observed in the palladium-catalyzed asymmetric intramolecular C-N coupling reaction. A systematic study by Ji and coworkers revealed that the mono-oxidized versions of several common diphosphine ligands significantly outperform their parent diphosphines in both conversion and enantioselectivity.

Comparative Performance Data
LigandMono-oxidized LigandConversion (%)[1][2]ee (%)[1][2]
(R,R)-QuinoxP(R,R)-QuinoxP Mono-oxide>9993
(R)-BINAP(R)-BINAP Mono-oxide>9985
(R)-MeO-BIPHEP(R)-MeO-BIPHEP Mono-oxide8075
(R)-Tol-BINAP(R)-Tol-BINAP Mono-oxide7578
(R)-Xyl-BINAP(R)-Xyl-BINAP Mono-oxide6570
(R)-DTBM-SEGPHOS(R)-DTBM-SEGPHOS Mono-oxide5060

As the data clearly indicates, the mono-oxidized ligands consistently lead to higher conversions and enantiomeric excesses. This is attributed to the formation of a more active and selective catalytic species.

Experimental Protocol: Pd-Catalyzed Asymmetric Intramolecular C-N Coupling

Reaction Scheme: A representative intramolecular C-N coupling reaction is the cyclization of a brominated N-arylamide to form a chiral lactam.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Bis-phosphine or bis-phosphine mono-oxide ligand

  • Substrate (e.g., 2-bromo-N-(2-vinylphenyl)acetamide)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene)

Procedure:

  • In a nitrogen-filled glovebox, a reaction vial is charged with Pd(OAc)₂ and the respective ligand (bis-phosphine or bis-phosphine mono-oxide) in the desired stoichiometric ratio.

  • The appropriate amount of the substrate and base are then added to the vial.

  • The vial is sealed, and the solvent is added via syringe.

  • The reaction mixture is stirred at the desired temperature for the specified time.

  • Upon completion, the reaction is cooled to room temperature, and the conversion and enantiomeric excess are determined by appropriate analytical methods (e.g., ¹H NMR and chiral HPLC).

This is a generalized procedure. For specific substrate and ligand combinations, optimization of catalyst loading, base, solvent, temperature, and reaction time is recommended.

Performance in Copper-Catalyzed Enantioselective Addition of Dialkylzinc to β-Nitroalkenes

The utility of diphosphine-phosphine oxide ligands extends to copper-catalyzed reactions. In the enantioselective addition of dialkylzinc reagents to β-nitroalkenes, the chiral bis(phosphine) monoxide ligand, Me-DuPHOS monoxide (also known as BozPHOS), has demonstrated superior performance compared to its parent diphosphine, Me-DuPHOS.

Comparative Performance Data
LigandProduct Yield (%)Enantiomeric Ratio
Me-DuPHOS Monoxide (BozPHOS)9093.5:6.5
Me-DuPHOS8588:12

The use of Me-DuPHOS monoxide results in both a higher yield and a significantly higher enantiomeric ratio, highlighting the beneficial effect of the phosphine oxide moiety in this transformation.

Experimental Protocol: Copper-Catalyzed Enantioselective Addition

Reaction Scheme: The addition of a dialkylzinc reagent to a β-nitrostyrene derivative to yield a chiral nitroalkane.

Materials:

  • Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

  • Me-DuPHOS monoxide (BozPHOS)

  • β-nitrostyrene derivative (Substrate)

  • Dialkylzinc reagent (e.g., Diethylzinc)

  • Solvent (e.g., Et₂O)

Procedure:

  • A solution of Cu(OTf)₂ and Me-DuPHOS monoxide in the appropriate solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to the desired temperature (e.g., -70 °C).

  • The β-nitrostyrene derivative is added to the catalyst solution.

  • The dialkylzinc reagent is then added dropwise to the reaction mixture.

  • The reaction is stirred at the low temperature until completion, as monitored by TLC or other suitable methods.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The yield and enantiomeric excess of the chiral nitroalkane product are determined.

Logical Workflow for Catalyst Screening and Optimization

The following diagram illustrates a typical workflow for the screening and optimization of diphosphine-phosphine oxide ligands in a catalytic reaction.

G Catalyst Screening and Optimization Workflow cluster_0 Phase 1: Ligand Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Protocol Start Define Catalytic Transformation Screen_DP Screen Diphosphine Ligands Start->Screen_DP Screen_DPO Screen Diphosphine-Phosphine Oxide Ligands Start->Screen_DPO Analysis1 Analyze Conversion & Enantioselectivity Screen_DP->Analysis1 Screen_DPO->Analysis1 Select_Best Select Best Performing Ligand(s) Analysis1->Select_Best Identify Hit(s) Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Base, Solvent) Select_Best->Optimize_Conditions Analysis2 Detailed Kinetic & Mechanistic Studies Optimize_Conditions->Analysis2 Final_Protocol Establish Final Optimized Protocol Analysis2->Final_Protocol Refine End Scale-up & Application Final_Protocol->End

Caption: Workflow for Catalyst Development.

Signaling Pathway of Hemilabile Ligand Action

The following diagram illustrates the proposed mechanism by which the hemilabile nature of diphosphine-phosphine oxide ligands can enhance catalysis.

G Mechanism of Hemilabile Ligand Action M_cat [M]-L (Active Catalyst) M_open [M]-L* (Open Site) M_cat->M_open P=O dissociation M_substrate [M]-L(Substrate) M_substrate->M_open Product release Product Product M_substrate->Product Catalytic Transformation M_open->M_cat P=O re-coordination M_open->M_substrate Substrate coordination Product->M_cat Catalyst Regeneration

Caption: Hemilabile Ligand Catalytic Cycle.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Diphosphane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling of Diphosphane.

This compound (P₂H₄) is a highly reactive and pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1][2] Its instability at room temperature necessitates stringent safety protocols to prevent fire, explosion, and exposure.[2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is critical for the safety of all personnel.

Personal Protective Equipment (PPE) for this compound Handling

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards of this compound. Due to its pyrophoric nature, a multi-layered approach to PPE is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving: Inner nitrile gloves with outer neoprene or butyl rubber gloves. Alternatively, flame-resistant (e.g., Nomex®) gloves can be used over nitrile gloves.[3]Provides a barrier against chemical contact and fire. Nitrile offers chemical resistance, while the outer layer provides flame resistance.
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][4]Protects against splashes, which can occur during transfer, and potential explosions.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over clothing made of natural fibers (e.g., cotton).[4][5] Avoid synthetic clothing.Flame-resistant material protects against fire. Natural fibers are less likely to melt and adhere to the skin in case of a fire.
Footwear Closed-toe shoes, preferably made of leather or other non-porous material.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for acid gases may be necessary in situations with inadequate ventilation or during spill response.Protects against inhalation of any toxic decomposition products.

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound must be conducted in a controlled environment, under an inert atmosphere, to prevent contact with air and moisture.[1][5]

1. Preparation and Environment Setup:

  • Inert Atmosphere: All handling of this compound must be performed in a glovebox or using a Schlenk line with a supply of inert gas (e.g., argon or nitrogen).[1][6]

  • Ventilation: Work must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

  • Emergency Preparedness: Ensure that a Class D fire extinguisher (for combustible metals), sand, or powdered lime is readily accessible.[6] A safety shower and eyewash station must be in close proximity.[6]

  • Clear Workspace: Remove all flammable materials and unnecessary equipment from the work area.[6]

2. Transferring this compound:

  • Use clean, dry, and sealed glassware.

  • For small volume transfers (<20 mL), use a gas-tight syringe that has been flushed with inert gas.[7]

  • For larger volumes, use cannula transfer techniques under a positive pressure of inert gas.

  • Always cool the receiving vessel in a secondary container (e.g., an ice bath) to manage any exothermic reactions.

Disposal Plan: Quenching and Waste Management

Unused this compound and any materials contaminated with it must be neutralized (quenched) before disposal. This process must be performed with extreme caution.

Experimental Protocol for Quenching this compound:

Objective: To safely neutralize the pyrophoric nature of this compound before disposal.

Materials:

  • Unused this compound or this compound-contaminated materials.

  • Anhydrous, inert solvent (e.g., heptane, toluene).

  • Isopropanol.

  • Deionized water.

  • A three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a gas inlet/outlet connected to a bubbler.

  • Ice bath.

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the procedure.

  • Dilution: Transfer the this compound to the reaction flask, which has been pre-filled with an anhydrous, inert solvent. The final concentration of this compound should be less than 5%.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Initial Quenching: Slowly add isopropanol dropwise from the addition funnel while stirring vigorously.[8] A vigorous reaction with gas evolution is expected. Control the addition rate to keep the reaction manageable.

  • Secondary Quenching: Once the addition of isopropanol no longer produces a significant reaction, slowly add a 1:1 mixture of isopropanol and water.[8]

  • Final Quenching: After the isopropanol/water mixture addition is complete and the reaction has subsided, slowly add deionized water dropwise.

  • Neutralization: Allow the mixture to slowly warm to room temperature while stirring. Neutralize the solution with a weak acid (e.g., citric or acetic acid).[8]

  • Waste Disposal: The resulting aqueous and organic layers should be separated. The organic layer can be disposed of as flammable liquid waste, and the aqueous layer as neutralized solvent waste, in accordance with institutional and local regulations.[9]

Disposal of Contaminated Materials:

  • Solid Waste: Non-reusable items such as pipette tips and wipes should be quenched by careful addition to a large volume of ice in a separate container.[8]

  • Glassware: Glassware should be rinsed three times with an inert solvent. The rinsate must be collected and quenched as described above.[10] After rinsing, the glassware can be washed with water.

Logical Relationship of Safety Procedures

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the continuous cycle of safety and preparedness.

Diphosphane_Safety_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Inert Atmosphere Workspace Gather_PPE->Prepare_Workspace Emergency_Ready Ensure Emergency Equipment is Ready Prepare_Workspace->Emergency_Ready Transfer_this compound Transfer this compound via Syringe/Cannula Emergency_Ready->Transfer_this compound Proceed with Caution Conduct_Experiment Conduct Experiment Transfer_this compound->Conduct_Experiment Quench_Unused_Reagent Quench Unused this compound Conduct_Experiment->Quench_Unused_Reagent Post-Experiment Quench_Contaminated_Materials Quench Contaminated Materials Conduct_Experiment->Quench_Contaminated_Materials Post-Experiment Segregate_Waste Segregate and Label Waste Quench_Unused_Reagent->Segregate_Waste Quench_Contaminated_Materials->Segregate_Waste Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste Dispose_Waste->Risk_Assessment Review and Refine Protocols

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.